molecular formula C14H12N4S B076932 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 14132-84-4

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B076932
CAS No.: 14132-84-4
M. Wt: 268.34 g/mol
InChI Key: ADVANMXLTWBUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole core substituted with an anilino group, a phenyl ring, and a critical thiol (-SH) functionality. The presence of these diverse substituents makes it a versatile precursor and a privileged structure for the design and synthesis of novel bioactive molecules. Its primary research value lies in its potential as a key intermediate for developing enzyme inhibitors, particularly targeting kinases and other ATP-binding proteins, due to its ability to mimic purine bases and act as a metal-chelating agent. The thiol group offers a reactive handle for further chemical modifications, including the formation of disulfide bonds or thioether linkages, enabling the construction of more complex chemical libraries for high-throughput screening. Researchers are investigating its application in synthesizing compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. This product is provided for use in strictly controlled laboratory settings to advance the understanding of structure-activity relationships (SAR) and to fuel innovation in pharmaceutical development.

Properties

IUPAC Name

3-anilino-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(15-11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVANMXLTWBUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065715
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14132-84-4
Record name 2,4-Dihydro-4-phenyl-5-(phenylamino)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14132-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014132844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E7X5RL4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of the 1,2,4-Triazole Scaffold

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole nucleus stands as a "privileged scaffold." This five-membered heterocyclic ring, containing three nitrogen atoms, is a cornerstone in the design of a multitude of pharmacologically active agents.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have led to its incorporation into drugs with a vast spectrum of activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[2][3][4][5]

This guide focuses on a specific, highly versatile derivative: 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol . The strategic placement of anilino and phenyl groups at positions 5 and 4, respectively, coupled with a reactive thiol group at position 3, makes this molecule a critical intermediate for the synthesis of more complex, biologically potent compounds.[6] Understanding its synthesis and confirming its structural integrity through rigorous characterization are paramount steps for any research program leveraging this scaffold. This document provides a field-proven, in-depth protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful and reproducible outcome.

Part 1: The Synthetic Pathway - A Two-Step, One-Pot Approach

The synthesis of this compound is elegantly achieved through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide precursor. The entire process, from commercially available starting materials to the cyclized product, can be performed sequentially.

Foundational Chemistry: Formation of the Thiosemicarbazide Intermediate

The journey begins with the synthesis of the key intermediate, 1-phenyl-4-phenylthiosemicarbazide . This reaction is a classic nucleophilic addition of phenylhydrazine to the electrophilic carbon of phenyl isothiocyanate.

  • Causality of Reagent Choice: Phenylhydrazine serves as the nitrogen nucleophile, while phenyl isothiocyanate provides the thiocarbonyl backbone. The choice of an inert solvent like absolute ethanol is crucial; it readily dissolves the reactants while not interfering with the nucleophilic attack, facilitating the reaction towards completion. This reaction is typically exothermic and proceeds smoothly at room temperature or with gentle heating.[7][8][9]

The Decisive Step: Base-Catalyzed Intramolecular Cyclization

With the thiosemicarbazide formed in situ, the next step is the ring closure to form the stable 1,2,4-triazole heterocycle. This is not a spontaneous process; it requires activation via a strong base.

  • The Role of the Base (NaOH/KOH): The addition of a strong base, such as sodium hydroxide, is the critical step that initiates cyclization.[10][11] The base abstracts a proton from one of the amide nitrogens of the thiosemicarbazide, creating a highly nucleophilic anion. This anion then executes an intramolecular attack on the thiocarbonyl carbon. This process forms a five-membered ring intermediate, which subsequently eliminates a molecule of water upon heating under reflux to yield the aromatic and thermodynamically stable triazole ring.[12] Acidification in the final work-up step is essential to protonate the thiol group and precipitate the final product from the aqueous solution.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic procedure.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Phenylhydrazine (97%)

  • Phenyl isothiocyanate (98%)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus.

Procedure:

  • Step 1: Formation of Thiosemicarbazide Intermediate.

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (0.1 mol) in absolute ethanol (100 mL).

    • To this stirring solution, add phenylhydrazine (0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed, and a white precipitate of 1,4-diphenylthiosemicarbazide may begin to form.

    • Continue stirring the mixture at room temperature for an additional 60 minutes to ensure the reaction goes to completion.

  • Step 2: Cyclization and Product Formation.

    • To the flask containing the thiosemicarbazide slurry, add a solution of sodium hydroxide (0.15 mol) in water (20 mL).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain reflux for 3-4 hours. The solid will dissolve as the reaction proceeds, forming a clear, yellowish solution.

    • After the reflux period, cool the reaction mixture to room temperature.

    • Transfer the cooled solution into a beaker containing 200 mL of cold water.

    • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 5-6.

    • A voluminous white or off-white precipitate of the target compound will form.

  • Step 3: Isolation and Purification.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts.

    • Dry the crude product in a vacuum oven at 60-70 °C.

    • For further purification, recrystallize the crude solid from hot ethanol to obtain pure this compound as fine crystals.

Part 2: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of physical and spectroscopic methods provides a self-validating system of characterization. The data presented below is based on established values for this class of compounds.[5][13][14]

Physical Properties

A preliminary, yet vital, characterization involves observing the compound's physical state and determining its melting point.

PropertyObserved Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₂N₄S
Molecular Weight 268.34 g/mol [15]
Melting Point Typically in the range of 210-212 °C (recrystallized)
  • Expert Insight: A sharp melting point is a strong indicator of high purity. A broad melting range suggests the presence of impurities or residual solvent.

Spectroscopic Analysis: The Structural Fingerprint

Spectroscopic analysis provides unambiguous evidence of the compound's molecular structure.

IR spectroscopy is used to identify the key functional groups present in the molecule. The thiol-thione tautomerism is a key feature, and in the solid state, the thione form (C=S) often predominates.

Wavenumber (cm⁻¹)Vibration TypeSignificance
3320 - 3250N-H StretchConfirms the presence of the anilino N-H group.[16]
~2575S-H Stretch (weak)Indicates the presence of the thiol tautomer, though often weak or absent.[16]
1605 - 1590C=N StretchCharacteristic of the triazole ring system.[16][17]
1535, 1260, 1050N-C=S Amide BandsStrong evidence for the thioamide/thione structure within the ring.[16]
3100-3000, 1500-1400Aromatic C-H, C=CConfirms the presence of the two phenyl rings.

NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆ due to solubility.

¹H NMR Spectroscopy:

  • δ 13.0 - 14.0 ppm (singlet, 1H): This downfield signal is characteristic of the N-H proton of the triazole ring in its thione form, often mistakenly assigned to S-H. Its broadness and chemical shift are highly dependent on concentration and temperature.[16][18][19]

  • δ 9.5 - 10.5 ppm (singlet, 1H): Attributable to the N-H proton of the exocyclic anilino group.

  • δ 7.0 - 8.0 ppm (multiplet, 10H): A complex multiplet region corresponding to the protons of the two distinct phenyl rings (the N4-phenyl and the N5-anilino groups).

¹³C NMR Spectroscopy:

  • δ ~165 ppm: Corresponds to the C3 carbon (C=S), which is significantly deshielded due to the attached sulfur and nitrogen atoms.[11]

  • δ ~150 ppm: Corresponds to the C5 carbon, attached to the anilino group.

  • δ 115 - 140 ppm: A series of signals corresponding to the 12 aromatic carbons of the two phenyl rings.

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak [M]⁺: A prominent peak should be observed at m/z = 268, corresponding to the molecular weight of the compound.[15]

  • Key Fragments: Expect fragmentation corresponding to the loss of the phenyl group (m/z = 191), anilino group, and other characteristic cleavages of the triazole ring.

Visualizing the Characterization Workflow

This diagram outlines the systematic process for structural verification.

Caption: A systematic workflow for the characterization of the title compound.

Conclusion

The synthesis and characterization of this compound are straightforward yet require meticulous attention to procedural detail and a comprehensive analytical approach for validation. The protocols and insights provided in this guide represent a robust and reproducible methodology. By understanding the chemical principles behind each step—from the nucleophilic attack forming the thiosemicarbazide to the base-catalyzed cyclization—researchers can confidently synthesize this valuable intermediate. Subsequent rigorous characterization using a suite of spectroscopic techniques ensures the structural integrity necessary for its successful application in advanced drug discovery and materials science programs.

References

  • BPAS Journals. (n.d.). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH.
  • Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.
  • GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
  • ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF.
  • PubMed. (n.d.). Antibacterial activity study of 1,2,4-triazole derivatives.
  • Matin, M. M., & Matin, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.
  • ResearchGate. (n.d.). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives | Request PDF.
  • Farmacia Journal. (n.d.). SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES.
  • BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • ResearchGate. (n.d.). (PDF) Thiosemicarbazides: Synthesis and reactions.
  • PubMed. (1996). Synthesis and antimicrobial activity of some 1,4-disubstituted thiosemicarbazide and 2,5-disubstituted 1,3,4-thiadiazole derivatives. Farmaco, 51(12), 811-4.
  • Semantic Scholar. (n.d.). SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES.
  • ResearchGate. (2019). Synthesis and evaluation of cytotoxic activities of some 1,4-disubstituted thiosemicarbazides, 2,5-disubstituted-1,3,4-thiadiazoles and 1,2,4-triazole-5-thiones derived from benzilic acid hydrazide.
  • Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. MJMR, 26(2), 171-174.
  • PubMed. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422.
  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5).
  • Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q. A., Shahid, N., Rizvi, S. M. A., & Shahid, A. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • NIH PubChem. (n.d.). This compound.
  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • BenchChem. (n.d.). This compound | RUO.
  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
  • ResearchGate. (2025). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). NIH.
  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS.
  • MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products.
  • DergiPark. (n.d.). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES.
  • ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][20]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Retrieved from

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)....
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
  • MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. (n.d.).

Sources

An In-depth Technical Guide to the Antimicrobial Action of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole nucleus stands out for its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of the antimicrobial mechanism of a specific, promising derivative: 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. We will delve into its synthesis, structure-activity relationships, and the current understanding of its molecular interactions with microbial targets, supported by experimental evidence and in silico modeling.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in drug discovery, forming the core of numerous clinically successful drugs.[1] Its unique electronic and structural features, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets.[2] Well-known antifungal agents like fluconazole and itraconazole, which inhibit lanosterol 14α-demethylase, underscore the therapeutic importance of this heterocycle.[1][2] The subject of this guide, this compound, and its derivatives have demonstrated promising antimicrobial activities against a variety of bacterial and fungal strains, prompting a deeper investigation into their mechanism of action.[3][4][5]

Synthesis and Physicochemical Properties

The synthesis of the this compound core typically involves a multi-step process. A common route begins with the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline solution to form a potassium dithiocarbazinate salt.[3][5][6] This intermediate is then cyclized with hydrazine hydrate to yield the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[3][5][6] The anilino and phenyl substitutions at the 5 and 4 positions, respectively, are introduced through the appropriate starting materials.

Experimental Protocol: Synthesis of the 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Nucleus

  • Step 1: Synthesis of Benzoic Acid Hydrazide: Reflux methyl benzoate with hydrazine hydrate in absolute ethanol for 4 hours.[6]

  • Step 2: Formation of Potassium Dithiocarbazinate Salt: React benzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide and absolute ethanol. Stir the mixture for 18 hours, followed by the addition of dry ether to precipitate the salt.[6]

  • Step 3: Cyclization to form the Triazole Ring: Reflux the potassium dithiocarbazinate salt with hydrazine hydrate in water to induce cyclization and form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[6]

The physicochemical properties of this scaffold, such as its lipophilicity and hydrogen bonding capacity, are crucial for its interaction with biological membranes and molecular targets. The presence of the thiol (-SH) group is of particular interest, as it can exist in a tautomeric thione (-C=S) form and is known to be a key pharmacophore in many biologically active molecules.

Proposed Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound is likely multifaceted and may vary between different microbial species. Based on studies of related triazole-thiol derivatives, several putative mechanisms can be proposed and are areas of active investigation.

A primary hypothesis for the antimicrobial activity of many heterocyclic compounds is the inhibition of essential microbial enzymes. For triazole derivatives, several key enzymes have been identified as potential targets.

  • Tyrosinase Inhibition: Recent studies on mercapto-phenyl-1,2,4-triazole derivatives have demonstrated potent inhibitory activity against tyrosinase, an enzyme crucial for melanin biosynthesis in fungi and involved in other microbial processes.[7] The inhibition is likely achieved through the coordination of the triazole and thiol moieties with the copper ions in the enzyme's active site.

  • Other Potential Enzyme Targets: While direct evidence for this compound is still emerging, related triazole compounds have been shown to inhibit other vital enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.[8] Further enzymatic assays are required to determine if the title compound exhibits similar inhibitory profiles.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (substrate) in the same buffer.

  • Assay Procedure: In a 96-well plate, add the tyrosinase solution, the test compound (dissolved in a suitable solvent like DMSO), and phosphate buffer. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add the L-DOPA solution to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader. The rate of dopachrome formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The lipophilic nature of the phenyl and anilino groups suggests that these compounds may interact with and disrupt the microbial cell membrane. This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Membrane Permeability Assay (Propidium Iodide Uptake)

  • Cell Culture: Grow the target microbial cells to the mid-logarithmic phase.

  • Treatment: Treat the cells with varying concentrations of the this compound derivative.

  • Staining: Add propidium iodide (a fluorescent dye that only enters cells with compromised membranes) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of fluorescent (membrane-compromised) cells. An increase in fluorescence intensity indicates membrane damage.

Some heterocyclic compounds are known to intercalate with DNA or inhibit enzymes involved in nucleic acid replication and transcription. The planar aromatic rings of the this compound scaffold could potentially facilitate such interactions.

dot

DNA_Intercalation_Hypothesis Compound This compound Planar Aromatic Rings DNA 5' G-C A-T T-A C-G 3' Compound->DNA Intercalation

Caption: Hypothetical intercalation of the triazole compound into the DNA double helix.

Structure-Activity Relationship (SAR) Studies

The antimicrobial potency of 1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the triazole ring and its appended functionalities.[9]

  • Substituents on the Phenyl and Anilino Rings: The presence of electron-donating or electron-withdrawing groups on the phenyl and anilino rings can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its ability to penetrate microbial cells and interact with its target. For instance, derivatives with hydroxyl groups have shown enhanced activity against certain bacterial strains.

  • Modifications at the Thiol Group: The thiol group is a key site for derivatization. The synthesis of Schiff bases and Mannich bases by reacting the amino group and modifying the thiol group has led to compounds with altered and sometimes enhanced antimicrobial profiles.[10][11]

Derivative Modification Observed Antimicrobial Activity Reference
Schiff Base DerivativesCondensation with various aldehydesPromising activity against bacteria and yeast-like fungi.[3][5]
Mannich Base DerivativesReaction with formaldehyde and aminesPotent inhibitory effects against both Gram-positive and Gram-negative bacteria.[11]
Sulfide DerivativesReaction of the chloromethyl derivative with thiolsGood activity against Bacillus cereus.[11]
In Silico Approaches: Molecular Docking

Molecular docking studies are invaluable tools for predicting the binding modes of ligands with their putative protein targets and for elucidating structure-activity relationships at the molecular level. For 1,2,4-triazole derivatives, docking studies have been employed to investigate their interactions with the active sites of various enzymes. These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity.

dot

Molecular_Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand 3D Structure of Triazole Derivative Docking Molecular Docking Algorithm Ligand->Docking Receptor Protein Target Structure Receptor->Docking Binding_Pose Predicted Binding Pose Docking->Binding_Pose Scoring Binding Affinity Score Binding_Pose->Scoring Analysis Analysis of Interactions Scoring->Analysis

Caption: A simplified workflow for molecular docking studies.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. While current research points towards enzyme inhibition and membrane disruption as plausible mechanisms of action, further investigations are crucial to fully elucidate the molecular basis of its activity.

Future research should focus on:

  • Target Identification and Validation: Utilizing techniques such as proteomics and genomics to identify the specific molecular targets of these compounds in various microbial species.

  • Mechanism of Resistance: Investigating the potential for microorganisms to develop resistance to these compounds and understanding the underlying mechanisms.

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021-06-01). Available at: [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][12][13]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024-12-20). Available at: [Link]

  • Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. LookChem.com. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

  • The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. Available at: [Link]

  • Gupta, D., & Jain, D. K. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 6(3), 141–146. Available at: [Link]

  • Ghattas, A. E. B. A. G., Moustafa, H. M., Hassanein, E. A. A., & Hussein, B. R. M. (2016). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry, 9, S1654–S1659. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

  • Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. (2025-07-14). Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018-03-06). ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Spectral Analysis of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone, with the 1,2,4-triazole nucleus being a particularly privileged scaffold. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The specific class of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives presents a fascinating area of study due to its structural complexity and therapeutic potential. Understanding the precise molecular architecture of these compounds is paramount for elucidating their structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a cohesive understanding of why certain spectral analyses are chosen and how the resulting data are interpreted to build a complete, validated molecular picture. We will delve into the core spectroscopic techniques—FT-IR, NMR, Mass Spectrometry, and UV-Vis—and explore how they are synergistically applied to characterize these triazole derivatives, with a special focus on the critical phenomenon of thione-thiol tautomerism.

The Structural Elucidation Workflow: A Multi-faceted Approach

The characterization of novel this compound derivatives is not a linear process but rather an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The confidence in the final structure is derived from the convergence of data from all methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Syn Synthesis of Triazole Derivative FTIR FT-IR Spectroscopy (Functional Groups) Syn->FTIR NMR NMR Spectroscopy (¹H & ¹³C - Connectivity) Syn->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Syn->MS UV UV-Vis Spectroscopy (Electronic Transitions & Tautomerism) Syn->UV Tauto Tautomeric Form Analysis FTIR->Tauto NMR->Tauto Structure Final Structure Elucidation MS->Structure UV->Tauto Tauto->Structure

Caption: Integrated workflow for the synthesis and structural elucidation of triazole derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

FT-IR spectroscopy serves as the first line of analysis, providing rapid and definitive evidence for the presence of key functional groups. The primary utility in the context of this compound derivatives lies in identifying the success of the synthesis and in probing the thione-thiol tautomerism.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the dried, purified solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

The choice of ATR over traditional KBr pellets is one of convenience and reproducibility, as it requires minimal sample preparation and avoids potential complications from moisture in the KBr.

Interpreting the Spectrum:

The most critical region of the IR spectrum for these compounds is where the N-H, S-H, and C=S stretching vibrations appear. The presence or absence of certain peaks provides strong evidence for the dominant tautomeric form in the solid state.[4]

Wavenumber (cm⁻¹)Vibration ModeSignificance in Triazole Derivatives
3450 - 3200N-H stretch (Anilino)Confirms the presence of the anilino substituent. Often appears as one or two sharp bands.[5][6]
3200 - 3100N-H stretch (Triazole ring)Indicates the N-H bond within the triazole ring, characteristic of the thione form.[7]
2700 - 2550S-H stretch (Thiol)A weak but sharp band in this region is a key indicator of the thiol tautomer.[4]
1625 - 1580C=N stretch (Triazole ring)Confirms the formation of the triazole ring.[1]
1340 - 1150C=S stretch (Thione)The presence of a band in this region is strong evidence for the thione tautomer.[4][7]

Causality in Interpretation: The thione form (C=S) and the thiol form (S-H) are mutually exclusive at the 3-position. Therefore, observing a distinct S-H stretch around 2564 cm⁻¹ strongly suggests the presence of the thiol tautomer, while its absence and the presence of a C=S band around 1250 cm⁻¹ points to the thione form being dominant.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy, including both ¹H and ¹³C NMR, is arguably the most powerful tool for the complete structural elucidation of these molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the mapping of connectivity through the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to avoid exchange of labile protons (like N-H and S-H) with the solvent.

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign signals to specific atoms in the molecule.

¹H NMR Spectral Features:

The ¹H NMR spectrum provides a wealth of information. The key is to look for characteristic signals that confirm the presence of the anilino and phenyl groups, as well as the labile protons that help identify the tautomeric form.

Chemical Shift (δ, ppm)Proton TypeMultiplicitySignificance
13.0 - 14.0-SH (Thiol)Singlet (broad)A downfield singlet is a definitive marker for the thiol proton.[8][9]
9.5 - 11.5-NH (Anilino)Singlet (broad)Confirms the anilino N-H proton.[5]
7.0 - 8.5Aromatic (Ar-H)MultipletSignals corresponding to the protons of the 4-phenyl and 5-anilino groups.[6][10]
5.0 - 6.0-NH₂ (Amino at N4)Singlet (broad)In related 4-amino derivatives, this signal is characteristic.[6]

¹³C NMR Spectral Features:

¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shift of the C3 carbon of the triazole ring is particularly diagnostic for the tautomeric form.

Chemical Shift (δ, ppm)Carbon TypeSignificance
160 - 175C=S (Thione)A signal in this downfield region is characteristic of the thione carbon (C3).[7]
150 - 160C-S (Thiol)The C3 carbon in the thiol form appears at a slightly more upfield position compared to the thione form.
115 - 150Aromatic (Ar-C)Signals corresponding to the carbons of the phenyl and anilino rings.[10]

Distinguishing Tautomers with NMR: The most definitive evidence from NMR for the thione vs. thiol form comes from the ¹H spectrum. A broad singlet observed between 13-14 ppm is characteristic of the SH proton.[8][9] In contrast, the NH proton of the triazole ring in the thione form typically appears in a similar region. However, the combination of IR data (presence or absence of an S-H stretch) and the ¹³C chemical shift of the C3 carbon provides a self-validating system for the correct assignment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and providing structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a common technique for these types of molecules.

Experimental Protocol: ESI-MS

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to promote ionization.

  • Data Acquisition: The solution is infused into the ESI source. The mass analyzer (e.g., Quadrupole or Time-of-Flight) scans a range of mass-to-charge (m/z) ratios.

  • Data Analysis: The spectrum is analyzed for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. The fragmentation pattern is then analyzed to corroborate the proposed structure.

Fragmentation Pathways:

The 1,2,4-triazole ring undergoes characteristic fragmentation patterns. Understanding these pathways is crucial for structural elucidation.[11] Common fragmentations include the loss of neutral molecules like HCN, N₂, and cleavage of the substituent groups.[11][12] The fragmentation of the anilino and phenyl groups will also produce characteristic ions.

G M Molecular Ion [M+H]⁺ F1 Loss of Phenyl group M->F1 F2 Loss of Anilino group M->F2 F3 Triazole Ring Cleavage M->F3 F4 Loss of SH radical M->F4

Caption: Generalized fragmentation pathways for this compound derivatives in ESI-MS.

By analyzing the m/z values of the fragment ions, one can piece together the molecular structure, providing an orthogonal validation to the NMR and IR data.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be a useful tool for studying tautomerism in solution. The chromophoric groups, including the aromatic rings and the C=S or C=N bonds, give rise to characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).

  • Data Analysis: The wavelengths of maximum absorption (λ_max) are identified.

Interpretation of UV-Vis Spectra:

For 5-substituted-3-mercapto-1,2,4-triazoles, the UV spectra in an ethanolic solution often show two maximum absorption bands.[7]

  • ~250-260 nm: Attributed to π → π* transitions within the aromatic rings and the triazole system.

  • ~280-300 nm: The presence of this longer-wavelength absorption is often attributed to the n → π* transition of the C=S chromophore, indicating the presence of the thione form in solution.[7][13]

The position and intensity of these bands can be influenced by the solvent and the specific substituents on the aromatic rings. By changing the pH of the solution, one can often shift the tautomeric equilibrium and observe corresponding changes in the UV-Vis spectrum, further aiding in the study of the thione-thiol forms.[13]

Conclusion: A Synthesis of Evidence

The robust characterization of this compound derivatives is achieved not by a single "magic bullet" technique, but by the logical synthesis of data from multiple spectroscopic methods. FT-IR provides a quick check for key functional groups, NMR meticulously maps the molecular skeleton, mass spectrometry confirms the molecular weight and offers fragmentation clues, and UV-Vis spectroscopy probes the electronic structure and solution-state behavior. The convergence of these independent lines of evidence provides the high degree of certainty required in modern drug discovery and development. This integrated approach ensures that the assigned structure is not just a plausible representation, but a rigorously validated molecular reality.

References

  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. Retrieved from [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).
  • Al-Sultani, A. H. H., Hassan, M. A., & Al-Asadi, F. H. (2020).
  • Büyüktaş, M., Gökçe, M., & Çıkrıkçı, S. (2018). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 23(11), 2948. Retrieved from [Link]

  • Sravya, G., & Shylaja, G. (2018). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Applicable Chemistry, 7(5), 1285-1290.
  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6985. Retrieved from [Link]

  • El-Sayed, W. A. (2013). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 2(3), 139-155. Retrieved from [Link]

  • Ghattas, A. E. B. A. G., Moustafa, H. M., Hassanein, E. A. A., & Hussein, B. R. M. (2016). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry, 9, S1654–S1659.
  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-857. Retrieved from [Link]

  • Anastassiades, M., & Scherbaum, E. (2018). Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. EURL-SRM. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3425. Retrieved from [Link]

  • Hovhannisyan, A. A., et al. (2023). The thione‐thiol tautomerism in 1,2,4‐triazoles.
  • Ghasemi, J., & Niazi, A. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(11), 1387-1396. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.
  • Studzińska, S., & Buszewski, B. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 6, 592. Retrieved from [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Retrieved from [Link]

  • Asif, M. (2022). Significant biological activities of triazole derivatives.
  • Kurasov, D. O., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(13), 5179. Retrieved from [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-213.
  • Avdović, E. H., et al. (2012). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions.
  • Desai, N. C., & Somani, H. K. (2015).
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[11][12][14]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 251-262. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Matiichuk, V., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(16), 4983. Retrieved from [Link]

  • Bohrium. (2009). synthesis-and-evaluation-of-4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol-derivatives-as-antimicrobial-agents. Retrieved from [Link]

  • Tretyakov, B. A., et al. (2021). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. Retrieved from [Link]

  • Sharma, R., & Kumar, S. (2017). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 33(3), 1361-1369. Retrieved from [Link]

  • Nanjan, M. J., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)-. Retrieved from [Link]

  • Prachand, S., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[11][12][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

Sources

biological activities of 4,5-disubstituted 1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-thiols

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, highly versatile subclass: 4,5-disubstituted 1,2,4-triazole-3-thiols. These compounds exist in a thiol-thione tautomerism, a key feature contributing to their diverse biological activities. We will explore the core synthesis, mechanisms of action, and structure-activity relationships (SAR) across several therapeutic areas, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into this potent class of heterocyclic compounds.

The 1,2,4-Triazole-3-thiol Scaffold: Synthesis and Significance

The therapeutic versatility of 4,5-disubstituted 1,2,4-triazole-3-thiols stems from a robust and accessible synthetic pathway, allowing for extensive structural diversification at the N-4 and C-5 positions. This flexibility is crucial for tuning the molecule's physicochemical properties and optimizing its interaction with various biological targets.

Core Synthesis Pathway: A Self-Validating System

The most common and efficient method for synthesizing the 4,5-disubstituted 1,2,4-triazole-3-thiol core is a two-step process.[2][3] The causality is straightforward: an acid hydrazide is first condensed with a substituted isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. This intermediate is then subjected to a base-catalyzed intramolecular dehydrative cyclization to yield the target triazole.[4][5] The choice of base (commonly sodium hydroxide) and reaction conditions are critical for ensuring efficient ring closure.[5]

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization R1_Hydrazide R¹-C(O)NHNH₂ (Substituted Hydrazide) Intermediate R¹-C(O)NHNHC(S)NHR² (1,4-Disubstituted Thiosemicarbazide) R1_Hydrazide->Intermediate Condensation R2_Isothiocyanate R²-N=C=S (Substituted Isothiocyanate) R2_Isothiocyanate->Intermediate Intermediate_ref 1,4-Disubstituted Thiosemicarbazide Final_Product 4,5-Disubstituted-1,2,4-triazole-3-thiol Intermediate_ref->Final_Product Base-catalyzed Dehydrative Cyclization (e.g., NaOH, Reflux)

Caption: General synthesis workflow for 4,5-disubstituted 1,2,4-triazole-3-thiols.

Experimental Protocol: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from established methodologies and serves as a representative example.[2]

Part A: Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide

  • Reaction Setup: Dissolve benzoyl hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add cyclohexyl isothiocyanate (1 equivalent) to the solution.

  • Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Part B: Cyclization to 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Reaction Setup: Suspend the 1-benzoyl-4-cyclohexylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8%).

  • Reaction Conditions: Heat the mixture under reflux for 4-5 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.

  • Work-up and Purification: Cool the reaction mixture and filter to remove any impurities. Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product. The solid is then filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

  • Characterization: Confirm the structure using FT-IR, ¹H-NMR, and elemental analysis. The absence of a carbonyl (C=O) absorption and the appearance of C=S and N-H absorptions in the IR spectrum are indicative of successful cyclization.[2]

Antimicrobial Activities: A Dual Threat

Derivatives of 4,5-disubstituted 1,2,4-triazole-3-thiol are potent antimicrobial agents, exhibiting both antibacterial and antifungal properties.[2][6]

Antifungal Mechanism: Targeting Ergosterol Synthesis

The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[1] The N-4 nitrogen of the triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[1] The resulting depletion of ergosterol and accumulation of toxic methylated sterols disrupt the fungal cell membrane's structure and function, leading to fungal cell death.[1]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Triazole 4,5-Disubstituted 1,2,4-Triazole-3-thiol Triazole->CYP51 inhibits CYP51->Ergosterol conversion

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Antibacterial Activity

These compounds have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8] The mechanism can vary, but some derivatives are known to inhibit essential enzymes like dihydrofolate reductase (DHFR) or interfere with cell wall synthesis by inhibiting glucosamine-6-phosphate synthase.[8]

Data and Protocols

Table 1: Representative Antimicrobial Activity

Compound ID Substituent (R¹) Substituent (R²) Test Organism MIC (µg/mL) Reference
36 4-nitrophenyl 4-aminophenyl S. aureus 0.264 mM [8]
1a-g Nalidixic acid moiety Various aryl P. aeruginosa 16 [8]
4c Pyridin-4-yl 4-hydroxyphenyl S. aureus 16 [9]

| 4e | Pyridin-4-yl | 4-bromophenyl | E. coli | 25 |[9] |

Experimental Protocol: Agar Well Diffusion Assay [2]

  • Preparation: Prepare Mueller-Hinton agar plates and inoculate them uniformly with a standardized suspension of the test bacterium.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO at a specific concentration, into each well.

  • Controls: Use a solvent control (DMSO) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Anticancer Properties: A Multi-Target Approach

1,2,4-triazole-3-thiol derivatives have emerged as promising anticancer agents that act through a variety of mechanisms.[10][11] Their efficacy has been demonstrated against numerous human cancer cell lines, including breast, colon, lung, and melanoma.[12][13]

Mechanisms of Action

Unlike their focused antifungal activity, the anticancer effects of these triazoles are diverse:

  • Kinase Inhibition: Many cellular signaling pathways crucial for cancer cell proliferation and survival are regulated by kinases. Certain triazole derivatives have been identified as potent inhibitors of kinases like VEGFR-2, PIM kinases, and others, thereby blocking these pathways.[7][11]

  • Enzyme Inhibition: They can inhibit other key enzymes such as methionine aminopeptidase 2 (MetAP2), which is involved in angiogenesis.[7]

  • Cell Cycle Arrest & Apoptosis: Some compounds have been shown to arrest the cell cycle at various phases and induce programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Cell Migration: Recent studies have shown that these derivatives can inhibit the migration of cancer cells, a critical step in metastasis.[11]

cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Triazole 4,5-Disubstituted 1,2,4-Triazole-3-thiol Kinases Kinases (VEGFR-2, PIM) Triazole->Kinases OtherEnzymes Other Enzymes (MetAP2) Triazole->OtherEnzymes Tubulin Tubulin Polymerization Triazole->Tubulin Apoptosis ↑ Apoptosis Triazole->Apoptosis Proliferation ↓ Proliferation Kinases->Proliferation Angiogenesis ↓ Angiogenesis OtherEnzymes->Angiogenesis Migration ↓ Migration Tubulin->Migration

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Data and Protocols

Table 2: Representative In Vitro Anticancer Activity

Compound ID Substituent (R¹) Substituent (R²) Cell Line IC₅₀ (µM) Reference
TP6 Pyridin-3-yl 4-bromobenzylthio B16F10 (Melanoma) 41.12 [13]
112c Coumarin moiety 4-chlorophenyl HCT 116 (Colon) 4.36 [14]
5a Phenyl Hexyl Brine Shrimp Lethality 129.62 µg/mL [2][4]

| 6d | 4-methylphenyl | Cyclohexyl | Brine Shrimp Lethality | 81.56 µg/mL |[2][4] |

Experimental Protocol: MTT Cytotoxicity Assay [13]

  • Cell Seeding: Seed cancer cells (e.g., B16F10) in a 96-well plate at a density of approximately 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability percentage relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant number of 4,5-disubstituted 1,2,4-triazole-3-thiols have demonstrated potent anticonvulsant activity in preclinical models.[15][16] These compounds show promise for treating epilepsy, with some derivatives exhibiting greater potency and faster onset of action than established antiepileptic drugs like valproate.[17][18]

Evaluation and Structure-Activity Relationship (SAR)

The primary screening for anticonvulsant activity is typically conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice.[15] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

SAR studies have provided critical insights. For instance, the presence of a substituent, particularly an electron-withdrawing group like a halogen, at the para position of a phenyl ring attached to the triazole nucleus often enhances anticonvulsant activity.[17]

Table 3: Representative Anticonvulsant Activity (MES Test)

Compound ID Substituent (R¹) Substituent (R²) ED₅₀ (mg/kg) Time of Peak Effect (min) Reference
3a 4-fluorophenyl 3-chlorophenyl 35.2 15 [17]
TP-427 (Not specified) (Not specified) 40.9 - 64.9 15 [18]
11a (Not specified) (Not specified) 50.8 - [15]

| Valproic Acid | (Standard Drug) | - | ~195 | - |[17] |

Experimental Protocol: Maximal Electroshock (MES) Test
  • Animal Preparation: Use adult mice, fasted overnight but with free access to water.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of predicted peak effect (e.g., 15-60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered protection. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.

Anti-inflammatory Properties

Several 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory activity.[19][20] This is often evaluated using the carrageenan-induced rat paw edema model, a standard test for acute inflammation.

The mechanism is believed to involve the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[19] Notably, some synthesized triazole compounds have shown a greater percentage of edema inhibition than the standard drug ibuprofen.[19]

Table 4: Representative Anti-inflammatory Activity

Compound ID Substituent (R¹) Substituent (R²) % Inhibition of Edema (at 50 mg/kg) Reference
3 Phenyl, with sulfonyl group (Not specified) 53% [19]

| Ibuprofen | (Standard Drug) | - | 46% |[19] |

Conclusion and Future Perspectives

The 4,5-disubstituted 1,2,4-triazole-3-thiol scaffold is a remarkably versatile and pharmacologically significant structure. The ease of synthesis and potential for diversification at multiple positions provide a robust platform for developing novel therapeutic agents. The broad spectrum of demonstrated biological activities—including potent antifungal, multi-mechanistic anticancer, rapid-acting anticonvulsant, and significant anti-inflammatory properties—underscores the immense potential of this chemical class.

Future research should focus on lead optimization to enhance potency and selectivity while minimizing toxicity. Exploring multi-target compounds, such as those combining anticonvulsant and antioxidant properties, could offer new therapeutic strategies for complex diseases like pharmacoresistant epilepsy.[18] As our understanding of the specific molecular targets deepens, the rational design of next-generation 4,5-disubstituted 1,2,4-triazole-3-thiols will undoubtedly pave the way for new and effective medicines.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A. and Muhammad, S. (2013) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Molecules, 16(12), 10251-10266. [Link]

  • Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(1), 1-6. [Link]

  • Rostom, S. A., Ashour, H. M., El-Din, N. N., & El-fattah, H. A. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Archiv der Pharmazie, 343(4), 224-231. [Link]

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Wieczorek, P., & Gzella, A. (2022). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 27(15), 4983. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Tropical Journal of Pharmaceutical Research, 15(7), 1511-1518. [Link]

  • Plech, T., Łuszczki, J. J., Wujec, M., & Siwek, A. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. International Journal of Molecular Sciences, 21(7), 2616. [Link]

  • Sabale, P. M., & Mehta, P. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 150-153. [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, (3 (31)), 33-40. [Link]

  • Oleshchuk, O., & Shcherbyna, R. (2016). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. Journal of Applied Pharmaceutical Science, 6(11), 195-198. [Link]

  • Wang, S., Li, Y., & Zhang, Y. (2017). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1030-1049. [Link]

  • Demianenko, D., Fotina, T., Fotin, A., Parchenko, V., & Karpun, Y. (2024). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Folia Medica, 66(3), 485-492. [Link]

  • Bektaş, H., Karaali, N., & Demirbaş, N. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(2), 264-275. [Link]

  • Fares, M., Aboutabl, M. E., El-Sayed, N., & El-Sabbagh, O. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(11), 2533. [Link]

  • Yaseen, M., Shahid, W., Ashraf, M., Saleem, M., Muzaffar, S., Aziz-Ur-Rehman, & Rehman, A. U. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 1-15. [Link]

  • Tozkoparan, B., Gökhan, N., & Aktay, G. (2000). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 333(1), 4-8. [Link]

  • Parlak, A. E. (2022). Anticancer Properties of 1,2,4-Triazoles. International Journal of Scientific Research and Management, 10(01), 1-13. [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 16(4), 365-371. [Link]

  • El-Sayed, N. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3196. [Link]

  • El-Gamal, M. I., Anbar, H. S., & Al-Said, M. S. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry, 25(1), 1-20. [Link]

  • Osipov, V., & Osipova, V. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 29(1), 213. [Link]

  • Kumar, A., & Sharma, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 93-104. [Link]

  • Singh, S., Kumar, R., & Kumar, A. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 1-6. [Link]

  • Kumar, R., & Singh, P. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 94, 103423. [Link]

  • Wujec, M., Cieslak, M., & Paneth, A. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5345. [Link]

  • Al-Omaim, W. S., El-Sayed, W. A., & Ali, O. M. (2022). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Wolkenberg, S. E., Zhao, Z., & Lindsley, C. W. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry Letters, 39, 127921. [Link]

Sources

tautomeric forms of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomeric Forms of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide offers a comprehensive examination of the tautomeric phenomena exhibited by 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates the structural isomerism arising from prototropic tautomerism, with a primary focus on the predominant thione-thiol equilibrium and a secondary discussion on the potential amino-imino forms. We present a synthesis of current experimental and computational evidence to establish the prevalence of the thione tautomer. Detailed, field-proven protocols for the synthesis and characterization of these forms using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are provided. Furthermore, a guide to computational analysis using Density Functional Theory (DFT) for predicting tautomer stability is outlined. The guide illustrates the critical interplay between tautomerism and a molecule's physicochemical properties, which directly impacts its biological activity and potential as a drug candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of tautomerism in heterocyclic systems.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone concept in organic chemistry with profound implications for the chemical reactivity, physical properties, and biological function of molecules.[1] In nitrogen-rich heterocyclic systems like 1,2,4-triazoles, prototropic tautomerism, involving the migration of a proton, is a defining characteristic. These triazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal and antimicrobial agents.[2][3]

The compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol presents a particularly rich tautomeric landscape. The presence of both an exocyclic amino group and a thioamide moiety within the triazole ring allows for two primary types of tautomeric equilibria:

  • Thione-Thiol Tautomerism: Involving the migration of a proton between the sulfur atom and a ring nitrogen atom.

  • Amino-Imino Tautomerism: Involving proton transfer between the exocyclic amino group and a ring nitrogen.

Understanding the predominant tautomeric form under physiological conditions is paramount for drug design. The specific tautomer dictates the molecule's hydrogen bonding capacity, lipophilicity, pKa, and overall three-dimensional shape, which are critical determinants of its interaction with biological targets like enzymes and receptors.[1] This guide provides the theoretical framework and practical methodologies to investigate and characterize the tautomeric behavior of this important heterocyclic scaffold.

The Tautomeric Landscape

The equilibrium between tautomers is not static; it is dynamically influenced by the molecule's environment, including its physical state (solid, solution, gas), solvent polarity, pH, and temperature.[4][5] For 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the key equilibria are the thione-thiol and amino-imino forms.

Thione-Thiol Equilibrium

The most significant tautomerism in this molecule is the equilibrium between the thione (amide) and thiol (imidic acid) forms. The thione form contains a C=S double bond and an N-H bond, whereas the thiol form features a C-S-H single bond arrangement. Extensive experimental and computational studies on 1,2,4-triazole-3-thiones consistently indicate that the thione form is the predominant and more stable tautomer in both solid and solution phases.[6][7][8][9]

Caption: Thione-Thiol equilibrium in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Amino-Imino Equilibrium

A second, less favored, tautomerism involves the 4-amino group. This equilibrium exists between the amine form (-NH₂) and the imine form (=NH). For 4-amino substituted 1,2,4-triazoles, the amino tautomer is generally considered to be significantly more stable than the imino form.[10]

Caption: Amino-Imino equilibrium in the thione form of the title compound.

Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of the title compound is a well-established multi-step process that is both reproducible and scalable.[3][11][12][13] The causality behind this synthetic route lies in the sequential formation of a dithiocarbazinate salt followed by a hydrazine-mediated cyclization, which efficiently builds the 1,2,4-triazole-3-thiol core.

Synthesis_Workflow start Benzoic Acid Hydrazide step1 React with CS₂ and KOH in absolute ethanol start->step1 intermediate Potassium 3-benzoyldithiocarbazinate step1->intermediate step2 Reflux with Hydrazine Hydrate (N₂H₄·H₂O) intermediate->step2 cyclization Intramolecular Cyclization (Loss of H₂S and H₂O) step2->cyclization step3 Acidification (e.g., HCl) and Precipitation cyclization->step3 product 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol step3->product

Caption: Synthetic workflow for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol

Step 1: Synthesis of Potassium 3-benzoyldithiocarbazinate [12][13]

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzoic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add potassium hydroxide (0.15 mol) and stir until it dissolves completely.

  • Cool the flask in an ice bath. Add carbon disulfide (CS₂, 0.15 mol) dropwise to the cooled solution over 30 minutes with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.

  • The precipitated yellow potassium salt is collected by filtration, washed with cold anhydrous ether (2 x 30 mL), and dried under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol [13]

  • Place the dried potassium 3-benzoyldithiocarbazinate (0.1 mol) and hydrazine hydrate (99%, 0.2 mol) in a 250 mL round-bottom flask.

  • Add distilled water (100 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the suspension under reflux for 3-4 hours. During this time, the color of the reaction mixture may change, and the evolution of hydrogen sulfide gas (H₂S) will be observed (Note: perform in a well-ventilated fume hood).

  • After reflux, cool the now homogeneous solution to room temperature.

  • Dilute the solution with 200 mL of cold water.

  • Acidify the solution dropwise with concentrated hydrochloric acid (HCl) until a white precipitate forms and the solution is acidic to litmus paper.

  • Collect the white solid product by vacuum filtration.

  • Wash the product thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to yield pure, white crystals of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Experimental Characterization of Tautomeric Forms

A multi-faceted spectroscopic approach is essential to confidently characterize the tautomeric state of the molecule in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating the tautomeric structure in solution. The choice of solvent is critical, as it can influence the equilibrium; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to its high solubilizing power for this class of compounds.[13]

  • ¹H NMR: The key diagnostic signal is that of the mobile proton. In the thiol form, an S-H proton signal would be expected. In the thione form, an N-H proton signal is present. For 1,2,4-triazole-3-thiones, a broad singlet corresponding to the N-H proton is typically observed at a significantly downfield chemical shift, often in the range of 13-14 ppm.[9][13] The exocyclic amino (-NH₂) protons usually appear as a singlet around 5.7-5.8 ppm.[12][13]

  • ¹³C NMR: The carbon atom at position 3 of the triazole ring is highly indicative of the tautomeric form. In the thione tautomer, this carbon exists as a thiocarbonyl group (C=S) and resonates at approximately 169 ppm.[9]

Protocol for NMR Analysis:

  • Prepare a sample by dissolving 5-10 mg of the synthesized compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Pay close attention to the 13-14 ppm region for the N-H proton and the 5-6 ppm region for the NH₂ protons.

  • Acquire a ¹³C NMR spectrum. Look for the characteristic C=S signal in the 165-170 ppm range.

  • The presence of a signal near 13.9 ppm and the absence of a distinct S-H signal (typically much further upfield) strongly support the predominance of the thione form in DMSO solution.[13]

Spectroscopic Data Summary for the Predominant Thione Tautomer
Technique Characteristic Signal / Peak
¹H NMR (DMSO-d₆)~13.9 ppm (s, 1H, N-H); ~7.5-8.0 ppm (m, 5H, Ar-H); ~5.8 ppm (s, 2H, NH₂)[13]
¹³C NMR~169 ppm (C=S)[9]
FT-IR (KBr)~3250 cm⁻¹ (NH₂); ~2740 cm⁻¹ (S-H trace/H-bonding); ~1645 cm⁻¹ (C=N)[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present, particularly in the solid state (using a KBr pellet).

  • Thione Form: Characterized by a strong C=N stretching vibration (around 1645 cm⁻¹) and N-H stretching bands (a broad band for the ring N-H and sharper bands for the -NH₂ group around 3250 cm⁻¹).[13] A band for C=S stretching is also present but can be weaker and harder to assign definitively.

  • Thiol Form: Would be characterized by the appearance of a weak S-H stretching band (around 2550-2600 cm⁻¹) and the absence of the prominent N-H band associated with the thioamide group.

Protocol for FT-IR Analysis:

  • Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Analyze the spectrum for the presence of characteristic N-H and C=N bands, which confirms the thione structure in the solid state. The observation of a very weak band around 2736 cm⁻¹ in some spectra may suggest trace amounts of the thiol form or be an artifact of hydrogen bonding.[13]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is exceptionally useful for quantifying the ratio of tautomers in a solution. A study on the closely related 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione successfully used HPLC-MS to separate and quantify the thione and thiol forms.[8] The study found the thione form to be the major component (~97%) and the thiol form to be the minor one (~3%).

Protocol for HPLC-MS Analysis:

  • System: An HPLC system coupled to a single-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) can be used.

  • Method: Dissolve the sample in a suitable solvent (e.g., DMSO/Methanol). Inject the solution into the HPLC system. The two tautomers, having slightly different polarities, may separate.

  • Detection: Monitor the eluent using both a UV detector and the MS. Both tautomers will have the same mass-to-charge ratio (m/z), but their retention times will differ.

  • Quantification: The relative peak areas in the chromatogram can be used to determine the ratio of the two tautomers in the solution under the specific analytical conditions.[8]

Computational Analysis of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers. These methods provide quantitative energy data that complements experimental findings. The B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or larger) has been shown to be reliable for investigating tautomerism in these systems.[6][7]

Computational_Workflow start Define Tautomer Structures (Thione, Thiol, Imino) step1 Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->step1 step2 Frequency Calculation (Confirm true minima) step1->step2 step3 Single Point Energy Calculation (Gas Phase & Solvated Model) step2->step3 step4 Calculate Relative Energies (ΔE) and Gibbs Free Energies (ΔG) step3->step4 result Predicted Tautomer Stabilities step4->result

Caption: Workflow for computational analysis of tautomer stability.

Protocol for DFT Calculation (Conceptual)
  • Structure Building: Build the 3D structures of all possible tautomers (thione, thiol, and imino forms) using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT, for instance, at the B3LYP/6-311++G(d,p) level of theory. This finds the lowest energy conformation for each isomer.[14]

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Energy Calculation: Obtain the electronic energies. To model a solution environment, a solvent model like the Polarizable Continuum Model (PCM) can be applied.

  • Analysis: Compare the final energies (including zero-point vibrational energy corrections) of all tautomers. The structure with the lowest energy is the most stable. The energy difference (ΔE) can be used to calculate the equilibrium constant.

Hypothetical DFT Calculation Results (Relative Energy)
Tautomer ΔE (Gas Phase, kcal/mol) ΔE (Water, PCM, kcal/mol)
4-amino-5-phenyl-3H-1,2,4-triazole-3-thione0.00 (Reference)0.00 (Reference)
4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol+5.2+3.8
4-imino-5-phenyl-3H-1,2,4-triazole-3-thione+12.5+10.1

Note: These are illustrative values based on general trends for similar molecules. Actual calculations are required for precise data.

Implications for Drug Development

The predominance of the thione tautomer has direct consequences for drug development professionals.

  • Receptor Binding: The thione form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S). In contrast, the thiol form offers a different hydrogen bond donor (S-H) and a ring nitrogen acceptor. This difference fundamentally alters how the molecule can dock into a protein's active site. A drug design program must use the correct, most stable tautomer for accurate virtual screening and lead optimization.

  • Physicochemical Properties: The thione form is generally more polar than the thiol form, which affects its solubility, lipophilicity (LogP), and membrane permeability. These properties are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • pKa and Ionization: The N-H proton of the thione is acidic, while the S-H proton of the thiol is also acidic, but they have different pKa values. The ionization state of the molecule at physiological pH (7.4) depends on the predominant tautomer and will influence its solubility and interactions with targets.

Tautomer_Binding cluster_receptor Receptor Binding Site cluster_thione cluster_thiol Acceptor H-Bond Acceptor (e.g., C=O) Donor H-Bond Donor (e.g., N-H) Thione_NH N-H (Donor) Thione_NH->Acceptor Strong H-Bond Thione_CS C=S (Acceptor) Thione_CS->Donor Weak H-Bond Thiol_SH S-H (Donor) Thiol_SH->Acceptor Weaker H-Bond Thiol_N Ring N (Acceptor) Thiol_N->Donor Strong H-Bond

Caption: Differential binding of tautomers to a hypothetical receptor site.

Conclusion

References

  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Monatshefte für Chemie - Chemical Monthly, 140(11), 1363–1371. [Link]

  • Demirayak, Ş., Mohsen, U. A., & Karaburun, A. C. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Fisera, L., Goljer, I., & Varkonda, S. (1990). Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1486-1490. [Link]

  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

  • Demirayak, Ş., Mohsen, U. A., & Karaburun, A. C. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-212. [Link]

  • Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 235-253. [Link]

  • Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2009). Synthesis and evaluation of 4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol derivatives as antimicrobial agents. Bohrium. [Link]

  • Bensa, D., Fisera, L., Goljer, I., & Varkonda, S. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

  • Logvynenko, P. O., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 13(4), 52-59. [Link]

  • Pomarnacka, E., & Gdaniec, M. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 23(10), 2465. [Link]

  • Shcherbatykh, T. V., et al. (2022). Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Heterocyclic Chemistry, 52(5), 1438-1444. [Link]

  • Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. QuimicaOrganica.org. [Link]

  • Pîrnău, A., et al. (2012). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie, 63(1), 86-90. [Link]

  • Ciosek, A., et al. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics. [Link]

  • Liu, H., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1169. [Link]

  • Palmer, M. H., & Liddle, J. (1998). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. Zeitschrift für Naturforschung A, 53(6-7), 449-463. [Link]

Sources

computational and docking studies of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Computational and Docking Studies of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical framework for conducting computational and molecular docking studies on this compound. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the potential therapeutic mechanisms of this class of compounds. The methodologies detailed herein are grounded in established scientific principles and best practices in the field of computational drug discovery.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These include antimicrobial, antifungal, anticonvulsant, and anticancer properties. The therapeutic versatility of these compounds stems from their ability to engage with various biological targets through hydrogen bonding, metal chelation, and other non-covalent interactions. The subject of this guide, this compound, is a representative member of this class, and understanding its interactions at a molecular level is crucial for rational drug design and optimization.

Given the established anticancer activity of many 1,2,4-triazole derivatives, a logical starting point for a computational study is to investigate their interaction with key proteins involved in cancer progression. One such target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers. This guide will therefore focus on a hypothetical, yet plausible, study of the interaction between this compound and the EGFR kinase domain.

The Computational Workflow: A Step-by-Step Guide

The following sections detail the key stages of a computational and docking study, from initial preparation of the ligand and protein to the final analysis of their interaction.

Ligand Preparation

The first step is to prepare a high-quality 3D structure of the ligand, this compound.

Protocol:

  • 2D to 3D Conversion: The 2D chemical structure of the ligand is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch. This 2D structure is then converted into a 3D structure.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a molecular mechanics force field such as MMFF94 or UFF.

  • Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. The Gasteiger-Hückel method is a commonly used approach for this purpose.

  • File Format Conversion: The prepared ligand structure is saved in a suitable file format for docking, such as .pdbqt.

Protein Preparation

A high-resolution crystal structure of the target protein, EGFR, is required. This can be obtained from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 1M17, which represents the EGFR kinase domain in complex with an inhibitor.

Protocol:

  • PDB File Acquisition: Download the PDB file (1M17.pdb) from the RCSB PDB database.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand.

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge and Atom Type Assignment: Assign appropriate charges and atom types to the protein atoms. The Kollman united-atom charges are a common choice.

  • File Format Conversion: The prepared protein structure is saved in the .pdbqt format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. AutoDock Vina is a widely used and effective tool for this purpose.

Protocol:

  • Grid Box Generation: Define a 3D grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket.

  • Docking Simulation: Run the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function.

  • Analysis of Docking Poses: The output of the docking simulation is a set of docked poses, each with a corresponding binding affinity score. The pose with the lowest binding affinity is typically considered the most favorable.

Diagram of the Computational Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation L1 2D Structure Drawing L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Charge Assignment L3->L4 L5 Save as .pdbqt L4->L5 D1 Grid Box Generation L5->D1 P1 Download PDB (e.g., 1M17) P2 Clean Protein P1->P2 P3 Add Hydrogens P2->P3 P4 Assign Charges P3->P4 P5 Save as .pdbqt P4->P5 P5->D1 D2 Run Docking (e.g., AutoDock Vina) D1->D2 D3 Analyze Poses D2->D3 M1 System Solvation & Ionization D3->M1 M2 Minimization M1->M2 M3 Equilibration (NVT, NPT) M2->M3 M4 Production MD M3->M4 M5 Trajectory Analysis M4->M5

Whitepaper: A Strategic Approach to the Initial Anticancer Screening of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a "privileged" structure due to their diverse and potent pharmacological activities.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro anticancer screening of a specific candidate molecule: 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. We will move beyond a simple recitation of protocols to explore the strategic rationale behind experimental design, the establishment of self-validating assays, and the interpretation of primary screening data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities for their therapeutic potential.

Introduction: The Rationale for Screening this compound

The 1,2,4-triazole nucleus is a key pharmacophore present in numerous FDA-approved drugs, including the anticancer agents letrozole and anastrozole.[3] Its unique physicochemical properties, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive scaffold for drug design.[2] Derivatives of 1,2,4-triazole-3-thione, the structural class of our target compound, have demonstrated a wide spectrum of bioactivities, including notable antitumor effects.[3][4]

This compound (CID 667525) is a specific entity within this promising class.[5] While extensive biological data on this exact molecule is emerging, its structural motifs—the 1,2,4-triazole-3-thiol core, the phenyl group at position 4, and the anilino group at position 5—suggest a high potential for interaction with biological targets relevant to cancer pathophysiology. The initial screening phase is therefore a critical first step to validate this hypothesis and determine if the compound warrants further investigation in the drug discovery pipeline.

The primary objective of this initial screen is to ascertain the compound's cytotoxic potential against a representative panel of human cancer cell lines and to determine its half-maximal inhibitory concentration (IC₅₀), a key metric of potency.[6]

Pre-Experimental Preparations: Ensuring Assay Integrity

A successful screening campaign is built on a foundation of meticulous preparation. Rushing into assays without validating reagents and systems is a common cause of irreproducible results.

Compound Handling and Solubilization
  • Purity and Characterization: Before any biological testing, the identity and purity of the this compound sample must be confirmed via standard analytical techniques (e.g., NMR, LC-MS, elemental analysis).

  • Solubility Testing: The compound's solubility is a critical parameter. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening. A stock solution, typically at a high concentration (e.g., 10-50 mM), should be prepared. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%, as the solvent itself can induce cytotoxicity.

  • Storage: The stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of a Cancer Cell Line Panel

The choice of cell lines is a strategic decision designed to provide a breadth of information. The US National Cancer Institute's NCI-60 panel is the gold standard for comprehensive screening, but for an initial evaluation, a smaller, representative panel is sufficient and cost-effective.[7] The panel should ideally include cell lines from diverse tissue origins to identify potential tissue-specific activity.

Table 1: Recommended Starter Panel for Initial Anticancer Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive. A workhorse for breast cancer research.
A549 Lung CarcinomaA well-characterized line used extensively in lung cancer studies.[8]
HeLa Cervical CancerOne of the oldest and most commonly used human cell lines.[6]
HCT-116 Colon CarcinomaRepresents a common gastrointestinal cancer; known for its use in apoptosis studies.[9]

Experimental Workflow: From Cell Seeding to Data Acquisition

The following workflow outlines a logical progression for a robust initial cytotoxicity screen. The use of in vitro models is essential for the primary screening of potential antitumor drugs, allowing for rapid and reliable evaluation before any consideration of preclinical animal testing.[10][11]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Revival & Culture seeding Seed Cells in 96-Well Plates cell_culture->seeding compound_prep Prepare Compound Stock (this compound in DMSO) treatment Treat with Serial Dilutions of Compound compound_prep->treatment incubation1 Incubate (24h) Allow cells to attach seeding->incubation1 incubation1->treatment incubation2 Incubate (48-72h) Drug exposure period treatment->incubation2 assay_add Add Cytotoxicity Reagent (e.g., MTT, SRB) incubation2->assay_add incubation3 Incubate (2-4h) Color development assay_add->incubation3 readout Measure Absorbance (Plate Reader) incubation3->readout data_norm Normalize Data to Controls (% Viability) readout->data_norm dose_response Plot Dose-Response Curve data_norm->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: High-level workflow for in-vitro anticancer screening.

Detailed Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell viability.[11] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[11][12]

Materials:
  • Selected cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • This compound (Test Compound)

  • DMSO (vehicle)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., acidified isopropanol or DMSO)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette, microplate reader

Step-by-Step Procedure:
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound from your high-concentration stock. A typical 8-point dilution series might range from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of fresh medium containing the appropriate concentration of the test compound or vehicle (DMSO).

    • Incubate the plate for another 48 to 72 hours. The incubation time is a variable that may need optimization.[8]

  • MTT Assay and Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data is processed to determine the compound's effect on cell viability.

  • Calculate Percent Viability:

    • Percent Viability = [(OD of Treated Well - OD of Blank) / (OD of Vehicle Control Well - OD of Blank)] x 100

  • Determine the IC₅₀ Value:

    • Plot the Percent Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or an equivalent to fit the data and calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.[6]

Table 2: Example Data Summary for Cytotoxic Activity

Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
MCF-748[Insert Value]
A54948[Insert Value]
HeLa48[Insert Value]
HCT-11648[InsertValue]

Exploring Potential Mechanisms of Action

While the initial screen focuses on cytotoxicity, understanding the potential mechanisms of action of the 1,2,4-triazole class can guide future experiments. Triazole derivatives are known to exert their anticancer effects through various pathways.[1][2] A key advantage of this scaffold is its versatility, allowing it to interact with diverse biological targets.[1]

G cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes compound 1,2,4-Triazole Compound (e.g., this compound) kinase Kinase Inhibition (e.g., VEGFR) compound->kinase tubulin Tubulin Polymerization Disruption compound->tubulin enzyme Enzyme Inhibition (e.g., Aromatase, TS) compound->enzyme cell_cycle Cell Cycle Arrest kinase->cell_cycle tubulin->cell_cycle anti_prolif Anti-Proliferation enzyme->anti_prolif apoptosis Induction of Apoptosis cell_cycle->apoptosis anti_prolif->apoptosis

Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.

Key reported mechanisms for this class include:

  • Kinase Inhibition: Many triazoles target protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[9]

  • Tubulin Modulation: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest, similar to established drugs like paclitaxel.[2]

  • Enzyme Inhibition: Triazoles are prominent inhibitors of enzymes like aromatase (as seen with letrozole) and thymidylate synthase (TS), disrupting hormone synthesis or DNA replication, respectively.[2][9]

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically-grounded approach for the initial in vitro anticancer screening of this compound. By following these detailed protocols and understanding the rationale behind each step, researchers can generate reliable and interpretable data on the compound's cytotoxic potential.

If the initial screening yields a promising IC₅₀ value (typically in the low micromolar or nanomolar range) and demonstrates some level of selectivity, subsequent steps would include:

  • Screening against a broader panel of cancer cell lines (e.g., the NCI-60).

  • Testing against non-cancerous cell lines to assess selectivity and general toxicity.

  • Performing mechanistic studies, such as cell cycle analysis (flow cytometry) and apoptosis assays (e.g., Annexin V/PI staining), to elucidate the mode of action.[6][10]

The journey of drug discovery is long and complex, but a rigorous and well-executed primary screen is the indispensable first step toward identifying the next generation of cancer therapeutics.

References

  • Pharmatest Services. Cancer cell assays in vitro. [Link]

  • IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • National Institutes of Health (NIH). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • National Institutes of Health (NIH). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. [Link]

  • ResearchGate. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

  • Zenodo. Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. [Link]

  • FierceBiotech. Novel Screening Method Yields New Class of Anti-Cancer Drugs. [Link]

  • DergiPark. A comprehensive review on triazoles as anticancer agents. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • National Institutes of Health (NIH). Preclinical screening methods in cancer. [Link]

  • Slideshare. SCREENING OF ANTI CANCER DRUGS. [Link]

  • BMG Labtech. Cytotoxicity Assays – what your cells don't like. [Link]

  • ResearchGate. Assessment of in vitro cytotoxicity in human cancer cell lines. A) A549.... [Link]

  • National Institutes of Health (NIH). This compound. [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • Istanbul University Press. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][10][11] triazole-3-thiol derivatives and Antifungal activity. [Link]

  • Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • National Institutes of Health (NIH). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

Sources

structure-activity relationship (SAR) of 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Anilino-4-Phenyl-4H-1,2,4-Triazole-3-Thiol Analogs

Foreword: The 1,2,4-Triazole Scaffold as a Cornerstone in Medicinal Chemistry

The 1,2,4-triazole ring is a quintessential example of a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of therapeutic agents.[1][2] Derivatives of 1,2,4-triazole exhibit an impressively broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]

Within this versatile class of compounds, the this compound core represents a particularly promising framework. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the structure-activity relationships (SAR) of this scaffold. By dissecting the influence of specific structural modifications on biological efficacy, we aim to provide a strategic roadmap for the rational design of novel, potent, and selective therapeutic candidates.

The Synthetic Keystone: Assembling the 1,2,4-Triazole-3-Thiol Core

The construction of the 4,5-disubstituted-1,2,4-triazole-3-thiol nucleus is a well-established process in heterocyclic chemistry. The most common and efficient pathway involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate. This intermediate is typically formed from the reaction of an appropriate acid hydrazide with an isothiocyanate.

A generalized synthetic route proceeds as follows: an aryl acid hydrazide is reacted with a substituted phenyl isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. This intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide or potassium hydroxide, to afford the target this compound analog.[4][6]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Aryl Acid Hydrazide C 1,4-Disubstituted Thiosemicarbazide A->C + Phenyl Isothiocyanate B Phenyl Isothiocyanate D This compound C->D Base-catalyzed Cyclization (e.g., NaOH) caption General Synthetic Workflow for the Triazole Core

Caption: General Synthetic Workflow for the Triazole Core

Experimental Protocol: General Synthesis
  • Synthesis of 1,4-Disubstituted Thiosemicarbazide Intermediate:

    • Dissolve one equivalent of the selected aryl acid hydrazide in absolute ethanol.

    • Add one equivalent of the corresponding substituted phenyl isothiocyanate to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Cyclization to form 4,5-Disubstituted-1,2,4-triazole-3-thiol:

    • Suspend the synthesized thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[4]

    • Reflux the mixture for 3-5 hours until a clear solution is obtained.

    • Cool the reaction mixture in an ice bath and acidify carefully with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.

    • The resulting precipitate, the 1,2,4-triazole-3-thiol, is collected by filtration, washed thoroughly with distilled water, and recrystallized from a suitable solvent like ethanol to yield the pure product.[7]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at three key positions: the N4-phenyl ring, the C5-anilino ring, and the C3-thiol group.

Influence of Substituents on the N4-Phenyl and C5-Aryl Rings

The nature and position of substituents on the aromatic rings at the N4 and C5 positions play a critical role in modulating the pharmacological profile, particularly for antimicrobial and anticancer activities.

  • Antimicrobial Activity:

    • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (NO₂) or chloro (Cl) groups, on the phenyl rings often enhances antimicrobial potency.[2] For instance, compounds bearing a 4-chlorophenyl moiety at the C5 position have demonstrated significant antiproliferative activity.[8] This suggests that such groups may improve binding interactions with microbial targets.

    • Electron-Donating Groups (EDGs): Conversely, EDGs like hydroxyl (-OH) or methoxy (-OCH₃) can also lead to potent activity.[2] Some studies have shown that derivatives with a hydroxyl group exhibit strong antibacterial effects, potentially by forming additional hydrogen bonds with the active site of target enzymes.[9]

    • Positional Isomerism: The position of the substituent is crucial. For example, a halogen at the para position of the phenyl ring often results in higher activity compared to ortho or meta positions.

  • Anticancer Activity:

    • SAR studies on analogs designed as p53-MDM2 interaction inhibitors revealed that a 5-(4-chlorophenyl) group is a highly favorable substitution for potent anticancer activity.[8][10]

    • Further modifications on the N4-phenyl ring showed that introducing substituents can significantly impact cytotoxicity. For instance, compound 6h from one study, which featured specific substitutions, displayed potent IC₅₀ values against A549, U87, and HL60 cancer cell lines.[8] This highlights the synergistic effect of substitutions on both aromatic rings.

The Role of the C3-Thiol Group

The thiol (-SH) group at the C3 position is a critical functional handle for both biological activity and further chemical modification. The molecule can exist in thiol-thione tautomeric forms, with the thione form often predominating in the solid state. This group is an excellent nucleophile and a key site for coordination with metal ions in biological systems.

  • S-Alkylation: Alkylation of the thiol group to form thioether derivatives is a common strategy to modulate lipophilicity and steric bulk. This modification can lead to a significant change in the biological activity profile. S-substituted derivatives have been explored for their antimicrobial properties, although the impact of different alkyl or aryl groups can vary.[11]

  • Formation of Schiff Bases: When the core structure contains a primary amino group (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol), this can be condensed with various aldehydes to form Schiff bases.[12] These derivatives often exhibit enhanced biological profiles. For example, Schiff bases derived from substituted benzaldehydes have shown strong antibacterial activity against Staphylococcus aureus and antifungal activity against Microsporum gypseum.[12]

Caption: Key Regions for SAR Modification

Biological Evaluation: Standardized Protocols

To ensure reproducible and comparable data, standardized biological assays are essential.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of ~5 x 10⁵ CFU/mL in each well.[9][11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC. Include positive (microbe + media) and negative (media only) controls.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549, HL60, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5][13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.[8]

Summary of SAR Data

The following table summarizes the structure-activity relationship data for selected analogs, highlighting the impact of different substituents on biological activity.

Compound ID Substitution on C5-Aryl Ring Substitution on N4-Phenyl Ring Modification on C3-Thiol Biological Activity (IC₅₀ / MIC) Target/Organism Reference
Analog A4-ChloroUnsubstituted-SHPotent (IC₅₀: 3.85 µM)A549 Cancer Cell Line[8][10]
Analog B4-HydroxyUnsubstituted-SHGood (MIC: 16 µg/mL)S. aureus[9]
Analog C4-MethoxyUnsubstituted-SHModerate ActivityS. aureus[9]
Analog D4-BromoUnsubstituted-SHGood (MIC: 25 µg/mL)E. coli[9]
Analog EUnsubstituted4-Chloro-S-CH₂-ArylVaries with Aryl groupS. aureus, P. aeruginosa[5][11]
Analog FPyridin-4-yl4-Amino derived Schiff base-SHModerate to GoodS. aureus, E. coli[9]

Conclusion and Future Directions

The this compound scaffold is a highly adaptable and pharmacologically significant structure. The structure-activity relationship studies reveal clear patterns:

  • Antimicrobial agents: Potency is often enhanced by the presence of halogens or hydroxyl groups on the terminal phenyl rings.

  • Anticancer agents: A 4-chlorophenyl group at the C5 position is a key feature for high cytotoxicity against several cancer cell lines.

The C3-thiol group serves as a versatile anchor for further derivatization, allowing for the fine-tuning of pharmacokinetic properties. Future research should focus on synthesizing novel analogs with diverse substitution patterns, exploring S-alkylation with various functional groups, and conducting in-depth mechanistic studies to elucidate their modes of action. The insights provided in this guide offer a solid foundation for the rational design of the next generation of 1,2,4-triazole-based therapeutics.

References

  • Journal of Advanced Pharmaceutical Technology & Research.

  • European Journal of Medicinal Chemistry.

  • PHARMACIA.

  • International Journal of Green Pharmacy.

  • International Journal of Pharmaceutical Sciences and Research.

  • [Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][12][14] triazole-3-thiol derivatives and Antifungal activity.]([Link]) ResearchGate.

  • [Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][12][14]-triazole-3-thiol derivatives as antimicrobial agents.]([Link]) Semantic Scholar.

  • Pharmacology & Pharmacy.

  • Journal of Molecular Structure.

  • ResearchGate.

  • Ginekologia i Poloznictwo.

  • MDPI.

  • Istanbul University Press.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

  • MDPI.

  • International Journal of Pharmaceutical Chemistry and Analysis.

Sources

Methodological & Application

Synthesis of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,2,4-Triazole-3-thiol Scaffolds in Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer effects.[2] The presence of the thiol group offers a versatile handle for further chemical modifications, allowing for the generation of extensive compound libraries for drug discovery programs. This guide provides a detailed methodology for the synthesis of a specific class of these compounds: 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. These molecules, featuring both anilino and phenyl substitutions, present a unique chemical space for the development of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach to the Triazole Core

The most robust and widely adopted methodology for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process commencing with the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This approach offers high yields and a straightforward purification process.

Overall Synthetic Workflow

The synthesis of this compound proceeds via the initial reaction of phenyl isothiocyanate with a suitable hydrazine derivative to form a substituted thiosemicarbazide. This intermediate is then subjected to base-catalyzed cyclization to yield the final triazole product.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Phenyl Isothiocyanate Phenyl Isothiocyanate Substituted Thiosemicarbazide Substituted Thiosemicarbazide Phenyl Isothiocyanate->Substituted Thiosemicarbazide Reaction Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Substituted Thiosemicarbazide Reaction This compound This compound Substituted Thiosemicarbazide->this compound Intramolecular Cyclization Base Catalyst Base Catalyst Base Catalyst->this compound Catalysis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of this compound.

Protocol 1: Synthesis of the Thiosemicarbazide Intermediate

This protocol details the formation of the key thiosemicarbazide precursor from phenyl isothiocyanate and a suitable hydrazine derivative.

Materials and Reagents:

  • Phenyl isothiocyanate

  • Substituted hydrazine (e.g., 4-phenylthiosemicarbazide)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve one equivalent of the substituted hydrazine in a suitable solvent such as ethanol or methanol.

  • To this solution, add one equivalent of phenyl isothiocyanate dropwise at room temperature with continuous stirring.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure substituted thiosemicarbazide.

Expert Insights:

  • The choice of solvent is crucial; ethanol and methanol are commonly used due to their ability to dissolve the reactants and facilitate the precipitation of the product upon cooling.

  • The dropwise addition of phenyl isothiocyanate helps to control the exothermic nature of the reaction.

  • Thorough washing of the precipitate is necessary to remove any unreacted starting materials.

Protocol 2: Base-Catalyzed Cyclization to this compound

This protocol describes the intramolecular cyclization of the thiosemicarbazide intermediate to the final triazole product.

Materials and Reagents:

  • Substituted thiosemicarbazide (from Protocol 1)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend one equivalent of the substituted thiosemicarbazide in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 8% w/v) in a round-bottom flask.[3]

  • Reflux the mixture with vigorous stirring for 4-6 hours. During this time, the solid will gradually dissolve.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the clear solution with dilute hydrochloric acid to a pH of approximately 5-6.

  • The desired this compound will precipitate out as a solid.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry in a desiccator.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Expert Insights:

  • The concentration of the base can influence the reaction rate. A higher concentration may lead to faster cyclization but could also promote side reactions.

  • Careful acidification is important. Over-acidification can lead to the protonation of the thiol group, affecting its solubility and precipitation.

  • The purity of the final product is crucial for subsequent biological testing. Recrystallization is a highly recommended purification step.

Reaction Mechanism

The base-catalyzed cyclization of the thiosemicarbazide intermediate proceeds through an intramolecular nucleophilic attack followed by dehydration.

G cluster_0 Mechanism of Base-Catalyzed Cyclization Thiosemicarbazide Substituted Thiosemicarbazide Deprotonation Deprotonation of Amide Thiosemicarbazide->Deprotonation OH- Intermediate1 Anionic Intermediate Deprotonation->Intermediate1 Cyclization Intramolecular Nucleophilic Attack Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration -H2O Triazole 5-Anilino-4-phenyl-4H- 1,2,4-triazole-3-thiol Dehydration->Triazole

Caption: Proposed mechanism for the base-catalyzed cyclization of the thiosemicarbazide intermediate.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected spectral data for this compound derivatives.

TechniqueExpected Data
¹H NMR Aromatic protons (multiplet), NH proton (singlet, exchangeable with D₂O), SH proton (singlet, exchangeable with D₂O).
¹³C NMR Aromatic carbons, C=S carbon (thione tautomer), triazole ring carbons.
FT-IR (cm⁻¹) N-H stretching, C=N stretching, C=S stretching.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, loss of product during workup.Increase reaction time, optimize base concentration, ensure complete precipitation before filtration.
Side Product Formation Impure starting materials, incorrect reaction temperature.Purify starting materials, maintain consistent reaction temperature.
Difficulty in Purification Product is oily or does not crystallize easily.Try different recrystallization solvents or solvent mixtures, consider column chromatography.

Conclusion

The methodology outlined in this guide provides a reliable and efficient route for the synthesis of this compound derivatives. By following these detailed protocols and considering the expert insights, researchers can successfully synthesize these valuable compounds for further investigation in drug discovery and development programs. The versatility of the 1,2,4-triazole-3-thiol scaffold continues to make it an attractive target for the design of novel therapeutic agents.

References

  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][6] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(8).

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][5][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 235-245.

  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231.
  • BenchChem. (2025).
  • Khan, I., et al. (2011). Synthesis of Some New 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-Aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-210.
  • Şaramet, I., Drăghici, C., Bărcutean, C., Rădulescu, V., Loloiu, T., & Bancu, M. D. (2002). Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles.
  • Ali, D., et al. (2014). Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. Journal of Heterocyclic Chemistry, 51(4), 1018-1022.
  • Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References. Retrieved from [Link]

  • Bakunov, S. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Molecules, 27(6), 1939.
  • Parmar, M., Pandya, J. H., Vara, M. K., & Joshi, K. K. (2023). Preparation of 4-phenyl-3-thiosemicarbazide (2).
  • Bakunov, S. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles.
  • Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106.
  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Kumari, S., & Singh, R. K. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1436-1442.
  • Zavaroni, A., et al. (2025). Phenyl thiosemicarbazide cyclization leads to the versatile 1,3,4-thiadiazole scaffold: Structural analysis of its copper(I) complex.
  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Angeli, C., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie.
  • Al-Jibouri, M. N. (2015). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4-triazole-3-thiol and its Copper(II) and Nickel(II) Complexes. Journal of Applicable Chemistry, 4(1), 216-222.
  • Tretyakov, B. A., et al. (2023).
  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

Sources

Application Notes and Protocols for 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth insights into the synthesis, characterization, and evaluation of this versatile scaffold, underpinned by established scientific principles and methodologies.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1][2][3][4] Its prominence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to coordinate with metallic ions in enzymes.[4][5] This scaffold is a key component in drugs with a wide range of therapeutic applications, including antifungal agents like fluconazole and itraconazole, the antiviral drug ribavirin, and anticancer agents such as letrozole and anastrozole.[1] The thiol (-SH) substituent at the 3-position and the amino (-NH) group at the 5-position of the triazole ring in the title compound, this compound, provide additional reactive handles for derivatization and crucial points of interaction with biological targets.[6][7]

Molecular Profile

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₄H₁₂N₄SPubChem[8]
Molecular Weight 268.34 g/mol PubChem[8]
SMILES C1=CC=C(C=C1)NC2=NNC(=S)N2C3=CC=CC=C3PubChem[8]
InChIKey ADVANMXLTWBUFC-UHFFFAOYSA-NPubChem[8]

Synthesis and Characterization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is typically achieved through the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[2] This well-established route offers high yields and allows for diverse substitutions on the triazole core.[1]

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound, adapted from established methods for similar triazole derivatives.[7][9][10][11]

Step 1: Synthesis of 1-Phenylthiosemicarbazide

  • Dissolve phenyl isothiocyanate in ethanol.

  • Add hydrazine hydrate dropwise while stirring in an ice bath.

  • Continue stirring for 2-3 hours at room temperature.

  • The resulting precipitate (1-phenylthiosemicarbazide) is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 4-Phenyl-1-(phenylcarbamothioyl)semicarbazide

  • Reflux a mixture of 1-phenylthiosemicarbazide and phenyl isocyanate in a suitable solvent (e.g., ethanol) for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with ethanol, and recrystallize to obtain the intermediate thiosemicarbazide.

Step 3: Cyclization to this compound

  • Dissolve the synthesized 4-phenyl-1-(phenylcarbamothioyl)semicarbazide in an aqueous solution of a base (e.g., 8% NaOH or KOH).

  • Reflux the mixture for 4-6 hours.

  • After cooling, acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield the pure product.

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

G A Triazole Derivative B Cancer Cell A->B C Enzyme Inhibition (e.g., Aromatase, Kinases) B->C Targeting D DNA Intercalation B->D Targeting F Cell Cycle Arrest B->F Inducing E Apoptosis Induction C->E D->E G Inhibition of Proliferation E->G F->G

Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the triazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [12]

Enzyme Inhibition

The 1,2,4-triazole-3-thiol scaffold is a potent inhibitor of various enzymes, including α-glucosidase, α-amylase, and cholinesterases. [13][14][15][16][17] Rationale for Inhibition: The thiol group can form disulfide bonds with cysteine residues in the enzyme's active site, while the triazole ring can form hydrogen bonds and hydrophobic interactions, leading to competitive or non-competitive inhibition. [13]

This is a generalized protocol that can be adapted for specific enzymes.

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and various concentrations of the inhibitor (the triazole compound).

  • Assay Procedure: a. In a 96-well plate, add the buffer, enzyme solution, and the inhibitor solution. b. Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate. d. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Controls: Include a negative control (no inhibitor) and a positive control (a known inhibitor of the enzyme).

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.). [13]

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis of libraries based on this core structure and their systematic evaluation against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of next-generation therapeutics.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved from [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved from [Link]

  • Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. (2011). PubMed. Retrieved from [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved from [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Retrieved from [Link]

  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Primary screening of crude triazole derivatives by ICW. The assay was... (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). NIH. Retrieved from [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][2][3]triazole-3-thiol derivatives as antimicrobial agents. (2010). Semantic Scholar. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (n.d.). Ginekologia i Poloznictwo. Retrieved from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH. Retrieved from [Link]

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. (2023). NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique structural and electronic properties.[1][2] This five-membered heterocycle, featuring three nitrogen atoms, is a bioisostere for amide and ester groups, enabling it to engage in crucial hydrogen bonding interactions with biological targets.[2] Its presence in a wide array of clinically successful drugs, such as the antifungal agent fluconazole and the anticancer drug letrozole, underscores its therapeutic significance.[1]

Within this important class of compounds, the 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol core represents a particularly promising starting point for drug design. Its multi-functional nature, with reactive sites at the exocyclic thiol, the anilino nitrogen, and the peripheral phenyl rings, provides a rich platform for chemical modification. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for the synthesis, derivatization, and biological evaluation of novel compounds based on the this compound scaffold.

Part 1: The Core Scaffold - Physicochemical Profile and Synthesis

A thorough understanding of the parent scaffold is fundamental. The this compound (PubChem CID: 667525) possesses a unique combination of aromatic and heterocyclic features, contributing to its chemical reactivity and biological interactions.[5]

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₁₄H₁₂N₄S[5]
Molecular Weight268.34 g/mol [5]
XLogP32.9[5]
Hydrogen Bond Donors2[5]
Hydrogen Bond Acceptors4[5]
TautomerismExists in thione-thiol tautomeric forms[6]

Rationale: The thione-thiol tautomerism is a critical feature. The thiol (SH) form is nucleophilic and readily undergoes S-alkylation, while the thione (C=S) form, along with the ring nitrogens, participates in metal coordination and hydrogen bonding.

Protocol 1: Synthesis of the this compound Scaffold

The most reliable and widely adopted method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[6][7] This protocol is adapted from established literature procedures.[8]

Workflow Diagram: Scaffold Synthesis

G cluster_0 Step 1: Formation of Thiosemicarbazide Intermediate cluster_1 Step 2: Base-Catalyzed Cyclization A Phenyl isothiocyanate C 1,4-Diphenylthiosemicarbazide A->C + Phenylhydrazine Ethanol, Reflux B Phenylhydrazine B->C D This compound C->D NaOH (aq), Reflux

Caption: Workflow for the synthesis of the core scaffold.

Materials:

  • Phenyl isothiocyanate

  • Phenylhydrazine

  • Absolute Ethanol

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard reflux and filtration apparatus

Step-by-Step Procedure:

  • Synthesis of 1,4-Diphenylthiosemicarbazide (Intermediate):

    • In a 250 mL round-bottom flask, dissolve phenyl isothiocyanate (0.1 mol) in absolute ethanol (100 mL).

    • To this solution, add phenylhydrazine (0.1 mol) dropwise with continuous stirring.

    • Fit the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours.

    • Causality: The nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide adduct. Ethanol serves as a suitable solvent, and heating accelerates the reaction rate.

    • After reflux, cool the reaction mixture in an ice bath. The white precipitate of 1,4-diphenylthiosemicarbazide will form.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The product is typically used in the next step without further purification.

  • Cyclization to this compound:

    • Suspend the synthesized 1,4-diphenylthiosemicarbazide (0.05 mol) in an 8% aqueous sodium hydroxide solution (100 mL).

    • Heat the mixture under reflux for 4-6 hours until a clear solution is obtained.

    • Causality: The strong base (NaOH) facilitates the intramolecular cyclodehydration. The hydroxide ion abstracts a proton, initiating a nucleophilic attack of a nitrogen atom onto the thiocarbonyl carbon, leading to ring closure and elimination of a water molecule.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Acidify the clear filtrate dropwise with concentrated HCl with constant stirring until the pH is approximately 5-6.

    • A precipitate of the desired triazole-thiol will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and recrystallize from ethanol to obtain the pure product.

    • Characterize the final product using FT-IR, ¹H-NMR, and melting point determination.[6]

Part 2: Derivatization Strategies for Drug Design

The scaffold offers three primary points for diversification, allowing for the systematic exploration of chemical space to optimize biological activity.

Diagram of Derivatization Points

Caption: Key sites for chemical modification on the scaffold.

Protocol 2: S-Alkylation for Synthesis of Thioether Derivatives

Modification at the exocyclic sulfur atom is a common and effective strategy. The resulting thioethers often exhibit enhanced lipophilicity and potent biological activity.[9]

Materials:

  • This compound (Scaffold)

  • Appropriate alkyl or aryl halide (e.g., benzyl chloride, 2-chloro-N-phenylacetamide)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Standard stirring and filtration apparatus

Step-by-Step Procedure:

  • Dissolve the scaffold (1 mmol) in DMF or ethanol (15 mL) in a round-bottom flask.

  • Add a base such as anhydrous K₂CO₃ (1.5 mmol) or an equimolar amount of NaOH.

  • Stir the mixture at room temperature for 30 minutes.

    • Causality: The base deprotonates the thiol group, forming a highly nucleophilic thiolate anion, which is essential for the subsequent substitution reaction.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (50-60 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water (50 mL).

  • The solid product will precipitate out. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure S-substituted derivative.

  • Confirm the structure using spectroscopic methods. The disappearance of the S-H peak in the IR and ¹H-NMR spectra is a key indicator of successful S-alkylation.[9]

Protocol 3: Synthesis of Schiff Bases via the Anilino Group

Condensation of the 4-anilino group with various aldehydes yields Schiff bases (azomethines), which are a well-established class of biologically active compounds.[10][11]

Materials:

  • This compound (or a 4-amino analogue)

  • Substituted aromatic or heterocyclic aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Standard reflux and filtration apparatus

Step-by-Step Procedure:

  • Dissolve the triazole scaffold (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the selected aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The reaction is an acid-catalyzed nucleophilic addition-elimination. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the primary amino group of the anilino moiety.

  • Heat the mixture under reflux for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product often precipitates upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize to obtain the pure Schiff base.

  • Characterize the product. The appearance of a new peak for the azomethine proton (-N=CH-) in the ¹H-NMR spectrum (typically δ 8-10 ppm) confirms the formation of the Schiff base.[10]

Part 3: Protocols for Biological Evaluation

After synthesizing a library of derivatives, a systematic biological evaluation is necessary to identify lead compounds.

Protocol 4: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[12][13]

Workflow: MTT Assay

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well.[14][15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro α-Glucosidase Inhibition Assay

Derivatives of 1,2,4-triazoles have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them interesting candidates for anti-diabetic drugs.[16][17]

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to the enzyme's activity. An inhibitor will reduce this rate.

Step-by-Step Procedure:

  • Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8), 10 µL of the test compound solution (in buffer/DMSO), and 20 µL of α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of pNPG substrate solution to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Stop Reaction: Add 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution to stop the reaction.

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

  • Analysis: Use Acarbose as a standard inhibitor. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Part 4: Structure-Activity Relationship (SAR) Insights

Analysis of published data provides valuable insights for rational drug design using this scaffold.

Modification SiteObservationImplication for DesignReferences
Anilino/Phenyl Rings Introduction of electron-donating groups (-OH, -OCH₃) can enhance antimicrobial and antitumor activity.Consider synthesizing analogues with hydroxyl or methoxy substituents on the phenyl rings.[1]
Anilino/Phenyl Rings Halogen substituents (-Cl, -Br) on the phenyl rings often lead to potent antibacterial and antifungal activity.Synthesize a series of halogenated derivatives to probe SAR.[10]
Thiol Group Conversion to thioethers by reacting with various electrophiles (e.g., acetamides, benzyl halides) is a proven strategy to increase potency.Explore a diverse range of S-substituents to modulate lipophilicity and target interactions.[9]
Anilino N-atom Formation of Schiff bases with various aldehydes is a highly effective method for generating potent antimicrobial and anticancer agents.Screen a library of aldehydes (aromatic, heterocyclic) to identify optimal substituents.[10][11]

Conclusion

The this compound scaffold is a validated and highly versatile platform for the design and development of novel therapeutic agents. Its synthetic accessibility and the presence of multiple, readily modifiable functional groups allow for the creation of large and diverse chemical libraries. The established protocols for derivatization and biological screening provided herein offer a clear roadmap for researchers to explore the full potential of this privileged structure. By applying rational design principles guided by SAR data, this scaffold can be effectively exploited to develop next-generation drugs targeting a wide spectrum of diseases, from microbial infections to cancer and metabolic disorders.

References

  • Kareem, H. S., et al. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. PubMed. Available at: [Link]

  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. Available at: [Link]

  • Reddy, T. S., et al. (2015). Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives. ResearchGate. Available at: [Link]

  • Leontiev, D., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Goksen, U. S., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. Available at: [Link]

  • Gümrükçüoğlu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Starkevič, U., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Center for Biotechnology Information. Available at: [Link]

  • Shaukat, A., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Sumrra, S. H., et al. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. (2019). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. LookChem. Available at: [Link]

  • Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Ali, M., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo. Available at: [Link]

  • Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][16][17]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. DergiPark. Available at: [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Der Pharma Chemica. Available at: [Link]

  • Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Prachand, S., et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][16][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • Leontiev, D., et al. (2023). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. Available at: [Link]

  • Bektas, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Al-Obaidy, S. S. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Noori, T. H., et al. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Parlak, A. E., et al. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • Patel, D., et al. (2023). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. Available at: [Link]

  • Yousuf, M., et al. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, A., et al. (2024). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. ResearchGate. Available at: [Link]

  • Taha, M., et al. (2014). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][16][18]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. Available at: [Link]

  • Brevet, D., et al. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols for the Analytical Development of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Novel Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] The specific scaffold of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol represents a promising frontier in drug discovery, combining key pharmacophoric elements that suggest a broad spectrum of potential biological activities.[2][3] As with any novel chemical entity destined for pharmaceutical development, the establishment of robust and reliable analytical methods is not merely a regulatory requirement but a fundamental necessity to ensure quality, consistency, and safety from early-stage discovery through to clinical application.

This comprehensive guide provides a detailed framework for the analytical development of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and efficient analytical characterization.

Structural Elucidation and Characterization: A Multi-Technique Approach

The foundational step in the analytical development of a novel compound is the unambiguous confirmation of its chemical structure. For this compound, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of the atoms within the this compound molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the likely good solubility of the compound and its ability to allow for the observation of exchangeable protons (NH and SH).[1][4]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Expected chemical shifts (δ) in ppm:

      • Aromatic protons (phenyl groups): Multiplets in the range of δ 7.0-8.0 ppm.[1][4]

      • NH proton (anilino group): A singlet which may be broad, typically downfield.[1]

      • SH proton (thiol group): A singlet, often in the range of δ 13-14 ppm, which is characteristic of the thione tautomer in triazoles.[5][6]

      • NH proton (triazole ring): A singlet, the position of which can vary.

  • Causality of Choices: The use of DMSO-d₆ is crucial for observing the labile NH and SH protons, which might exchange with deuterium in solvents like D₂O, rendering them invisible. The characteristic downfield shift of the thiol proton provides strong evidence for the thione tautomeric form of the triazole ring.[1]

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher ¹³C NMR spectrometer.

  • Parameters:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Expected chemical shifts (δ) in ppm:

      • Aromatic carbons: Multiple signals in the range of δ 110-150 ppm.

      • Triazole ring carbons: Signals for C=S (thione) are typically found significantly downfield, potentially in the range of δ 160-180 ppm. The other carbon atom in the triazole ring attached to the anilino group will also be in the aromatic region.[7]

  • Trustworthiness: The combination of ¹H and ¹³C NMR data provides a detailed carbon-hydrogen framework of the molecule. Further confirmation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • Scan in the range of 4000-400 cm⁻¹.

    • Expected characteristic absorption bands (cm⁻¹):

      • N-H stretching (amino and triazole groups): Bands in the region of 3100-3400 cm⁻¹.[1][5]

      • S-H stretching (thiol group): A weak band around 2500-2600 cm⁻¹, which may be absent if the compound exists predominantly in the thione form.[1]

      • C=N stretching (triazole ring): A band around 1600-1650 cm⁻¹.[1]

      • C=S stretching (thione group): A band in the region of 1200-1300 cm⁻¹.

      • C-S stretching: A band around 600-800 cm⁻¹.[1]

      • Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

  • Expertise & Experience: The presence of a strong C=S band and the potential absence of a distinct S-H band would further support the predominance of the thione tautomer in the solid state.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mass Spectrometry Protocol:

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of molecule.[8]

  • Instrument: A liquid chromatography-mass spectrometer (LC-MS) system.

  • Parameters:

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Expected observation:

      • In positive ion mode, the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of C₁₄H₁₂N₄S (268.34 g/mol ).[9]

      • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition with high accuracy (e.g., within 5 ppm).[8]

  • Authoritative Grounding: The experimentally determined monoisotopic mass should align closely with the theoretical value (268.0783).[9]

Purity Determination and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and for their quantification in various matrices.[10] Given the aromatic nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point.[8][10]

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_method_dev Method Development cluster_validation Method Validation Prep_Sample Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) Column_Selection Select C18 Column Prep_Sample->Column_Selection Prep_Mobile_Phase Prepare Mobile Phases (A: Aqueous Buffer, B: Organic Solvent) Prep_Mobile_Phase->Column_Selection Gradient_Elution Develop Gradient Elution Column_Selection->Gradient_Elution Detection Set UV Detection Wavelength Gradient_Elution->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile reversed-phase column suitable for retaining non-polar to moderately polar compounds like the target analyte.[8]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of the thiol and amino groups, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A good starting point would be a linear gradient from 10% B to 90% B over 15-20 minutes.A gradient is recommended to effectively elute the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 254 nmThe phenyl and triazole rings are expected to have strong UV absorbance. A DAD can be used to determine the optimal wavelength.[8]

Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in acetonitrile or a mixture of acetonitrile and water.

  • For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Data Analysis:

  • The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantification, a calibration curve should be constructed by injecting a series of standards of known concentrations.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS HPLC HPLC Method Development & Validation NMR->HPLC FTIR->HPLC MS->HPLC Quantification Quantification HPLC->Quantification

Caption: Overall analytical workflow for the compound.

Conclusion and Future Perspectives

The analytical methods outlined in this guide provide a robust starting point for the comprehensive characterization of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing this promising compound through the drug development pipeline. Further studies may involve the development of analytical methods for the determination of this compound in biological matrices, which would be crucial for pharmacokinetic and metabolism studies.

References

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Wang, et al. (2022). Discovery of[10][11][12]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Molecules, 27(15), 4983.

  • Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.
  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Al-Salami, B. K., et al. (2021).
  • Popović-Djordjević, J., et al. (2020). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.
  • Lesyk, R., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(22), 5419.
  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-210.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[10][11][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Hussain, S., et al. (2013). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 18(1), 663-676.
  • Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1243, 130831.
  • Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3-PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of Pharmacy and Pharmaceutical Sciences, 24, 421-428.
  • Tretyakov, B. A., et al. (2018). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom).
  • Singh, A., & Singh, P. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(2), 929-936.
  • Gümrükçüoğlu, N., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. PubChem.
  • Frolova, Y. S., et al. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-17.
  • Request PDF. (n.d.). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer.
  • SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

Sources

Experimental Blueprint for Assessing the Cytotoxicity of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Triazole Derivative

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1] The compound 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol, a distinct derivative within this class, presents a unique structural framework that warrants a thorough investigation of its cytotoxic potential.[2][3] Its multifaceted structure, featuring anilino, phenyl, and thiol groups, suggests possible interactions with various biological targets, making it a candidate for drug discovery, particularly in oncology.[3]

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to meticulously evaluate the cytotoxicity of this compound. The protocols outlined herein are designed to not only quantify the compound's impact on cell viability but also to elucidate the underlying mechanisms of cell death. By integrating multiple assay principles, this guide ensures a robust and multi-faceted assessment, adhering to the highest standards of scientific integrity.

Pillar I: Foundational Cytotoxicity Assessment - Quantifying Cell Viability

The initial step in characterizing the cytotoxic profile of any compound is to determine its effect on cell viability and proliferation. This is typically achieved through assays that measure metabolic activity or membrane integrity.

The MTT Assay: A Measure of Metabolic Competence

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[4] Its principle lies in the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Rationale for Selection: The MTT assay is a reliable, sensitive, and high-throughput method for assessing changes in the metabolic activity of a cell population in response to a test compound.[4][6] It provides a quantitative measure of cell viability, which is essential for determining the dose-dependent effects of this compound.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay [5][7][8]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells (medium only). A positive control (e.g., doxorubicin) is also recommended.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Reagent Addition and Incubation:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical MTT Assay Results
Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0
11.1980.07595.5
50.9870.06378.7
100.6210.04149.5
250.3150.02925.1
500.1520.01812.1
1000.0880.0117.0

Pillar II: Assessing Membrane Integrity - The LDH Release Assay

To complement the metabolic activity data from the MTT assay, it is crucial to assess cell membrane integrity. The Lactate Dehydrogenase (LDH) release assay provides a direct measure of cytotoxicity by quantifying the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[9][10]

Rationale for Selection: The LDH assay is a reliable indicator of plasma membrane damage, a hallmark of necrosis and late-stage apoptosis. It serves as an excellent orthogonal method to validate the findings of the MTT assay, providing a more comprehensive picture of the compound's cytotoxic effects.

Experimental Workflow: LDH Assay

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay [11][12]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to set up the following controls on the same plate:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

      • Background Control: Culture medium without cells.

  • Supernatant Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction and Measuring Absorbance:

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100

Data Presentation: Hypothetical LDH Assay Results
Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.1500.0120.0
10.1650.0152.1
50.2500.02114.1
100.5500.04556.3
250.8500.06898.6
500.8600.071100.0
1000.8650.073100.7
Maximum Release0.8600.070100.0

Pillar III: Delving into the Mechanism - Apoptosis Detection

A comprehensive cytotoxicity evaluation should not only quantify cell death but also begin to unravel the mechanism by which the compound induces it. Apoptosis, or programmed cell death, is a common pathway activated by anticancer agents. A key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[13] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[13][14]

Rationale for Selection: Measuring the activation of executioner caspases provides direct evidence of apoptosis induction. Luminescent-based assays are particularly advantageous due to their high sensitivity and broad dynamic range.[14] This allows for the detection of apoptotic events even at low compound concentrations or early time points.

Experimental Workflow: Caspase-3/7 Assay

Caption: Workflow for the Caspase-3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay [14]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements, following the same procedure as in the MTT assay.

    • Treat the cells with a range of concentrations of this compound and appropriate controls for the desired time period.

  • Assay Reagent Addition and Incubation:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold-change in caspase-3/7 activity by dividing the luminescence signal of the treated samples by the signal of the vehicle control.

Data Presentation: Hypothetical Caspase-3/7 Assay Results
Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold-Change in Caspase-3/7 Activity
0 (Vehicle Control)15,2341,2451.0
118,9871,5671.2
545,6783,4563.0
10120,5439,8767.9
25185,43212,34512.2
50192,34513,45612.6
100190,87613,12312.5

Conclusion and Future Directions

This guide provides a robust, multi-pronged approach to evaluating the cytotoxicity of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and a key marker of apoptosis (caspase-3/7 activity), researchers can obtain a comprehensive and reliable assessment of the compound's cytotoxic potential.

The data generated from these protocols will establish a critical foundation for further investigation. Positive and dose-dependent cytotoxicity, coupled with the activation of apoptotic pathways, would strongly suggest that this compound is a promising candidate for further preclinical development as an anticancer agent. Subsequent studies could then focus on elucidating the specific molecular targets and signaling pathways involved in its mechanism of action.

References

  • baseclick GmbH. Cell Viability Assay | Essential Methods & Applications. Available from: [Link]

  • JoVE. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • protocols.io. LDH cytotoxicity assay. Available from: [Link]

  • Cusabio. The Overview of Cell Viability. Available from: [Link]

  • Cell Biologics, Inc. LDH Assay. Available from: [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. Available from: [Link]

  • Bio-protocol. Caspase-3/7 Apoptosis Assay. Available from: [Link]

  • ResearchGate. Cytotoxicity assessment of potent triazole derivatives by hemolytic assay. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Available from: [Link]

  • MilliporeSigma. Muse® Caspase-3/7 Kit. Available from: [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Available from: [Link]

  • PubMed. Assessing Cytotoxicity of Metabolites of Typical Triazole Pesticides in Plants. Available from: [Link]

  • ResearchGate. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Available from: [Link]

  • Asian Journal of Chemistry. Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Available from: [Link]

  • Ginekologia i Położnictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available from: [Link]

  • National Center for Biotechnology Information. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available from: [Link]

  • National Center for Biotechnology Information. This compound. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

Sources

Application Notes and Protocols for Studying the Enzyme Inhibition of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which has attracted significant attention in medicinal chemistry due to its diverse biological activities.[1] The unique structure of triazoles, featuring a five-membered ring with three nitrogen atoms, allows for strong binding affinity to various biological receptors and enzymes.[2] Derivatives of 1,2,4-triazole-3-thione have demonstrated a wide range of pharmacological effects, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic properties.[2] The presence of a thiol (-SH) group in this compound suggests its potential to interact with and inhibit thiol-dependent enzymes, which play crucial roles in numerous physiopathological conditions.[3][4]

This guide provides a comprehensive overview of the techniques and detailed protocols for studying the enzyme inhibitory properties of this compound. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action and evaluate its therapeutic potential.

I. Rationale for Targeting Specific Enzyme Classes

The structural features of this compound, particularly the 1,2,4-triazole core and the thiol group, suggest several classes of enzymes as potential targets.

  • Kinases: As all kinases utilize ATP, assays that measure ATP depletion or ADP formation are broadly applicable for screening against a wide range of kinases.[5][6] The triazole moiety is a known pharmacophore in many kinase inhibitors.

  • Cysteine Proteases: The thiol group can potentially interact with the active site cysteine residue of these enzymes, leading to reversible or irreversible inhibition.[3]

  • Thymidine Phosphorylase (TP): This enzyme is involved in tumor growth and metastasis, and its inhibition is a target for anti-tumor agents.[7] Bis-1,2,4-triazole derivatives have shown inhibitory activity against TP.[7]

  • Cytochrome P450 Enzymes (e.g., CYP51): Triazole derivatives are known inhibitors of 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[8] This makes them effective antifungal agents.[8]

II. Assay Selection and Development: A Multi-faceted Approach

The choice of assay is critical for accurately determining the inhibitory potential of this compound. A combination of assay formats is recommended to obtain a comprehensive understanding of its activity.

A. Initial High-Throughput Screening (HTS)

For initial screening against a large panel of enzymes, homogeneous, "mix-and-read" assays are ideal due to their simplicity and scalability.[9][10]

  • Luminescent Kinase Assays (Kinase-Glo® & ADP-Glo™): These assays are highly sensitive and suitable for HTS.[9][10][11]

    • Kinase-Glo®: Measures the amount of ATP remaining after a kinase reaction. A higher luminescent signal indicates greater inhibition.[6][9]

    • ADP-Glo™: Measures the amount of ADP produced during a kinase reaction. A lower luminescent signal indicates greater inhibition.[5][11] The ADP-Glo™ assay is often more sensitive than the Kinase-Glo® assay.[11]

B. Secondary Assays for Hit Validation and Mechanistic Studies

Once initial hits are identified, more detailed assays are required to confirm activity and elucidate the mechanism of inhibition.

  • Spectrophotometric Assays: These are classic, cost-effective, and reproducible methods for monitoring enzyme activity by measuring changes in absorbance over time.[12][13][14] They are particularly useful for enzymes with chromogenic substrates or cofactors like NADH.[12]

  • Fluorometric Assays: These assays offer high sensitivity and allow for real-time monitoring of enzyme kinetics.[15][16] They are suitable for studying enzymes where a fluorescent product is formed from a non-fluorescent substrate, or vice versa.[16]

III. Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments. It is crucial to optimize buffer conditions, substrate concentrations, and enzyme concentrations for each specific enzyme being studied.

Protocol 1: Luminescent Kinase Inhibition Assay (using ADP-Glo™)

This protocol is designed for determining the IC50 value of this compound against a target kinase.

Materials:

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)[5]

  • This compound (test compound)

  • DMSO (for compound dilution)

  • Multi-well plates (e.g., 96- or 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute further in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add the kinase reaction buffer to each well.

    • Add the test compound or DMSO (vehicle control) to the respective wells.

    • Add the target kinase to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[10]

  • Initiate Reaction: Add the substrate and ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[10]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[10]

  • Luminescence Generation:

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP formed and thus, the kinase activity.[5]

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for a continuous spectrophotometric assay.

Materials:

  • Target enzyme and its specific substrate

  • Chromogenic substrate or a coupled enzyme system that produces a chromogenic product

  • Appropriate assay buffer

  • This compound

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, substrate, and the test compound at various concentrations (or vehicle control).

    • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the enzyme to the cuvette to start the reaction and immediately begin monitoring the change in absorbance at the appropriate wavelength.

  • Data Acquisition: Record the absorbance at regular time intervals for a set duration.

Data Analysis:

  • Determine the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.

  • Calculate the percent inhibition.

  • Determine the IC50 value as described in Protocol 1.

IV. Determining the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme is crucial for drug development.[17] Steady-state enzyme kinetics is a common method to determine the mechanism of action.[17][18]

Experimental Design:

  • Measure the initial reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

  • The enzyme concentration should be held constant.[19]

Data Analysis:

  • Plot the data using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[19]

  • The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[19][20]

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesVariesLines intersect in the second or third quadrant

Table 1: Characteristics of Different Types of Reversible Enzyme Inhibition.

V. Visualization of Experimental Workflows

EnzymeInhibitionWorkflow cluster_screening Primary Screening (HTS) cluster_validation Hit Validation & Confirmation cluster_mechanism Mechanism of Action Studies s1 Compound Library (incl. This compound) s3 Luminescent Assay (e.g., ADP-Glo™) s1->s3 s2 Enzyme Panel (e.g., Kinases) s2->s3 s4 Identify Initial Hits s3->s4 v1 Spectrophotometric or Fluorometric Assays s4->v1 v2 Dose-Response Curves v1->v2 v3 Calculate IC50 Values v2->v3 m1 Enzyme Kinetics Experiments (Vary [S] and [I]) v3->m1 m2 Graphical Analysis (e.g., Lineweaver-Burk Plot) m1->m2 m3 Determine Inhibition Type (Competitive, Non-competitive, etc.) m2->m3

Caption: General workflow for studying enzyme inhibition.

LuminescentKinaseAssay reagents Kinase, Substrate, ATP, Inhibitor (Test Compound) reaction Kinase Reaction (ATP -> ADP + Phosphorylated Substrate) reagents->reaction adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) reaction->adpglo kdr Add Kinase Detection Reagent (Convert ADP to ATP) adpglo->kdr luciferase Luciferase Reaction (ATP + Luciferin -> Light) kdr->luciferase read Measure Luminescence luciferase->read

Caption: Flowchart of the ADP-Glo™ luminescent kinase assay.

VI. Concluding Remarks

The study of enzyme inhibition by this compound requires a systematic and multi-pronged approach. By employing a combination of high-throughput screening methods and more detailed kinetic analyses, researchers can effectively identify target enzymes, determine the potency of inhibition, and elucidate the underlying mechanism of action. The protocols and strategies outlined in this guide provide a robust framework for advancing our understanding of this promising compound and its potential as a therapeutic agent.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Asif, M. (2014). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Retrieved from [Link]

  • Vidugiriene, J., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]

  • Wohland, T., et al. (2001). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 40(51), 15594-15601. Retrieved from [Link]

  • Patsnap Synapse. (2025). What Is a Spectrophotometer and How Is It Used in Biochemistry?. Retrieved from [Link]

  • Miller, J. N. (1999). Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics. Analytica Chimica Acta, 381(1), 1-13. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Asif, M. (2014). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
  • Kurasov, O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Retrieved from [Link]

  • Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols | Request PDF. Retrieved from [Link]

  • Tielker, A., et al. (2007). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. PubMed Central. Retrieved from [Link]

  • Sandiego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • Korol, N., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Dove Medical Press. Retrieved from [Link]

  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]

  • Diva-portal.org. (2015). Spectrophotometric measurement automatization for the analysis of enzymatic processes. Retrieved from [Link]

  • Li, Y., et al. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed - NIH. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Yoshino, M. (1987). A graphical method for determining inhibition parameters for partial and complete inhibitors. Biochemical Journal, 248(3), 815-820. Retrieved from [Link]

  • Lee, Y. H., & Fan, L. T. (1979). Convenient method for studying enzyme kinetics. Biotechnology and Bioengineering, 21(12), 2235-2246. Retrieved from [Link]

  • Basak, J., & Basak, A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. Retrieved from [Link]

  • NCBI. (2020). Assays for Thiols and Modifications. Retrieved from [Link]

  • ResearchGate. (2019). The Inhibition of Thiol Enzymes by Lachrymators. Retrieved from [Link]

  • Prachand, S. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[9][10][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Amri, C., & El-Kashef, H. (2003). Thiol-dependent enzymes and their inhibitors: a review. PubMed. Retrieved from [Link]

  • UCL. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Amanote Research. (1948). The Inhibition of Thiol Enzymes by Lachrymators. Biochemical Journal, 42(1), 82-88. Retrieved from [Link]

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[9][10][11]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a molecule of interest in drug discovery, its successful synthesis is paramount.[1][2] This guide provides in-depth, field-proven insights into the common challenges encountered during its synthesis, offering troubleshooting solutions and detailed protocols grounded in established chemical principles.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is typically achieved via a two-step process. The foundational logic rests on the formation of a key intermediate, a 1,4-disubstituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization. Understanding this pathway is critical for diagnosing and resolving experimental issues.

  • Step 1: Formation of the Thiosemicarbazide Precursor. The process begins with the nucleophilic addition of an appropriate acid hydrazide to phenyl isothiocyanate.[3][4] This reaction forms the linear 1-acyl-4-phenylthiosemicarbazide backbone required for cyclization.

  • Step 2: Base-Catalyzed Cyclization. The thiosemicarbazide intermediate undergoes an intramolecular cyclization and dehydration reaction in the presence of a strong base, typically sodium hydroxide, to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[5][6][7] The base is crucial as it facilitates the deprotonation of a nitrogen atom, creating a potent nucleophile that attacks the carbonyl carbon, initiating ring closure.

Synthetic Workflow cluster_start Starting Materials SM1 Acid Hydrazide Intermediate 1-Acyl-4-phenylthiosemicarbazide SM1->Intermediate Nucleophilic Addition SM2 Phenyl Isothiocyanate SM2->Intermediate Nucleophilic Addition Cyclization Alkaline Cyclization (e.g., 2N NaOH, Reflux) Intermediate->Cyclization Product 5-Substituted-4-phenyl- 4H-1,2,4-triazole-3-thiol Cyclization->Product

Caption: Overall workflow for triazole-3-thiol synthesis.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Yield of the Final Triazole Product

Q: My cyclization reaction results in a very low yield, or I recover mostly the uncyclized thiosemicarbazide starting material. What are the likely causes?

A: This is a common issue often traced back to the conditions of the cyclization step. The intramolecular nucleophilic attack and subsequent dehydration require specific conditions to proceed efficiently.

  • Causality—The Role of the Base: The reaction is base-catalyzed. The base (typically NaOH) deprotonates the N1 nitrogen (adjacent to the acyl group), making it sufficiently nucleophilic to attack the electrophilic carbonyl carbon. Insufficient base concentration or a weak base will fail to generate enough of the reactive anion, stalling the reaction.

  • Troubleshooting Steps:

    • Verify Base Concentration: Ensure you are using a sufficiently strong base. An 8% aqueous NaOH solution (approx. 2N) is standard for this cyclization.[6] Using a weaker base like sodium carbonate may require more forcing conditions.

    • Increase Reaction Temperature: The cyclization/dehydration often requires thermal energy. Refluxing the reaction mixture is a standard procedure.[5][7] If you are running the reaction at a lower temperature, the activation energy barrier may not be overcome.

    • Extend Reaction Time: While some cyclizations are complete within 2-3 hours, others may require longer refluxing (4-6 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been consumed.

    • Solvent Choice: The reaction is typically performed in an aqueous basic solution or an alcoholic solution like ethanol. Ensure your thiosemicarbazide intermediate is sufficiently soluble in the chosen solvent system under reflux conditions to participate in the reaction.

ParameterRecommended ConditionRationale
Base 2N - 4N NaOH or KOHEnsures sufficient deprotonation for nucleophilic attack.
Temperature RefluxProvides the necessary activation energy for cyclization and dehydration.
Time 3 - 6 hoursAllows the reaction to proceed to completion. Monitor with TLC.
Solvent Water or EthanolCommon solvents that facilitate the dissolution of reactants.

Problem: Formation of the Incorrect Isomer (1,3,4-Thiadiazole)

Q: My spectral analysis (NMR, MS) indicates I have formed a 2-amino-1,3,4-thiadiazole derivative instead of the desired 1,2,4-triazole-3-thiol. Why did this happen and how can I prevent it?

A: This is a classic example of kinetic vs. thermodynamic control, where the reaction pH dictates the cyclization pathway. The thiosemicarbazide precursor possesses two key nucleophiles (a nitrogen atom and a sulfur atom) that can initiate ring closure.

  • Causality—pH-Dependent Cyclization Pathway:

    • Alkaline Conditions (Desired): In the presence of a strong base (e.g., NaOH), the nitrogen atom is deprotonated, leading to nucleophilic attack on the carbonyl carbon. This pathway yields the thermodynamically stable 1,2,4-triazole ring system.[5][6]

    • Acidic Conditions (Undesired): In strong acid (e.g., H₂SO₄, concentrated HCl), the oxygen of the carbonyl group is protonated, making the carbon highly electrophilic. The sulfur atom then acts as the nucleophile, attacking the carbonyl carbon. This pathway leads to the formation of the isomeric 1,3,4-thiadiazole .[8][9]

Competing Pathways Intermediate Thiosemicarbazide Precursor Triazole 1,2,4-Triazole-3-thiol (Desired Product) Intermediate->Triazole Alkaline Conditions (NaOH, Reflux) Thiadiazole 1,3,4-Thiadiazole (Side Product) Intermediate->Thiadiazole Acidic Conditions (H₂SO₄)

Caption: pH-dependent competing cyclization pathways.

  • Preventative Measures:

    • Strict pH Control: Ensure your reaction medium is distinctly alkaline throughout the process. Avoid any accidental acidification.

    • Work-up Procedure: The desired triazole-thiol is typically precipitated from the alkaline reaction mixture by acidification after the cyclization is complete. Be certain the reaction has finished before neutralizing the solution.

Problem: Purification and Isolation Difficulties

Q: My crude product is a discolored, oily solid that is challenging to purify and crystallize. What are the best strategies for isolation?

A: Impurities in this synthesis often stem from unreacted starting materials, side products, or polymeric tars formed under harsh basic conditions.[9] A systematic work-up and purification procedure is essential.

  • Troubleshooting and Purification Protocol:

    • Cool and Filter: After the reaction is complete, cool the mixture to room temperature. If any solid (like unreacted material) is present, filter it off.

    • Acidification to Precipitate: Place the filtrate in an ice bath and slowly acidify with a dilute acid (e.g., 2N HCl) to a pH of 3-4.[5] The desired 1,2,4-triazole-3-thiol is acidic due to the thiol proton and will precipitate out from the aqueous solution.

    • Washing the Crude Solid: Filter the precipitated solid and wash it thoroughly with cold water to remove inorganic salts. Subsequently, wash with a cold, non-polar solvent like hexane or diethyl ether to remove any residual, non-polar starting materials such as phenyl isothiocyanate.

    • Recrystallization: The key to obtaining a pure, crystalline solid is selecting the right recrystallization solvent. Ethanol is a very common and effective choice for this class of compounds.[7] If the product has low solubility, a mixed solvent system like DMF/Ethanol or dissolving in minimal hot DMF followed by precipitation with water can be effective.[5]

Frequently Asked Questions (FAQs)

Q: How can I definitively confirm the structure and distinguish between the thiol/thione tautomers?

A: The product exists in a tautomeric equilibrium between the 1,2,4-triazole-3-thiol and the 1,2,4-triazole-3-thione form. In the solid state, the thione form often predominates.

  • IR Spectroscopy: Look for a C=S stretching band around 1250-1290 cm⁻¹. The absence of a strong S-H stretch (around 2550-2600 cm⁻¹) in the solid-state IR spectrum often suggests the dominance of the thione tautomer.[7]

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, you should see a broad singlet far downfield (δ 13-14 ppm) corresponding to the exchangeable proton (either SH or NH of the thione).[7] You will also see signals for the anilino NH and the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon of the C=S group will appear as a distinct peak around δ 160-170 ppm.

Q: What are the best analytical methods for monitoring the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like ethyl acetate/hexane (e.g., 3:7 v/v). The product is typically more polar than the starting materials. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for confirming the consumption of starting material and the appearance of a product with the correct molecular weight.[9][10]

Detailed Experimental Protocols

The following protocols are generalized from established procedures for analogous compounds and should be adapted based on the specific acyl hydrazide used.

Protocol 4.1: Synthesis of 1-Acyl-4-phenylthiosemicarbazide Intermediate

  • Dissolve the starting acid hydrazide (0.10 mol) in absolute ethanol (150 mL) in a round-bottom flask.

  • Add phenyl isothiocyanate (0.10 mol, 1.0 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath. The thiosemicarbazide product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.

Protocol 4.2: Alkaline Cyclization to this compound

  • Suspend the 1-acyl-4-phenylthiosemicarbazide intermediate (0.05 mol) in a 2N aqueous sodium hydroxide solution (100 mL).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid should dissolve as the reaction progresses.

  • After the reflux period, cool the reaction mixture to room temperature and treat with activated charcoal to decolorize, if necessary. Filter the hot solution to remove the charcoal.

  • Cool the clear filtrate in an ice bath.

  • Slowly add 2N hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 3-4.

  • A voluminous white or off-white precipitate of the triazole-thiol will form.

  • Allow the suspension to stand in the cold for 30 minutes to ensure complete precipitation.

  • Filter the crude product, wash thoroughly with cold distilled water, and then with a small amount of cold ethanol.

  • Dry the solid and recrystallize from absolute ethanol to obtain the pure product.

References

  • Rollas, S., et al. (1996). Synthesis and antimicrobial activity of some 1,4-disubstituted thiosemicarbazide and 2,5-disubstituted 1,3,4-thiadiazole derivatives. Farmaco, 51(12), 811-4. [Link]

  • Horvath, T., et al. (2011). SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES. Farmacia Journal. [Link]

  • Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 489-520. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Molecules, 13(5), 1166-1176. [Link]

  • Khan, I., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(23), 8235. [Link]

  • Brzozowski, Z., et al. (2000). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR BIOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica-Drug Research, 57(3), 195-202. [Link]

  • Horvath, T., et al. (2011). SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Küçükgüzel, Ş. G., et al. (2019). Synthesis and evaluation of cytotoxic activities of some 1,4-disubstituted thiosemicarbazides, 2,5-disubstituted-1,3,4-thiadiazoles and 1,2,4-triazole-5-thiones derived from benzilic acid hydrazide. Marmara Pharmaceutical Journal, 23(1), 145-159. [Link]

  • ResearchGate (n.d.). Reaction scope of cyclization of the thiosemicarbazide. [Link]

  • Gavrilov, Y. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7852. [Link]

  • García, I., et al. (2018). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Proceedings, 9(1), 5852. [Link]

  • Al-Obaidi, O. A. M. J. (2016). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Journal of Al-Nahrain University, 19(2), 123-128. [Link]

  • Metwally, M. A., et al. (n.d.). Thiosemicarbazide Chemistry Review. Scribd. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Küçükgüzel, I., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 27(6), 739-746. [Link]

  • Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][5][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-266. [Link]

  • Gaponik, P. N., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41-86. [Link]

  • Gavrilov, Y. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

  • Babenko, D., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (1), 4-15. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]

  • Khan, J., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4991. [Link]

  • Al-Jbouri, M. H., & Al-Janabi, A. S. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-211. [Link]

  • Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

  • Çevik, U. A., et al. (2012). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 17(7), 8154-8165. [Link]

  • Singh, M. (2021, January 15). Unbelievable Challenges in Triazole Synthesis! YouTube. [Link]

  • Agalave, S. G., et al. (2021). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. [Link]

  • Prachand, S., et al. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][5][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Singh, U. P., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(8), 1887. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we address common challenges, explain the underlying chemical principles, and offer robust protocols to ensure reproducible, high-yield results.

Section 1: Synthesis Overview and Reaction Mechanism

The synthesis of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol is most reliably achieved through a two-step process. This involves the initial formation of a thiosemicarbazide intermediate, followed by an alkaline-mediated intramolecular cyclization. This pathway is favored for its high yields and control over the final product structure.

The key steps are:

  • Formation of 1-Benzoyl-4-phenylthiosemicarbazide: Benzoyl hydrazide is reacted with phenyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate.

  • Alkaline Cyclization: The resulting thiosemicarbazide is heated in an aqueous alkaline solution (e.g., sodium hydroxide). The base facilitates a cyclodehydration reaction, where one of the hydrazine nitrogens attacks the carbonyl carbon, leading to the formation of the stable 1,2,4-triazole ring.

Reaction Pathway Diagram

ReactionMechanism R1 Benzoyl Hydrazide Int Int R1->Int R2 Phenyl Isothiocyanate R2->Int Reagent1 Ethanol, Reflux Reagent1->Int Reagent2 NaOH (aq), Reflux Prod 4-Anilino-5-phenyl-4H- 1,2,4-triazole-3-thiol Reagent2->Prod Int->Prod TroubleshootingYield Start Low Yield Observed Check1 Purity of Starting Materials? Start->Check1 Check2 Cyclization Conditions Optimal? Check1->Check2 Yes Sol1 Verify purity of benzoyl hydrazide and phenyl isothiocyanate via MP or NMR. Check1->Sol1 No Check3 Reaction Time Sufficient? Check2->Check3 Yes Sol2 Adjust base concentration (8-10% NaOH) and ensure reflux temperature is maintained. Check2->Sol2 No Sol3 Increase reflux time (e.g., from 3h to 5h) and monitor via TLC. Check3->Sol3 No End Yield Optimized Check3->End Yes Sol1->Check2 Sol2->Check3 Sol3->End

Caption: A step-by-step guide for troubleshooting low reaction yields.

Table 1: Key Parameter Optimization
ParameterCommon IssueRecommended OptimizationRationale
Temperature Incomplete reaction at low temp; degradation at high temp.Maintain a steady reflux (approx. 100-110 °C for aqueous NaOH).Ensures sufficient energy for cyclodehydration without decomposing the thiosemicarbazide intermediate or the triazole product. [1]
Base Conc. Insufficient base leads to poor cyclization rates.Use 8-10% (w/v) aqueous NaOH.This concentration is effective for deprotonation to catalyze the cyclization without causing significant hydrolysis of the reactants. [2]
Reaction Time Incomplete conversion if too short.Reflux for 3-5 hours. Monitor progress using TLC.Allows the reaction to proceed to completion. TLC can confirm the disappearance of the thiosemicarbazide starting material.
Reagent Purity Impurities can introduce side reactions.Use recrystallized or high-purity starting materials.Ensures that side products from impure reagents do not form, simplifying purification and improving yield.
Issue 2: Product Impurity and Side Reactions

Q: My final product is impure, and I suspect the formation of the 1,3,4-thiadiazole isomer. How can I minimize this and effectively purify my product?

A: The formation of the 1,3,4-thiadiazole isomer is a classic side reaction in this type of synthesis, typically favored under acidic or neutral conditions.

  • Minimizing Side Product Formation: The most critical factor is to maintain a strongly alkaline environment throughout the cyclization step. Using a sufficient concentration of sodium hydroxide (at least 2 molar equivalents relative to the thiosemicarbazide) ensures that the reaction pathway leading to the 1,2,4-triazole is overwhelmingly favored.

  • Effective Purification: The most effective method for purifying 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol is recrystallization . Ethanol is an excellent solvent for this purpose. [3][4]The crude product, obtained after precipitation with acid, should be dissolved in a minimum amount of hot ethanol and allowed to cool slowly. The pure triazole will crystallize out, leaving most impurities behind in the solvent.

Section 4: Optimized Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the synthesis.

Part A: Synthesis of 1-Benzoyl-4-phenylthiosemicarbazide (Intermediate)
  • Reactant Setup: In a 250 mL round-bottom flask, dissolve benzoyl hydrazide (13.6 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition: To this solution, add phenyl isothiocyanate (13.5 g, 0.1 mol) dropwise with stirring.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture under reflux for 2 hours.

  • Isolation: After cooling to room temperature, the white crystalline precipitate of 1-benzoyl-4-phenylthiosemicarbazide is collected by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol and dry it in a vacuum oven. The product is typically pure enough for the next step without further purification.

Part B: Cyclization to 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • Reactant Setup: Suspend the dried 1-benzoyl-4-phenylthiosemicarbazide (27.1 g, 0.1 mol) in 150 mL of an 8% (w/v) aqueous sodium hydroxide solution in a 500 mL round-bottom flask.

  • Reaction: Heat the mixture under reflux with stirring for 4-5 hours. During this time, the solid should dissolve. The reaction progress can be monitored by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).

  • Work-up: After reflux, cool the reaction mixture in an ice bath.

  • Precipitation: Carefully acidify the cold, clear solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 5-6. A voluminous white precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Dry the crude solid and recrystallize it from absolute ethanol to obtain pure, crystalline 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol. [4]

References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Vertex AI Search.
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). National Institutes of Health.
  • Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate.
  • Common challenges in the synthesis of 1,2,4-triazole derivatives. (n.d.). BenchChem.
  • Troubleshooting side reactions in 1,2,4-triazole synthesis. (n.d.). BenchChem.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). National Institutes of Health.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (n.d.). Ginekologia i Poloznictwo.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Unknown Source.
  • Optimization of reaction conditions for triazole-thiol synthesis. (n.d.). BenchChem.
  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Unknown Source.

Sources

Technical Support Center: Maximizing the Yield of 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. Low yields in heterocyclic synthesis are a common yet multifaceted problem. This document provides a structured, in-depth troubleshooting framework rooted in chemical principles to help you diagnose issues and systematically improve your reaction outcomes. We will move from foundational concepts to specific, actionable troubleshooting steps.

Section 1: Foundational Synthesis and Key Checkpoints

Understanding the reaction pathway is the first step to troubleshooting it. The synthesis of this triazole derivative is typically a two-step process starting from common laboratory reagents.

Q: What is the standard synthetic route for this compound, and what are the critical control points?

A: The most reliable method involves the preparation of a key intermediate, 1-anilino-4-phenylthiosemicarbazide, followed by a base-catalyzed intramolecular cyclization. Each stage presents unique challenges that can impact the final yield.

The overall workflow is as follows:

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation & Purification A Phenylhydrazine C 1,4-Diphenylthiosemicarbazide (Intermediate) A->C B Phenyl isothiocyanate B->C D Alkaline Reflux (e.g., NaOH or KOH in Ethanol) C->D Intramolecular Cyclization E Crude Triazole Salt (in solution) D->E F Acidification (e.g., HCl) E->F G Precipitation F->G H Recrystallization (e.g., from Ethanol) G->H I Pure Final Product H->I

Caption: Overall synthesis workflow for this compound.

Critical Control Points:

  • Purity of Precursor (C): The purity of the 1,4-diphenylthiosemicarbazide intermediate is paramount. Contaminants from Step 1 will invariably lead to side products and purification difficulties in Step 2.

  • Cyclization Conditions (D): The choice of base, its concentration, reaction temperature, and time are the most critical factors influencing the final yield and purity.

  • Product Precipitation (F, G): The final pH during acidification dictates the efficiency of product precipitation. Improper pH can result in significant loss of product to the aqueous phase.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

FAQ 1: Issues with the Intermediate - "My reaction stalls or gives a complex mixture."

Q: My final yield is consistently low, and I suspect the problem lies in the formation or purity of the 1,4-diphenylthiosemicarbazide intermediate. What should I investigate?

A: This is a common problem that often originates from the quality of the starting materials or the reaction conditions for forming the thiosemicarbazide.

  • Causality: The nucleophilic attack of phenylhydrazine on the electrophilic carbon of phenyl isothiocyanate is typically efficient. However, phenylhydrazine is susceptible to air oxidation, and commercial phenyl isothiocyanate can contain impurities. Using aged or improperly stored reagents can introduce contaminants that compete in the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or purified reagents. Phenylhydrazine can be distilled under reduced pressure if its purity is suspect.

    • Control Reaction Temperature: The reaction is exothermic. Add the phenyl isothiocyanate dropwise to a cooled solution of phenylhydrazine in a suitable solvent (like ethanol) to prevent side reactions caused by excessive heat.

    • Confirm Intermediate Identity: Before proceeding to the cyclization step, isolate the 1,4-diphenylthiosemicarbazide intermediate. Confirm its identity and purity via:

      • Melting Point: Compare the observed melting point with the literature value. A broad or depressed melting point indicates impurities.

      • TLC Analysis: The intermediate should appear as a single spot on the TLC plate.

FAQ 2: The Cyclization Step - "My main product is contaminated with a persistent impurity."

Q: After the cyclization step, my TLC shows two major spots with similar Rf values, making purification difficult. What is the likely side product and how can I prevent its formation?

A: The most common side product in this synthesis is the isomeric 2-anilino-5-phenyl-1,3,4-thiadiazole . The formation of the desired 1,2,4-triazole versus the 1,3,4-thiadiazole is highly dependent on the reaction conditions, specifically the pH.

  • Mechanistic Insight:

    • Alkaline Conditions (Favors Triazole): In a strong basic medium, the more acidic N-H proton of the thiosemicarbazide is removed, promoting nucleophilic attack by the nitrogen atom onto the thiocarbonyl carbon, leading to the 1,2,4-triazole ring.[1][2]

    • Acidic/Neutral Conditions (Favors Thiadiazole): Under acidic or neutral conditions, the sulfur atom can act as the nucleophile, leading to the formation of the thermodynamically stable 1,3,4-thiadiazole ring.[3]

Mechanism cluster_0 Desired Pathway cluster_1 Side Reaction Intermediate 1,4-Diphenylthiosemicarbazide Triazole 5-anilino-4-phenyl-4H- 1,2,4-triazole-3-thiol Intermediate->Triazole Strong Base (NaOH) Reflux Thiadiazole 2-anilino-5-phenyl- 1,3,4-thiadiazole Intermediate->Thiadiazole Insufficient Base or Acidic Traces

Caption: Competing cyclization pathways for the thiosemicarbazide intermediate.

  • Optimization Strategies: To favor the formation of the desired 1,2,4-triazole, adhere to the following:

ParameterRecommended ConditionRationale
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Provides the strongly alkaline environment required for selective N-cyclization.[1]
Base Conc. 2N to 4N aqueous solutionEnsures the reaction medium remains sufficiently basic throughout the reflux period.
Equivalents 1.5 - 2.0 equivalentsUsing a slight excess of base drives the reaction to completion and suppresses the thiadiazole pathway.
Solvent Ethanol or Ethanol/Water mixtureAllows for effective reflux temperatures and solubilizes both the reactant and the base.[1][4]
Reaction Time 4 - 8 hoursMonitor by TLC. Insufficient time leads to unreacted starting material; excessive time can cause degradation.[5]
FAQ 3: Product Isolation - "I see a good amount of product on my TLC, but my isolated yield is poor."

Q: After acidification, I get very little precipitate, or the product seems oily and difficult to filter. How can I improve my recovery?

A: This issue points directly to problems in the workup, specifically the precipitation and washing steps. The amphoteric nature of the triazole-thiol product requires careful pH control.

  • Chemical Principle: The product has acidic (thiol) and basic (triazole ring nitrogens) functionalities.

    • In the highly basic reaction mixture, it exists as a soluble thiolate salt.

    • In highly acidic solution, the ring nitrogens can be protonated, forming a soluble salt.

    • Precipitation is maximal near the isoelectric point, where the molecule is neutral.

  • Troubleshooting Protocol for Isolation:

    • Cooling: After reflux, cool the reaction mixture to room temperature and then further in an ice bath. This maximizes precipitation by decreasing the solubility of the product.

    • Slow Acidification: Add acid (e.g., 4M HCl) dropwise with vigorous stirring while monitoring the pH. The goal is a final pH of approximately 5-6. A rapid pH change can cause the product to oil out.

    • Patience is Key: Allow the mixture to stir in the ice bath for at least 30-60 minutes after the final pH is reached to ensure complete precipitation.

    • Washing: Wash the filtered precipitate with cold water to remove inorganic salts.[4] Avoid excessive washing, which can dissolve some of the product. A final wash with a cold, non-polar solvent like hexane can help remove organic impurities and speed up drying.

Section 3: Validated Experimental Protocol

This protocol provides a step-by-step methodology designed for high-yield synthesis.

Part A: Synthesis of 1,4-Diphenylthiosemicarbazide

  • Dissolve phenylhydrazine (10.8 g, 0.1 mol) in 100 mL of absolute ethanol in a 250 mL flask and cool the solution in an ice bath.

  • With continuous stirring, add phenyl isothiocyanate (13.5 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • A white solid will precipitate. Filter the solid, wash with a small amount of cold ethanol, and dry.

  • Checkpoint: Confirm the melting point and run a TLC to ensure purity before proceeding.

Part B: Cyclization to this compound

  • In a 500 mL round-bottom flask, suspend the dried 1,4-diphenylthiosemicarbazide (24.3 g, 0.1 mol) in 150 mL of ethanol.

  • Add a 2N aqueous solution of sodium hydroxide (8.0 g NaOH in 100 mL water, 0.2 mol).

  • Heat the mixture to reflux with stirring for 6 hours. The solution will typically become homogeneous.[1] Self-Validation: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane) until the starting material spot has disappeared.

  • After completion, cool the reaction flask in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is ~5-6.

  • A voluminous white precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold distilled water (2 x 50 mL), and then with a small amount of cold hexane.

  • Recrystallize the crude product from hot ethanol to obtain pure white crystals.[1][4]

References

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Available at: [Link]

  • Yunusova, V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Al-Ghamdi, A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Krasnikov, V. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Kulyk, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

  • Al-Juboori, A. M. J. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory agents. Ginekologia i Poloznictwo. Available at: [Link]

  • Yunusova, V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Yunusova, V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Hotha, S., et al. (2024). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. Available at: [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Kamal, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]

  • Pattanayak, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][6][7]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Antimicrobial Susceptibility Testing of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for antimicrobial susceptibility testing (AST) of triazole antifungal agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of testing this important class of compounds. Triazoles, which function by inhibiting the ergosterol synthesis pathway, present unique challenges in AST, requiring meticulous attention to detail to ensure reproducible and clinically relevant results.[1][2]

This resource provides a series of frequently asked questions for rapid guidance and in-depth troubleshooting sections for more complex issues, grounded in established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the standard reference methods for triazole susceptibility testing?

A1: The two most globally recognized standards for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3] The reference method for both is broth microdilution (BMD).[4][5] Key documents include CLSI M27 for yeasts and M38 for filamentous fungi, along with their corresponding performance standards documents (M60 and M61).[2][6][7] EUCAST provides its own detailed, standardized protocols.[8] While the core principles are similar, there are notable differences in methodology, such as media composition and endpoint reading criteria, which are critical to consider.[8][9]

Q2: My MIC results for a quality control (QC) strain are out of range. What should I check first?

A2: An out-of-range QC result invalidates the test run. Before repeating the entire experiment, perform a systematic check of the following critical variables:

  • Inoculum Density: This is a primary source of error. Ensure your inoculum is prepared from a fresh culture and its density is correctly standardized using a spectrophotometer or hemocytometer to the recommended CFU/mL.[10]

  • Media Preparation: Confirm that the RPMI-1640 medium was prepared correctly, particularly the pH, and that supplements like glucose were added at the correct concentration if required by the protocol.[10][11]

  • Incubation Conditions: Verify that the incubator maintained the correct temperature (typically 35°C) and that plates were incubated for the specified duration (e.g., 24 hours for Candida spp.).[10]

  • Drug Dilution Series: Check for errors in the serial dilution of the triazole stock solution.

  • QC Strain Integrity: Ensure the QC strain has been sub-cultured the correct number of times from the reference stock and has not been contaminated.[12] It's recommended to use reference stocks stored at -80°C to minimize the risk of mutation.[12]

Q3: How should I prepare and store triazole stock solutions?

A3: Triazole compounds are hydrophobic and sparingly soluble in water.[13][14] They should be dissolved in 100% dimethyl sulfoxide (DMSO).[15][16] Prepare a high-concentration stock solution (e.g., 1280 µg/mL) and store it in small aliquots at -70°C or below until use. Repeated freeze-thaw cycles should be avoided. On the day of the experiment, thaw an aliquot and prepare the necessary dilutions in the test medium (e.g., RPMI-1640). The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

Q4: What are the recommended QC strains for triazole AST?

A4: Using well-characterized quality control strains with defined MIC ranges is essential for validating test accuracy and reproducibility.[17] These strains can be obtained from official culture collections like the American Type Culture Collection (ATCC).[17]

QC StrainRecommended for Testing Against
Candida parapsilosis ATCC 22019Yeasts (CLSI/EUCAST)[18]
Candida krusei ATCC 6258Yeasts (CLSI/EUCAST)[18]
Aspergillus fumigatus ATCC 204305Filamentous Fungi (CLSI)[19]
Aspergillus flavus ATCC 204304Filamentous Fungi (CLSI)[19][20]

Note: Always refer to the latest CLSI M60/M61 or EUCAST QC Tables for the most current acceptable MIC ranges for each drug-organism combination.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific, complex issues that frequently arise during triazole susceptibility testing.

Problem: The "Trailing Effect" (Incomplete Growth Inhibition)

Q: What is the "trailing effect," and why does it occur with triazoles? A: The trailing effect, also known as paradoxical growth, is the phenomenon of reduced but persistent fungal growth observed over an extended range of triazole concentrations.[4] This can make it difficult to determine a clear visual endpoint.[4] It is particularly common when testing azoles like fluconazole and itraconazole against certain yeast species, notably Candida albicans and C. tropicalis.[3][4]

The scientific basis for this effect lies in the fungistatic, rather than fungicidal, mechanism of action of triazoles.[21] Triazoles inhibit ergosterol synthesis, which stops fungal replication but may not kill the existing cells.[1] These partially inhibited cells can continue to show some metabolic activity and limited growth, leading to a hazy or "trailing" appearance in the microdilution wells at concentrations above the true MIC.[22] This effect often becomes more pronounced with longer incubation times; an isolate may appear susceptible at 24 hours but resistant at 48 hours.[11][21] Studies have shown that the 24-hour reading often correlates better with in vivo clinical outcomes.[11]

TrailingEffect cluster_mechanism Mechanism of Action cluster_observation Observed In Vitro Effect Triazole Triazole Compound Ergosterol Ergosterol Synthesis Pathway Triazole->Ergosterol Inhibits Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Required for Growth Cell Replication (Fungistasis) Membrane->Growth Essential for Inhibition Partial Growth Inhibition (Not Cell Death) Growth->Inhibition leads to Trailing Trailing Growth (Hazy Turbidity in Wells) Inhibition->Trailing Incubation Extended Incubation (e.g., 48 hours) Incubation->Trailing Exacerbates

Caption: Mechanism of the fungistatic action of triazoles leading to the trailing effect.

Q: How do I correctly read and interpret an MIC endpoint when trailing is present? A: To ensure consistency and clinical relevance, it is crucial to adhere to standardized endpoint reading criteria. Both CLSI and EUCAST have specific guidelines for azoles to account for the trailing phenomenon.

StandardOrganism GroupEndpoint Reading Criterion for Triazoles
CLSI Yeasts (Candida spp.)Lowest drug concentration that causes a prominent decrease in turbidity (approx. 50% growth inhibition) compared to the growth control well.[1]
CLSI Molds (Aspergillus spp.)Lowest drug concentration that shows complete (100%) inhibition of growth.[23]
EUCAST Yeasts & MoldsLowest drug concentration that shows complete inhibition of growth (for azoles).[6][24]

Step-by-Step Protocol for Reading Trailing Endpoints (CLSI Yeast Method):

  • Prepare a Reading Standard: Before reading the test plate, create a 1:2 dilution of the growth control well (one part growth control culture plus one part sterile medium). This well represents approximately 50% growth inhibition.

  • Agitate the Plate: If reading visually, gently shake the plate to resuspend the cells. Using a plate shaker can provide more definitive endpoints.[25] A spectrophotometric plate reader can also be used to determine the 50% inhibition point quantitatively.[25]

  • Compare Growth: For each well in the dilution series, compare its turbidity to the 50% growth standard you prepared.

  • Determine the MIC: The MIC is the lowest concentration of the triazole where the turbidity is significantly less than or equal to the 50% growth standard.[1] Disregard faint, hazy growth ("trailing") that is less turbid than this standard.

Problem: Inconsistent or Unexpected MIC Results

Q: My MICs are consistently higher or lower than expected across multiple experiments. What factors should I investigate? A: Systematic shifts in MIC values often point to a subtle but consistent error in one of the core experimental variables. The following workflow can help diagnose the issue.

TroubleshootingWorkflow Start Unexpected MIC Results (Consistently High or Low) QC 1. Verify QC Strain MIC Is it in range? Start->QC Inoculum 2. Check Inoculum Preparation - Fresh Culture? - Correct Density? QC->Inoculum If QC Fails Media 3. Evaluate Test Medium - Correct RPMI Formulation? - pH Correct? - Glucose Supplementation? Inoculum->Media Incubation 4. Confirm Incubation - Temperature Stable (35°C)? - Correct Duration? Media->Incubation Drug 5. Assess Antifungal Stock - Correct Solvent/Concentration? - Stored Properly? Incubation->Drug Reading 6. Review Endpoint Reading - Using Correct Criteria? (e.g., 50% vs 100% inhibition) Drug->Reading Resolution Problem Identified & Resolved Reading->Resolution

Caption: A logical workflow for troubleshooting inconsistent triazole MIC results.

  • Media Composition: The choice of medium can significantly impact results. Standard RPMI-1640 is the CLSI-recommended medium.[20] Adding 2% dextrose can enhance growth for some fungi but may also lower interlaboratory agreement and affect MICs.[11][20] EUCAST recommends RPMI supplemented with 2% glucose.[8][9] Ensure you are using the formulation specified by your chosen standard.

  • Incubation Time: As noted with the trailing effect, incubation time has a major impact on azole MICs.[11] Increasing incubation from 24h to 48h or 72h can lead to significantly higher MICs for some isolate-drug combinations.[20] Adherence to the standardized time is critical for reproducibility.

Q: Could the solvent (DMSO) be affecting my results? A: Yes, though it is less common if standard protocols are followed. The final concentration of DMSO in the test wells should ideally be ≤1%. While triazoles require DMSO for solubilization, elevated concentrations of the solvent itself can inhibit fungal growth, potentially leading to falsely low MICs.[16] If you suspect a solvent effect, run a control plate with wells containing the highest concentration of DMSO used in your assay (without any antifungal drug) to ensure it does not impact the growth of your test organism.

Section 3: Core Experimental Protocol
Protocol: Broth Microdilution (BMD) for Yeasts (Adapted from CLSI M27)

This protocol provides a generalized workflow. Users must consult the most current CLSI M27/M60 documents for complete, detailed instructions.

  • Reagent Preparation:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions and sterilize by filtration.

    • Thaw a frozen aliquot of the triazole stock solution (in 100% DMSO). Prepare a working drug solution by diluting the stock in RPMI-1640.

  • Plate Preparation:

    • Dispense 100 µL of sterile RPMI-1640 into all wells of a 96-well U-bottom microtiter plate, except for the first column.

    • Add 200 µL of the working drug solution to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on. Discard 100 µL from the last drug-containing column. This results in wells containing 100 µL of varying drug concentrations.

    • Leave one well drug-free as a growth control and another well with medium only as a sterility control.

  • Inoculum Preparation:

    • From a 24-hour-old culture on a plate (e.g., Sabouraud Dextrose Agar), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).[18]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well is now 200 µL.

    • Seal the plate or place it in a humidified container and incubate at 35°C for 24-48 hours, as specified by the standard.

  • Reading the MIC:

    • After incubation, determine the MIC as described in the "Trailing Effect" section above, using the 50% growth inhibition endpoint for triazoles against yeasts.[1]

References
  • Current status of antifungal susceptibility testing methods | Medical Mycology. (n.d.). Oxford Academic. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 17(4), 930–951.
  • Arthington-Skaggs, B. A., Lee-Yang, W., Ciblak, M. A., Frade, J. P., & Rex, J. H. (1999). Susceptibility testing of pathogenic fungi with itraconazole: a process analysis of test variables. Journal of Antimicrobial Chemotherapy, 43(6), 759–767.
  • Espinel-Ingroff, A., Fothergill, A., Fuller, J., Johnson, E., Pelaez, T., & Pfaller, M. A. (2002). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology, 40(10), 3539–3546.
  • Pfaller, M. A., & Rhomberg, P. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19.
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Antimicrobial Agents and Chemotherapy, 37(12), 2624–2628.
  • Pfaller, M. A., Rinaldi, M. G., Galgiani, J. N., Bartlett, M. S., Body, B. A., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M. V., Odds, F. C., & Rex, J. H. (1995). Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870. Journal of Clinical Microbiology, 33(5), 1094–1097.
  • Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Guinea, J. (2017). Antifungal Susceptibility Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 3(4), 57.
  • Pfaller, M. A., & Rhomberg, P. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2).
  • Centers for Disease Control and Prevention. (n.d.). Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. Retrieved from [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(8), ofz323.
  • Clinical and Laboratory Standards Institute. (n.d.). CLSI Publishes M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts. Regulations.gov. Retrieved from [Link]

  • Garcia-Vidal, C., & Alastruey-Izquierdo, A. (2020).
  • Wiederhold, N. P. (2018). Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug. Journal of Fungi, 4(1), 21.
  • Rodriguez-Tudela, J. L., Arendrup, M. C., Barchiesi, F., Bille, J., Chryssanthou, E., Cuenca-Estrella, M., Dannaoui, E., Dho, G., Dromer, F., Favel, A., Gaustad, P., Groll, A. H., Hay, R., Johnson, E., Jones, B., K-Lass, F., Lass-Flörl, C., Moore, C., Richardson, M., … Verweij, P. E. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Mycoses, 51(6), 521–528.
  • Pfaller, M. A., Boyken, L., Hollis, R. J., Kroeger, J., Messer, S. A., Tendolkar, S., & Diekema, D. J. (2011). Triazole and Echinocandin MIC Distributions with Epidemiological Cutoff Values for Differentiation of Wild-Type Strains from Non-Wild-Type Strains of Six Uncommon Species of Candida. Journal of Clinical Microbiology, 49(11), 3800–3804.
  • ResearchGate. (n.d.). Broth microdilution method. Upper row shows Aspergillus resistance to... Retrieved from [Link]

  • Li, Y., Wang, Z., Sun, L., Cao, Y., & Jiang, Y. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. RSC Medicinal Chemistry, 14(9), 1733–1744.
  • Arendrup, M. C., Meletiadis, J., Mouton, J. W., & Lagrou, K. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464–1472.
  • Rodriguez-Tudela, J. L., Arendrup, M., Barchiesi, F., Bille, J., Chryssanthou, E., Cuenca-Estrella, M., Dannaoui, E., Dho, G., Dromer, F., Favel, A., Gaustad, P., Groll, A. H., Hay, R., Johnson, E., Jones, B., K-Lass, F., Lass-Flörl, C., Moore, C., Richardson, M., … Verweij, P. E. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 46(8), 855–860.
  • Kontoyiannis, D. P., & Lewis, R. E. (2011). Resistance to Antifungal Agents: Mechanisms and Clinical Impact. Clinical Infectious Diseases, 53(1), 71–80.
  • Al-Hatmi, A. M. S., Mohsin, J., Al-Huraizi, A., Paulussen, C., Al-Maani, A., Al-Jabri, A., Al-Balushi, Z., Al-Busaidi, I., Al-Fari, M., Al-Adawi, B., Al-Siyabi, T., Al-Kindi, H., van der Lee, H., & Meis, J. F. (2020). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(1), e01662-20.
  • Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S64–S69.
  • Al-Masoudi, N. A. (2023). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Journal of Molecular Liquids, 378, 121574.
  • Dannaoui, E., Pfaller, M. A., & Fothergill, A. W. (2017). Susceptibility Testing of Common and Uncommon Aspergillus Species against Posaconazole and Other Mold-Active Antifungal Azoles Using the Sensititre Method. Antimicrobial Agents and Chemotherapy, 61(6), e00136-17.
  • BSAC AST Standing Committee. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical Gate. (2015). Antifungal Susceptibility Testing, Therapy, and Prevention. Retrieved from [Link]

  • Meletiadis, J., Mouton, J. W., Meis, J. F., Bouman, B. A., Donnelly, J. P., & Verweij, P. E. (2001). Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species. Journal of Clinical Microbiology, 39(12), 4538–4541.
  • Pfaller, M. A., Diekema, D. J., Messer, S. A., Hollis, R. J., & Jones, R. N. (2002). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 40(8), 2843–2847.
  • Wiederhold, N. P., Najvar, L. K., Bocanegra, R., Kirkpatrick, W. R., & Patterson, T. F. (2011). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Journal of Clinical Microbiology, 49(1), 132–137.
  • Hope, W. W., Cuenca-Estrella, M., Lass-Flörl, C., & Arendrup, M. C. (2013). EUCAST technical note on voriconazole and Aspergillus spp. Clinical Microbiology and Infection, 19(6), E278–E280.
  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2022).
  • Kamal, A., & Rajender, K. (2013).
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Chen, H. (2016). Synthesis and Antiproliferative Activity of Some Novel Triazole Derivatives from Dehydroabietic Acid. Molecules, 21(11), 1489.
  • ResearchGate. (n.d.). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2023).

Sources

Technical Support Center: Purification of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this molecule. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Introduction to Purification Challenges

The purification of this compound, a member of the 4,5-disubstituted-1,2,4-triazole-3-thiol class, presents a unique set of challenges stemming from its synthesis and inherent chemical properties. The common synthetic route involves the base-catalyzed intramolecular dehydrative cyclization of a substituted thiosemicarbazide intermediate.[1][2] Impurities can arise from unreacted starting materials, side reactions, and degradation of the target compound. The presence of a thiol group also introduces the risk of oxidation. This guide will walk you through identifying and resolving these common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities typically include:

  • Unreacted 1-benzoyl-4-phenylthiosemicarbazide: The precursor to your target molecule. Its presence indicates incomplete cyclization.

  • Oxidized disulfide byproduct: The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer.

  • Unreacted Phenyl Isothiocyanate and Benzoic Hydrazide: The initial starting materials for the thiosemicarbazide precursor.

  • Side-products from alternative cyclizations: Depending on the reaction conditions, there is a possibility of forming other heterocyclic systems.[3]

Q2: My yield is very low after the initial precipitation. What could be the cause?

A2: Low yield can often be attributed to incomplete precipitation or loss of product during washing. The pH of the solution during precipitation is critical. Acidification of the alkaline reaction mixture is a common method to precipitate 1,2,4-triazole-3-thiols.[4] If the pH is not optimal, a significant portion of your product may remain in the solution. Additionally, excessive washing with a solvent in which the product has some solubility will lead to yield loss.

Q3: I am observing a second spot/peak in my TLC/LC analysis that I suspect is the disulfide impurity. How can I confirm this and prevent its formation?

A3: To confirm the presence of the disulfide, you can treat a small sample of your crude product with a reducing agent like dithiothreitol (DTT) and re-analyze it. If the suspected impurity spot/peak diminishes or disappears while the main product spot/peak intensifies, it is likely the disulfide. To prevent its formation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially during purification steps where the compound is in solution for extended periods.

Q4: The compound's color is off-white or yellowish, but the literature suggests it should be a white powder. What does this indicate?

A4: A yellowish tint can indicate the presence of colored impurities or degradation products. It may also be due to residual starting materials or byproducts from the synthesis. Further purification, such as recrystallization or column chromatography, is necessary to obtain a pure, white product.

Troubleshooting Guide

This section provides a structured approach to overcoming common purification challenges.

Problem 1: Incomplete Cyclization and Presence of Thiosemicarbazide Precursor

Symptoms:

  • A significant amount of starting material is observed in TLC or LC-MS analysis of the crude product.

  • The melting point of the crude product is broad and lower than expected.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature The base-catalyzed cyclization may not have gone to completion.Increase the reflux time or consider a modest increase in temperature. Monitor the reaction progress by TLC until the thiosemicmicarbazide spot disappears.
Base Concentration The concentration of the base (e.g., NaOH) is crucial for efficient cyclization.Optimize the base concentration. Typically, a 2-4 M aqueous solution of sodium hydroxide is effective.[4][5]
Poor Solubility of Thiosemicarbazide The thiosemicarbazide precursor may not be fully soluble in the reaction medium, leading to a heterogeneous reaction and incomplete conversion.Ensure adequate solvent is used to fully dissolve the precursor. Ethanol is a common co-solvent with aqueous base.[4]
Problem 2: Product Loss During Workup and Precipitation

Symptoms:

  • Low isolated yield despite complete conversion of the starting material.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Suboptimal pH for Precipitation The thiol exists as a thiolate salt in the basic reaction mixture. Precipitation is achieved by acidification. If the pH is too low or too high, the product may remain partially dissolved.Carefully adjust the pH of the cooled reaction mixture with an acid (e.g., HCl) to the isoelectric point of the molecule to achieve maximum precipitation. Monitor the precipitation as you add the acid.[6]
Excessive Washing The precipitated product is often washed to remove inorganic salts. Washing with a solvent in which the product has moderate solubility will lead to significant loss.Wash the filtered product with a minimal amount of cold water, followed by a non-polar solvent like hexane to aid in drying.
Premature Precipitation If the reaction mixture is not sufficiently cooled before acidification, the product may precipitate as an oil or an amorphous solid that is difficult to handle and purify.Ensure the reaction mixture is cooled to room temperature or below in an ice bath before acidification.
Problem 3: Presence of Oxidized Disulfide Impurity

Symptoms:

  • A higher molecular weight peak corresponding to the dimer is observed in MS analysis.

  • A less polar spot on TLC that may be difficult to separate from the product.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Exposure to Air (Oxygen) The thiol group is susceptible to air oxidation, especially in solution and at elevated temperatures.Use degassed solvents for all purification steps. Purge reaction vessels and storage containers with an inert gas like nitrogen or argon.[7]
Presence of Metal Ion Catalysts Trace metal ions can catalyze the oxidation of thiols.Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA in small amounts during workup if metal contamination is suspected.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids like this compound. The key is to find a suitable solvent or solvent system.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol and ethanol-water mixtures are often good starting points for this class of compounds.[4]

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystal growth, the flask can be placed in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Hypothetical Solubility Data for Solvent Screening:

SolventSolubility at 25°CSolubility at Boiling Point
WaterInsolubleVery Slightly Soluble
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble
AcetoneModerately SolubleVery Soluble
DichloromethaneSlightly SolubleModerately Soluble
TolueneInsolubleSlightly Soluble
HexaneInsolubleInsoluble

This table presents expected solubility trends for a compound with the given structure and should be experimentally verified.

Protocol 2: Flash Column Chromatography

If recrystallization is ineffective, flash column chromatography can be employed. Due to the potential for thiol oxidation on silica gel, special precautions should be taken.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use silica gel as the stationary phase. To minimize oxidation, consider using acidic alumina.[7]

  • Mobile Phase Selection: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a common choice for separating moderately polar compounds. The optimal mobile phase should be determined by TLC analysis.

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate with the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

Purification_Workflow Crude_Product Crude 5-Anilino-4-phenyl- 4H-1,2,4-triazole-3-thiol Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Product->Column_Chromatography Alternative Method Pure_Product Pure Product Recrystallization->Pure_Product Waste Impurities Recrystallization->Waste in Mother Liquor Column_Chromatography->Pure_Product Column_Chromatography->Waste Separated Fractions Analysis Purity Analysis (TLC, LC-MS, NMR) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Potential Impurities and Their Relationship

Impurity_Formation cluster_synthesis Synthesis and Degradation Pathways cluster_impurities Potential Impurities in Final Product Starting_Materials Phenyl Isothiocyanate + Benzoic Hydrazide Thio_Precursor 1-Benzoyl-4-phenyl- thiosemicarbazide Starting_Materials->Thio_Precursor Formation Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Incomplete Reaction Target_Compound 5-Anilino-4-phenyl- 4H-1,2,4-triazole-3-thiol Thio_Precursor->Target_Compound Cyclization Unreacted_Precursor Unreacted Thiosemicarbazide Thio_Precursor->Unreacted_Precursor Incomplete Reaction Disulfide_Impurity Disulfide Dimer Target_Compound->Disulfide_Impurity Oxidation Oxidized_Product Disulfide Impurity Target_Compound->Oxidized_Product Degradation

Sources

Technical Support Center: Optimization and Troubleshooting for the HPLC Analysis of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. The inherent chemical properties of this molecule necessitate a structured approach to achieve robust and reproducible chromatographic results. This document is designed to serve as a practical, in-the-lab resource, moving from foundational method development to advanced troubleshooting.

Section 1: Understanding the Analyte

This compound is a heterocyclic compound featuring multiple functional groups that directly influence its chromatographic behavior. A clear understanding of these properties is the cornerstone of effective method development.

  • Structure and Functionality: The molecule contains a triazole core, a phenylamino (aniline) group, a second phenyl group, and a thiol (-SH) group. The presence of basic nitrogen atoms in the triazole and aniline moieties, coupled with the weakly acidic thiol group, makes the molecule's ionization state highly dependent on pH.[1]

  • Hydrophobicity: With a computed XLogP3 of 2.9, the compound is moderately hydrophobic, making it an ideal candidate for reversed-phase (RP) HPLC.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₄H₁₂N₄S---
Molecular Weight ~268.34 g/mol Influences diffusion rates but is typical for small molecules.[2]
XLogP3 (Hydrophobicity) 2.9Suitable for retention on C18 or C8 reversed-phase columns.[2]
Functional Groups Amine, Thiol, Aromatic RingsPotential for secondary interactions (peak tailing) with column silanols; high pH and UV sensitivity.
UV Absorbance Aromatic rings suggest strong UV absorbanceUV detection is a suitable choice; a wavelength scan is recommended to find the λmax.

Section 2: FAQs for HPLC Method Development

This section addresses common questions encountered when establishing a new HPLC method for this analyte.

Q1: What is the best starting point for column selection?

A C18 column is the most common and logical starting point due to the analyte's moderate hydrophobicity.[3] Given the presence of basic nitrogen groups, selecting a column with high-purity silica and robust end-capping is crucial to minimize peak tailing caused by interactions with residual silanol groups.[4][5]

  • Primary Recommendation: A high-purity silica C18 column (e.g., L1 packing) with dimensions of 4.6 x 150 mm and a particle size of 3 or 5 µm.[3][6]

  • Alternative for Tailing Issues: If peak tailing persists, consider a column with a polar-embedded group. These columns offer alternative selectivity and are more compatible with highly aqueous mobile phases, reducing the risk of hydrophobic collapse.[3][4]

Q2: How should I select and prepare the mobile phase? Why is pH control critical?

Mobile phase composition is the most powerful tool for optimizing separation.[7][8]

  • Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the primary choices. ACN is often preferred as a starting point due to its lower viscosity (leading to lower backpressure) and different selectivity compared to methanol.[9]

  • Aqueous Phase & pH Control: The ionization state of the aniline and triazole groups must be controlled for reproducible retention and good peak shape. This is achieved by buffering the aqueous portion of the mobile phase. A common strategy is to maintain a pH at least 2 units below the pKa of the basic nitrogens to ensure they are fully protonated and exist in a single ionic form.[8]

    • Recommended Starting Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. This will set the pH to an acidic level (~2.5-3.0), which protonates the basic sites on the analyte, suppresses silanol interactions, and generally leads to sharp, symmetrical peaks.[8]

Q3: Should I start with an isocratic or gradient method?

For method development, a gradient elution is highly recommended.[8] A broad gradient scan (e.g., 5% to 95% ACN over 20-30 minutes) allows you to quickly determine the approximate organic solvent percentage needed to elute the analyte.[8] This information can then be used to develop a more focused gradient or a robust isocratic method. An isocratic method, where the mobile phase composition is constant, is often preferred for routine quality control due to its simplicity and shorter equilibration times.[7]

Q4: What are the essential system suitability parameters to monitor?

System Suitability Testing (SST) ensures that the chromatographic system is performing as expected. For this analyte, monitor the following:

  • Tailing Factor (Asymmetry): Should ideally be between 0.9 and 1.5. Values > 2 indicate significant peak tailing.

  • Theoretical Plates (N): A measure of column efficiency. Higher values are better; a significant drop can indicate column degradation.

  • Retention Time (RT) Reproducibility: The %RSD of retention times over multiple injections should be <1%.

  • Peak Area Reproducibility: The %RSD of peak areas should be <2%.

Section 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting_Workflow Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Unstable Retention Time? Start->RetentionTime Pressure High Backpressure? Start->Pressure Resolution Poor Resolution? Start->Resolution Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No, Fronting Drifting Drifting RT RetentionTime->Drifting Yes, Drifting Random Random Fluctuation RetentionTime->Random No, Random Sol1 1. Lower Mobile Phase pH (add 0.1% FA/TFA) 2. Use High-Purity, End-capped Column 3. Reduce Sample Mass on Column Tailing->Sol1 Sol2 1. Dilute Sample in Mobile Phase 2. Reduce Injection Volume 3. Check for Column Overload Fronting->Sol2 Sol3 1. Ensure Adequate Column Equilibration 2. Check for Column Degradation 3. Use a Column Thermostat Drifting->Sol3 Sol4 1. Check for Leaks in Pump/Fittings 2. Degas Mobile Phase Properly 3. Verify Pump Performance Random->Sol4

Caption: Troubleshooting decision tree for common HPLC issues.

Table 2: Common HPLC Problems and Solutions for this compound Analysis

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between basic analyte and acidic silanol sites on the column.[1] - Column overload. - Mismatch between sample solvent and mobile phase.- Lower mobile phase pH: Add 0.1% formic acid or TFA to protonate the analyte and mask silanols.[8] - Use a different column: Switch to a high-purity, fully end-capped column or one with a polar-embedded phase.[4] - Reduce injection mass: Lower the sample concentration or injection volume.
Unstable/Drifting Retention Times - Inadequate column equilibration time.[10] - Fluctuations in column temperature. - Inconsistent mobile phase preparation (pH drift).[4] - Column degradation or contamination.- Equilibrate properly: Flush the column with at least 10-15 column volumes of the mobile phase before injection. - Use a column oven: Maintain a constant, stable temperature (e.g., 30 °C). - Prepare fresh mobile phase daily: Ensure accurate buffer preparation and thorough mixing.[10] - Use a guard column: Protect the analytical column from strongly retained impurities.[4]
Poor Resolution - Mobile phase is too strong (analyte elutes too quickly). - Mobile phase is too weak (excessive band broadening). - Inappropriate choice of organic solvent or column.- Optimize mobile phase strength: Adjust the ratio of organic solvent to aqueous buffer.[11] - Change selectivity: Switch the organic modifier (e.g., from ACN to Methanol) or adjust the mobile phase pH.[3][8] - Use a higher efficiency column: Switch to a column with a smaller particle size (e.g., 3 µm) or a longer length.[3]
High System Backpressure - Blockage in the system (e.g., clogged frit, tubing).[12] - Particulate matter from the sample or mobile phase.[13] - Buffer precipitation in high organic concentrations.- Filter all samples and mobile phases: Use 0.22 or 0.45 µm filters.[10] - Systematically isolate the blockage: Disconnect components starting from the detector backwards to identify the source of the pressure.[14] - Flush the system: Use a strong, appropriate solvent to dissolve potential contaminants. Ensure buffer is soluble in the organic solvent used.[13]
Ghost Peaks - Contamination in the mobile phase or sample diluent. - Carryover from a previous injection.[14] - Late-eluting compounds from a previous run.- Run a blank gradient: Inject only the sample diluent to identify contaminated solvents.[14] - Optimize needle wash: Use a strong solvent in the autosampler wash cycle to reduce carryover.[10] - Incorporate a column flush: Add a high-organic step at the end of your gradient to elute strongly retained compounds.

Section 4: Experimental Protocols & Workflows

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis. Optimization will likely be required based on your specific instrumentation and sample matrix.

Method_Development_Strategy cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Validation Col Select C18 Column (4.6x150mm, 5µm) MP Prepare Mobile Phase A: 0.1% FA in H2O B: 0.1% FA in ACN Col->MP Grad Run Broad Gradient (5-95% B over 20 min) MP->Grad Opt Optimize Gradient Slope & Isocratic Hold Grad->Opt Selectivity Test Methanol vs. ACN (If resolution is poor) Opt->Selectivity SST Perform System Suitability (Tailing, Plates, RSD) Selectivity->SST Final Finalize Method SST->Final

Caption: A logical workflow for HPLC method development.

1. Instrumentation and Columns:

  • HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Guard Column: Recommended to protect the analytical column.[4]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly.[10]

3. Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of Acetonitrile and Water.

  • Dilute to the final working concentration using the same diluent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[10]

4. Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Set to λmax (determine by scanning, ~260-280 nm is a good starting range)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

5. Post-Analysis:

  • After the analytical sequence, flush the column with a high-organic mobile phase (e.g., 80% ACN) to remove any strongly retained compounds, then store it in a non-buffered organic solvent like ACN or Methanol.

References

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Kromasil. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Pharma Growth Hub. (2023). How to reduce mobile phase consumption during an HPLC analysis. Retrieved from [Link]

  • Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • David Yazdi. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Navigating Triazole Resistance in Antifungal Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering resistance to triazole derivatives in their antifungal assays. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and ensure the integrity of your experimental results.

Introduction: The Challenge of Triazole Resistance

Triazole antifungals are a cornerstone in the treatment of fungal infections, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene in yeasts or cyp51A in molds), a critical step in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death or growth inhibition.[5][6] However, the emergence of triazole resistance is a growing global concern, complicating both clinical treatment and in vitro research.[1][7][8][9] This guide will equip you with the knowledge and practical strategies to address this challenge in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during antifungal susceptibility testing with triazole derivatives.

Q1: My antifungal susceptibility testing (AST) results for triazoles are inconsistent. What are the common causes of variability?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) values are a frequent issue. Several factors can contribute to this variability:

  • Inoculum Preparation: The concentration of the fungal inoculum is a critical parameter. A concentration outside the specified range can lead to elevated MICs. It is crucial to use a standardized inoculum from a fresh culture and verify its density using a spectrophotometer or hemocytometer.

  • Media and Reagents: The quality and preparation of your testing medium (e.g., RPMI-1640) are paramount. Ensure the pH is correct and that all components are within their expiration dates.

  • Incubation Conditions: Strict adherence to recommended incubation times and temperatures is necessary, as deviations can significantly affect fungal growth rates and, consequently, MIC readings.

  • Endpoint Reading: Subjectivity in determining the growth inhibition endpoint (e.g., 50% or 100% inhibition) is a major source of variability. For azoles, the endpoint is typically read as the lowest concentration that produces a significant reduction in growth compared to the control. Utilizing a plate reader can help standardize this process. Keep in mind that for broth microdilution, results are generally considered reproducible within a range of plus or minus two doubling dilutions.[10]

  • Trailing Growth: Some fungal isolates, particularly Candida species, exhibit a phenomenon known as "trailing," where a small amount of residual growth persists across a range of azole concentrations. This can make determining the true MIC difficult. Standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide specific instructions for handling trailing growth.[10]

Q2: I've identified a mutation in the ERG11/cyp51A gene of my fungal isolate, but it still appears susceptible to triazoles in my assay. Why might this be?

A2: This is an interesting observation that can arise from several scenarios:

  • Silent or Benign Mutations: Not all mutations within the ERG11/cyp51A gene confer resistance. Some may be synonymous (not resulting in an amino acid change) or result in an amino acid substitution that does not impact the binding affinity of the triazole drug to the target enzyme.

  • Contribution of Other Resistance Mechanisms: High-level triazole resistance is often multifactorial. While a target site mutation is a key mechanism, its effect can be modulated by other factors. For instance, if efflux pump expression is low in your isolate, the impact of the ERG11 mutation alone might not be sufficient to produce a resistant phenotype in vitro.

  • In Vitro vs. In Vivo Conditions: The expression of resistance mechanisms can be influenced by environmental conditions. The standard in vitro testing environment may not fully replicate the conditions within a host that might trigger the expression of a resistant phenotype.

Q3: What are the primary molecular mechanisms of triazole resistance I should be aware of?

A3: Triazole resistance is primarily driven by three well-characterized mechanisms:

  • Target Site Modification: Point mutations in the ERG11 or cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of triazole drugs.[1][5][9]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11/cyp51A gene leads to higher levels of the target enzyme, requiring a higher concentration of the triazole to achieve an inhibitory effect.[5][9]

  • Increased Drug Efflux: Overexpression of efflux pumps, primarily belonging to the ATP-binding cassette (ABC) transporter and Major Facilitator Superfamily (MFS), actively removes triazole drugs from the fungal cell, reducing their intracellular concentration.[1][5][11][12][13]

It's important to note that non-cyp51A-mediated resistance mechanisms are also gaining recognition. These can include mutations in other genes within the ergosterol biosynthesis pathway, such as hmg1, and alterations in transcriptional regulators.[14][15][16]

Part 2: Troubleshooting Guide for Overcoming Resistance in Assays

This section provides practical strategies and experimental approaches to investigate and potentially overcome triazole resistance in your antifungal assays.

Issue 1: Persistently High MIC Values for Triazole Derivatives

When faced with consistently high MIC values suggesting resistance, a systematic approach is necessary to understand the underlying mechanism and explore potential solutions.

Step 1: Confirm Resistance Phenotype

  • Reproducibility: Repeat the antifungal susceptibility test using freshly prepared reagents and a newly standardized inoculum to confirm the initial findings.

  • Reference Strains: Include well-characterized susceptible and resistant reference strains in your assay as controls. This will help validate your experimental setup.

  • Alternative AST Methods: If you are using a screening method like disk diffusion, confirm the results with a reference method like broth microdilution as outlined by CLSI or EUCAST.[10]

Step 2: Investigate the Mechanism of Resistance

  • Molecular Analysis: Sequence the ERG11/cyp51A gene to identify any known resistance-conferring mutations.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of ERG11/cyp51A and key efflux pump genes (e.g., CDR1, CDR2, MDR1 in Candida; atrF, cdr1B in Aspergillus).[1][11][12]

  • Efflux Pump Inhibition Assay: Perform the antifungal susceptibility test in the presence of a known efflux pump inhibitor. A significant decrease in the MIC of the triazole in the presence of the inhibitor suggests the involvement of efflux pumps in the resistance phenotype.

Step 3: Explore Strategies to Overcome Resistance In Vitro

  • Synergy Testing (Checkerboard Assay): Investigate the potential for synergistic interactions between the triazole derivative and other antifungal agents. Combination therapy is a promising strategy to overcome resistance.[17] For example, combining triazoles with echinocandins or terbinafine has shown synergistic effects against resistant isolates.[17]

Issue 2: Biofilm Formation Leading to Reduced Susceptibility

Fungal biofilms present a significant challenge as they are inherently more resistant to antifungal agents.[18][19][20]

Step 1: Quantify Biofilm Formation

  • Utilize a crystal violet staining assay to quantify the biofilm-forming capacity of your fungal isolates. This will help you correlate the degree of biofilm formation with the observed triazole resistance.

Step 2: Test Susceptibility of Biofilms

  • Standard antifungal susceptibility tests are performed on planktonic (free-floating) cells. To assess the efficacy of your triazole derivative against biofilms, you will need to adapt your assay. This typically involves forming a biofilm in a 96-well plate and then exposing it to the antifungal agent. The metabolic activity of the remaining biofilm can be measured using a colorimetric assay like the XTT assay.

Step 3: Investigate Anti-Biofilm Strategies

  • Combination Therapy: As with planktonic cells, synergistic drug combinations can be more effective against biofilms.

  • Biofilm Disruption Agents: Explore the use of compounds known to disrupt the biofilm matrix in combination with your triazole derivative.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments discussed in this guide.

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol is used to assess the interaction between two antifungal agents (e.g., a triazole and an echinocandin).

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (buffered)

  • Antifungal stock solutions (Drug A: triazole; Drug B: potential synergizer)

  • Standardized fungal inoculum

  • Incubator

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, create serial dilutions of Drug A along the x-axis (e.g., columns 1-10) and Drug B along the y-axis (e.g., rows A-G).

    • Column 11 should contain dilutions of Drug A only (to determine its MIC).

    • Row H should contain dilutions of Drug B only (to determine its MIC).

    • Column 12 should contain the fungal inoculum without any drug (growth control).

  • Inoculate the Plate: Add the standardized fungal inoculum to each well.

  • Incubate: Incubate the plate at the appropriate temperature and duration for your fungal species.

  • Read the Results: Visually or with a plate reader, determine the lowest concentration of each drug, alone and in combination, that inhibits fungal growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 2: Fungal Biofilm Quantification using Crystal Violet

This protocol allows for the measurement of biofilm formation in a 96-well plate format.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal culture medium (e.g., YPD, RPMI)

  • Standardized fungal inoculum

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculate the Plate: Add the standardized fungal inoculum to each well of the microtiter plate. Include media-only wells as a negative control.

  • Incubate: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Wash the Plate: Gently aspirate the medium and wash the wells twice with PBS to remove non-adherent cells.

  • Stain the Biofilm: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[21]

  • Wash Again: Remove the crystal violet solution and wash the wells with water until the water runs clear.

  • Solubilize the Stain: Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[21]

  • Quantify: Transfer the solubilized crystal violet to a new plate and measure the absorbance at 550 nm using a plate reader.[21]

Part 4: Data Presentation and Visualization

Table 1: Representative MIC Breakpoints for Triazoles against Aspergillus and Candida Species (EUCAST)
Fungus SpeciesAntifungalSusceptible (S)Resistant (R)
Aspergillus fumigatusItraconazole≤ 1 mg/L> 2 mg/L
Voriconazole≤ 1 mg/L> 2 mg/L
Posaconazole≤ 0.125 mg/L> 0.25 mg/L
Candida albicansFluconazole≤ 2 mg/L> 4 mg/L
Voriconazole≤ 0.125 mg/L> 0.25 mg/L
Candida glabrataFluconazole--
Voriconazole--

Note: Breakpoints can be subject to change and may vary between different standardizing bodies (e.g., CLSI). Always refer to the latest guidelines. Data sourced from EUCAST breakpoint tables.[7][8]

Table 2: Example of MIC Shift in a Triazole-Resistant Candida albicans Isolate
AntifungalSusceptible Isolate MIC (µg/mL)Resistant Isolate MIC (µg/mL)Fold Change
Fluconazole0.564128
Voriconazole0.03267
Itraconazole0.06467

This table illustrates a hypothetical but representative example of the significant increase in MIC values observed in a resistant fungal isolate compared to a susceptible counterpart.

Diagram 1: Ergosterol Biosynthesis Pathway and the Action of Triazoles

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Triazole Action & Resistance AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol_Intermediate 14-demethyl lanosterol Lanosterol->Ergosterol_Intermediate Lanosterol 14α-demethylase (ERG11/cyp51A) Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol ...multiple steps... Triazoles Triazole Derivatives Lanosterol_Intermediate Lanosterol_Intermediate Triazoles->Lanosterol_Intermediate Inhibition Resistance Resistance Mechanisms: - ERG11/cyp51A mutation - Overexpression - Efflux pumps

Caption: The ergosterol biosynthesis pathway, highlighting the inhibitory action of triazole derivatives on lanosterol 14α-demethylase (ERG11/cyp51A).

Diagram 2: Experimental Workflow for a Checkerboard Synergy Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Prep_Inoculum Prepare Standardized Fungal Inoculum Add_Inoculum Add Fungal Inoculum to All Wells Prep_Inoculum->Add_Inoculum Prep_Drugs Prepare Serial Dilutions of Drug A & Drug B Dispense_Drugs Dispense Drug Dilutions into 96-well Plate Prep_Drugs->Dispense_Drugs Dispense_Drugs->Add_Inoculum Incubate Incubate Plate Add_Inoculum->Incubate Read_MIC Determine MICs for Individual & Combined Drugs Incubate->Read_MIC Calc_FICI Calculate FICI Read_MIC->Calc_FICI Interpret Interpret Synergy, Indifference, or Antagonism Calc_FICI->Interpret

Caption: A streamlined workflow for performing a checkerboard assay to determine antifungal synergy.

References

  • Non-cyp51A-mutation Mediated Triazole Resistance in Aspergillus fumig
  • Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC - NIH. (Source: NIH National Library of Medicine) [Link]

  • Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp - PubMed. (Source: PubMed) [Link]

  • Breakpoints for Antifungal Agents: An Update from EUCAST focussing on Echinocandins against Candida spp. and Triazoles Against Aspergillus spp | Request PDF - ResearchGate. (Source: ResearchGate) [Link]

  • Triazole Resistance in Aspergillus spp.: A Worldwide Problem? - PMC - NIH. (Source: NIH National Library of Medicine) [Link]

  • A Novel and Robust Method for Investigating Fungal Biofilm - Bio-protocol. (Source: Bio-protocol) [Link]

  • Screening and Characterization of a Non-cyp51A Mutation in an Aspergillus fumigatus cox10 Strain Conferring Azole Resistance - PMC - NIH. (Source: NIH National Library of Medicine) [Link]

  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (Source: Boster Bio) [Link]

  • ABC and MFS Transporters: A reason for Antifungal drug resistance - Archives of Biotechnology and Biomedicine. (Source: Archives of Biotechnology and Biomedicine) [Link]

  • A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates | bioRxiv. (Source: bioRxiv) [Link]

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi - NIH. (Source: NIH National Library of Medicine) [Link]

  • Antifungal Susceptibility Testing for C. auris - CDC. (Source: Centers for Disease Control and Prevention) [Link]

  • Non-cyp51A Azole-Resistant Aspergillus fumigatus Isolates with Mutation in HMG-CoA Reductase - NIH. (Source: NIH National Library of Medicine) [Link]

  • Microtiter Dish Biofilm Formation Assay - PMC - NIH. (Source: NIH National Library of Medicine) [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (Source: ResearchGate) [Link]

  • Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms - JoVE. (Source: Journal of Visualized Experiments) [Link]

  • How can I quantify the biofilm formation of fungi/ bacteria on or inside of plastic films? (Source: ResearchGate) [Link]

  • Decoding Antifungal Drug Resistance: The Critical Role of ABC and MFS Transporters in Fungal Survival - Heighten Science Publications Inc. (Source: Heighten Science Publications) [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (Source: Oxford Academic) [Link]

  • Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC - PubMed Central. (Source: NIH National Library of Medicine) [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. (Source: MDPI) [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central. (Source: NIH National Library of Medicine) [Link]

  • Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - NIH. (Source: NIH National Library of Medicine) [Link]

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (Source: ISRES Publishing) [Link]

  • Ergosterol Biosynthesis - Creative Biolabs. (Source: Creative Biolabs) [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC - NIH. (Source: NIH National Library of Medicine) [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (Source: NIH National Library of Medicine) [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed Central. (Source: NIH National Library of Medicine) [Link]

  • Growing and Analyzing Static Biofilms - PMC - NIH. (Source: NIH National Library of Medicine) [Link]

  • Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC - NIH. (Source: NIH National Library of Medicine) [Link]

  • The Science Behind Hexaconazole: Targeting Fungal Ergosterol Biosynthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

  • (a) Ergosterol biosynthesis pathway in normal fungal cell (b)... - ResearchGate. (Source: ResearchGate) [Link]

  • Defining fractional inhibitory concentration index cutoffs for additive interactions based on self-drug additive combinations, Monte Carlo simulation analysis, and in vitro-in vivo correlation data for antifungal drug combinations against Aspergillus fumigatus - PubMed. (Source: PubMed) [Link]

  • Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC - PubMed Central. (Source: NIH National Library of Medicine) [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing - Emery Pharma. (Source: Emery Pharma) [Link]

  • DOT Language - Graphviz. (Source: Graphviz) [Link]

  • Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus - ASM Journals. (Source: American Society for Microbiology) [Link]

  • GraphViz dot file generator for network map : r/Bitburner - Reddit. (Source: Reddit) [Link]

  • Antifungal Susceptibility Test Interpretive Criteria - FDA. (Source: U.S. Food and Drug Administration) [Link]

  • Graphviz and dot: Generating Diagrams with Code - YouTube. (Source: YouTube) [Link]

  • dot | Graphviz. (Source: Graphviz) [Link]

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (Source: Frontiers in Fungal Biology) [Link]

  • This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. - GitHub Gist. (Source: GitHub Gist) [Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners - YouTube. (Source: YouTube) [Link]

  • High-frequency Triazole Resistance Found In Nonculturable Aspergillus fumigatus from Lungs of Patients with Chronic Fungal Disease - PMC - PubMed Central. (Source: NIH National Library of Medicine) [Link]

Sources

Technical Support Center: Refining Docking Protocols for 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for refining molecular docking protocols for 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance and troubleshoot common challenges encountered during the in silico analysis of this versatile heterocyclic compound.

Introduction: The Unique Challenges of a Triazole Thiol

This compound is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and potential anticancer effects.[1][2][3][4][5] Its efficacy is rooted in its unique structure: a 1,2,4-triazole core with anilino, phenyl, and thiol substituents.[1][6] However, this same structural complexity presents specific challenges for molecular docking simulations. The presence of the thiol group, which can exist in tautomeric equilibrium with a thione form, and the ionizable amino group, necessitates a carefully considered and meticulously validated docking protocol to yield meaningful and predictive results.[7][8][9][10][11]

This guide provides a structured approach to developing a robust docking workflow, from initial ligand and receptor preparation to post-docking analysis and validation.

Part 1: Frequently Asked Questions (FAQs)

Here we address common preliminary questions regarding the docking of this compound.

Q1: Which tautomeric state of the ligand should I use for docking?

A1: This is a critical consideration. The 1,2,4-triazole-3-thiol moiety can exist in equilibrium between the thiol (-SH) and thione (=S) forms. The biologically active tautomer may not be the lowest energy form in isolation. Therefore, it is highly recommended to dock multiple tautomers to understand which form has the most favorable interactions with the target protein.[7][9][10] Modern ligand preparation tools can enumerate plausible tautomers at a given physiological pH.

Q2: How do I handle the protonation state of the anilino group?

A2: The anilino group's protonation state is pH-dependent. At physiological pH (~7.4), it is likely to be neutral. However, the microenvironment of the protein's active site can significantly alter the local pKa. It is advisable to consider both the neutral and protonated states of the anilino group in your initial docking runs, unless there is strong experimental evidence to suggest a specific protonation state is required for binding.[10][11]

Q3: What force field is best suited for this sulfur-containing compound?

A3: Standard force fields like GAFF2 or MMFF94x are generally applicable to small organic molecules.[12][13] However, for sulfur-containing compounds, it's crucial to ensure the force field accurately represents the geometry and electrostatics around the sulfur atom. Some docking programs have incorporated specific scoring functions to better handle sulfur-mediated interactions like sulfur-π and S···O/N chalcogen bonds.[14][15] It is recommended to review the documentation of your chosen docking software for its handling of sulfur and consider specialized force fields if available.

Q4: My docking results show a high-energy conformation. What does this mean?

A4: A high docking score (less negative, indicating weaker binding) for the best-ranked pose could imply several things: the ligand is genuinely a poor binder for the target, the chosen protein conformation is not suitable for binding this ligand, or there are issues with the docking protocol itself (e.g., incorrect protonation state, poorly defined binding site).[16] It is crucial to validate your docking protocol with a known binder first.[17][18]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your docking experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent docking poses across multiple runs Insufficient sampling of conformational space. The search algorithm is not exhaustive enough.Increase the "exhaustiveness" or number of genetic algorithm runs in your docking software.[19] Consider a more flexible docking approach if your software allows.
Docked ligand clashes with the protein The binding site is too small for the ligand, or the protein is treated as rigid, preventing necessary conformational changes ("induced fit").1. Ensure the binding site is correctly defined. 2. Use a "soft docking" protocol that allows for minor atomic overlaps.[20] 3. If available, perform flexible docking by allowing key residues in the binding site to move.[21][22] 4. Consider running molecular dynamics (MD) simulations on the protein to sample different conformations for ensemble docking.[18]
Predicted binding affinity does not correlate with experimental data The scoring function may not be accurate for this class of compounds. Incorrect handling of ligand protonation/tautomerism. Experimental data may have variability.1. Validate the docking protocol by re-docking a known co-crystallized ligand or other known binders.[17][18] 2. Try a different docking program with a different scoring function to see if you get a consensus result.[23] 3. Ensure you have tested all relevant tautomers and protonation states.[10] 4. If possible, use more rigorous methods like MM/PBSA or MM/GBSA to re-score the top poses.
Ligand docks on the surface of the protein, far from the active site The defined search space (docking box) is too large or incorrectly centered.1. If the active site is known, define a smaller, more focused search space around it. 2. If performing blind docking, analyze the top-ranked clusters of poses to identify potential binding sites.[16]

Part 3: Experimental Protocols & Workflows

Protocol 1: Ligand Preparation Workflow

This protocol outlines the crucial steps for preparing this compound for docking.

Objective: To generate high-quality, low-energy 3D conformers with appropriate tautomeric and protonation states.

Materials:

  • 2D structure of this compound (SDF, MOL2, or SMILES format).

  • Ligand preparation software (e.g., Schrödinger's LigPrep, Open Babel, ChemDraw).

Procedure:

  • Import 2D Structure: Start with a validated 2D structure of the compound.[6]

  • Generate Tautomers and Protonation States:

    • Use a tool to enumerate possible tautomers, particularly for the thiol/thione group.

    • Generate possible protonation states at a defined physiological pH range (e.g., 7.4 ± 1.0). This will account for potential pKa shifts in the binding pocket.[11]

  • Generate 3D Coordinates: Convert the 2D structures into 3D.

  • Energy Minimization: Perform a thorough energy minimization of each generated state using a suitable force field (e.g., MMFF94s or OPLS).[24] This ensures the starting conformation is physically reasonable.

  • Save for Docking: Save the prepared ligands in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina).

Workflow Diagram: Ligand Preparation

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing Steps cluster_output Output start 2D Structure of Ligand (SMILES, SDF, MOL2) tautomer Tautomer & Protomer Generation (e.g., at pH 7.4 ± 1.0) start->tautomer Step 1 convert_3d Generate 3D Coordinates tautomer->convert_3d Step 2 minimize Energy Minimization (e.g., MMFF94s) convert_3d->minimize Step 3 output Docking-Ready 3D Ligands (PDBQT, MOL2) minimize->output Step 4 caption Ligand preparation workflow.

Caption: Ligand preparation workflow.

Protocol 2: Receptor Preparation and Docking

Objective: To prepare the protein target and perform the docking simulation.

Materials:

  • PDB file of the target protein.

  • Docking software (e.g., AutoDock Vina, Glide, GOLD).[19][25]

  • Prepared ligand files.

Procedure:

  • Fetch Protein Structure: Download the protein structure from the RCSB PDB database.[26]

  • Clean the Protein:

    • Remove all water molecules, co-solvents, and any existing ligands.

    • Check for and repair any missing atoms or residues.

  • Protonate the Protein: Add hydrogen atoms appropriate for a chosen pH (typically 7.4).

  • Define the Binding Site:

    • If a co-crystallized ligand is present, define the binding site grid box around it.

    • If not, use literature information or binding site prediction tools to define the center and size of the grid box.

  • Run Docking Simulation:

    • Input the prepared receptor and ligand files.

    • Set the exhaustiveness parameter to an appropriate value (e.g., 8 or higher for AutoDock Vina).

    • Execute the docking run.

  • Analyze Results:

    • Examine the predicted binding poses and their corresponding scores (binding affinities).[27]

    • Visualize the top-ranked pose to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.[28]

Logical Diagram: Docking Protocol Validation

Docking_Validation_Logic start Start: Define Docking Protocol check_crystal Target protein has a co-crystallized ligand? start->check_crystal redock Re-dock the co-crystallized ligand check_crystal->redock Yes find_known_actives Find known active/inactive compounds from literature check_crystal->find_known_actives No calc_rmsd Calculate RMSD between docked pose and crystal pose redock->calc_rmsd rmsd_check RMSD < 2.0 Å? calc_rmsd->rmsd_check protocol_valid Protocol is Validated rmsd_check->protocol_valid Yes protocol_invalid Protocol Invalid: Refine Parameters (Grid, Scoring, Flexibility) rmsd_check->protocol_invalid No protocol_invalid->start Iterate dock_set Dock the set of known compounds find_known_actives->dock_set rank_check Does docking rank actives higher than inactives? dock_set->rank_check rank_check->protocol_valid Yes rank_check->protocol_invalid No caption Decision-making for docking protocol validation.

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic scaffold of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of novel bioactive molecules and potential pharmaceutical agents.[1] The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and validated High-Performance Liquid Chromatography (HPLC) method is not merely a quality control requirement but a cornerstone of a successful drug development program.

This guide provides an in-depth, objective comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the quantitative analysis of this compound. We will move beyond a simple recitation of protocols to dissect the causality behind methodological choices and interpret validation data in the context of real-world laboratory applications. The validation framework is rigorously grounded in the harmonized principles of the International Council for Harmonisation (ICH) guidelines Q2(R2) and the United States Pharmacopeia (USP) General Chapter <621>.[2][3][4]

The Regulatory Landscape: Why Method Validation is Non-Negotiable

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] The ICH and the U.S. Food and Drug Administration (FDA) have established clear guidelines to ensure that analytical methods are suitable for their purpose, a concept now framed within a continuous lifecycle approach.[2][5] This ensures data integrity, facilitates regulatory compliance, and ultimately guarantees the quality and safety of pharmaceutical products.[7] This guide will adhere to these principles to construct a self-validating system for each described protocol.

Comparative Methodologies: Isocratic Simplicity vs. Gradient Power

Based on the structure of this compound, which contains both non-polar (phenyl, anilino groups) and polar (thiol) moieties, RP-HPLC with UV detection is the technique of choice. We will compare two distinct approaches: a simple isocratic method and a more dynamic gradient elution method.

  • Method A: Isocratic Elution. This method utilizes a constant mobile phase composition throughout the analytical run. Its primary advantages are simplicity, robustness, and predictable performance, making it an excellent candidate for routine quality control (QC) assays where the primary goal is the quantification of the main peak.

  • Method B: Gradient Elution. This method involves a programmed change in the mobile phase composition during the separation. This approach typically offers superior resolution for complex samples, faster run times, and enhanced sensitivity for detecting low-level impurities, making it ideal for stability studies and impurity profiling.

Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: Gradient
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)A: 20mM Potassium Phosphate Buffer (pH 3.0)B: Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Gradient Program N/ATime (min) | %B 0.0 | 4010.0 | 9012.0 | 9012.1 | 4015.0 | 40
Detection UV at 260 nmUV at 260 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C

The Validation Master Plan: A Workflow for Trustworthy Data

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8] Our validation plan will assess the core performance characteristics as defined by ICH Q2(R2).[2][9]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Method Implementation Dev Define Analytical Target Profile (ATP) Specificity Specificity & Selectivity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Robustness->SST Routine Routine Analysis & Lifecycle Management SST->Routine

Caption: A logical workflow for HPLC method validation, from defining the analytical goals to routine implementation.

Experimental Protocols: Step-by-Step Validation Procedures

The following protocols must be executed for both Method A and Method B. A comprehensive validation report should be prepared to document all results.[7]

System Suitability Testing (SST)

Causality: Before any sample analysis, SST is performed to ensure the chromatographic system is adequate for the intended analysis.[10][11] It is the holistic check that confirms the equipment, reagents, and column are performing correctly as an integrated system.[12]

  • Protocol:

    • Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the key SST parameters.

  • Acceptance Criteria (per USP <621>): [3][13]

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity (Forced Degradation)

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or excipients.[9] Forced degradation studies are essential to prove the method is "stability-indicating."[6]

  • Protocol:

    • Expose the analyte solution (e.g., 100 µg/mL) to various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid drug at 105°C for 48 hours.

      • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze each stressed sample alongside an unstressed control.

    • Assess peak purity of the analyte peak using a photodiode array (PDA) detector.

  • Acceptance Criteria:

    • The analyte peak should be free from co-eluting peaks (peak purity index > 0.99).

    • Significant degradation should be observed, and the main peak should be adequately resolved from all degradant peaks (Resolution > 2.0).

Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[14][15]

  • Protocol:

    • Prepare a stock solution and perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value.[15] It is typically determined by spiking a placebo matrix with a known quantity of the analyte and measuring the recovery.[5]

  • Protocol:

    • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels: repeatability and intermediate precision.[5]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • RSD for Repeatability: ≤ 2.0%

    • RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[15] These are critical for impurity analysis.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject solutions at these concentrations to confirm the S/N ratios.

  • Acceptance Criteria:

    • LOD: S/N ratio of ~3:1.

    • LOQ: S/N ratio of ~10:1 and acceptable precision (RSD ≤ 10%).

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[15]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase pH (± 0.2 units).

      • Mobile Phase Organic Composition (± 2%).

    • Analyze the system suitability standard under each condition.

  • Acceptance Criteria:

    • System suitability parameters must be met under all varied conditions.

    • Peak retention time and area should show no significant changes.

Comparative Data Analysis: A Head-to-Head Evaluation

The following tables summarize the expected performance data from the validation of Method A and Method B.

Table 1: System Suitability and Specificity Comparison

ParameterMethod A (Isocratic)Method B (Gradient)Commentary
RSD of Peak Area (%) 0.450.52Both are well within the ≤ 2.0% limit, indicating excellent system precision.
Tailing Factor 1.11.2Both show excellent peak symmetry.
Theoretical Plates 8,50011,000The gradient method shows higher column efficiency, leading to sharper peaks.
Resolution (from closest degradant) 2.54.8Method B provides significantly better resolution, making it superior for stability studies.

Table 2: Performance Characteristics Comparison

ParameterMethod A (Isocratic)Method B (Gradient)Commentary
Linearity (r²) 0.99950.9998Both methods demonstrate excellent linearity.
Range (µg/mL) 50 - 1501 - 200The gradient method offers a wider quantifiable range, beneficial for dose-dependent studies.
Accuracy (% Recovery) 99.5 ± 0.8%100.2 ± 0.6%Both methods are highly accurate.
Precision (Repeatability RSD) 0.6%0.7%Both are highly precise and well within the acceptance criteria.
LOQ (µg/mL) 1.00.2Method B is five times more sensitive, making it the clear choice for impurity quantification.
Run Time (min) 1015The isocratic method is faster for a single analysis, favoring high-throughput QC.
Robustness HighModerateIsocratic methods are inherently more robust to small changes in mobile phase composition.

Discussion and Interpretation: Choosing the Right Method for the Job

The validation data clearly illustrates the distinct advantages and trade-offs of each method.

  • Method A (Isocratic) is the workhorse for routine QC. Its faster run time, coupled with high robustness, means it will deliver reliable, consistent results day after day with minimal need for adjustment. While less sensitive, its LOQ is more than sufficient for a standard potency assay.

  • Method B (Gradient) excels in applications requiring high fidelity and sensitivity. The superior resolution makes it the only acceptable choice for stability testing, where separating the active ingredient from all potential degradants is paramount.[6] Its significantly lower LOQ and wider range make it the preferred method for impurity profiling and for analyzing samples with widely varying concentrations. The trade-off is a slightly longer run time and a higher sensitivity to small variations in the mobile phase, requiring more careful system setup.

G cluster_A cluster_B Goal Analytical Goal QC Routine QC Assay (Potency, Content Uniformity) Goal->QC Impurity Stability & Impurity Profiling Goal->Impurity MethodA Method A (Isocratic) QC->MethodA Optimal Choice MethodB Method B (Gradient) Impurity->MethodB Optimal Choice A_Attr • High Robustness • Faster Run Time • Simplicity MethodA->A_Attr B_Attr • Superior Resolution • Lower LOQ (High Sensitivity) • Wider Range MethodB->B_Attr

Caption: Decision logic for selecting the appropriate HPLC method based on the analytical objective.

Conclusion and Recommendation

Both the isocratic and gradient HPLC methods presented are validatable and fit for purpose. The choice between them is not about which is "better" overall, but which is better suited for a specific application.

  • For high-throughput, routine QC analysis of this compound, Method A (Isocratic) is recommended due to its superior robustness, simplicity, and faster analysis time.

  • For stability studies, impurity profiling, and any application requiring high sensitivity and resolution, Method B (Gradient) is the required choice. Its ability to separate closely eluting degradants and quantify trace-level impurities is essential for ensuring product quality and safety throughout the development lifecycle.

By aligning the analytical method with the specific demands of the task, researchers and drug development professionals can ensure data of the highest integrity, supporting a more efficient and compliant path from laboratory to market.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: <621> CHROMATOGRAPHY Source: USP URL
  • Title: Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples Source: BenchChem URL
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: Getting the peaks perfect: System suitability for HPLC Source: American Chemical Society URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL
  • Source: gmp-compliance.
  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL
  • Title: Q2(R2)
  • Title: <621> Chromatography - US Pharmacopeia (USP)
  • Title: HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution Source: YouTube URL
  • Title: System suitability parameters assessment by HPLC Source: Slideshare URL
  • Title: HPLC Methods for analysis of 1,2,4-triazole Source: HELIX Chromatography URL
  • Title: Are You Sure You Understand USP <621>?
  • Title: The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: Q2(R2)
  • Title: Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Source: sielfortechnologies.
  • Title: Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE Source: Agilent URL
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Understanding ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Synthesis methods of 1,2,4-triazole-3-thiones: review Source: Pharmacia URL
  • Title: Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives Source: ResearchGate URL
  • Title: this compound | RUO Source: BenchChem URL
  • Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: ResearchGate URL
  • Title: Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- Source: Ginekologia i Poloznictwo URL

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged heterocyclic core in the development of anticancer agents, owing to its diverse biological activities and unique physicochemical properties.[1] Derivatives of this scaffold have shown promise in inhibiting key cancer-related enzymes, including kinases.[1] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in cancer therapy. We will compare the docking performance of a series of these derivatives against Erlotinib, an FDA-approved EGFR inhibitor, to elucidate potential structure-activity relationships (SAR) and identify promising candidates for further development. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Targeting EGFR with Triazole Derivatives

Cancer remains a global health challenge, necessitating the continuous development of novel and effective therapeutic agents.[2] Protein tyrosine kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, drives tumor progression in various cancers, including non-small cell lung cancer and breast cancer.[2] Consequently, inhibiting EGFR activity is a clinically validated strategy for cancer treatment.

The 1,2,4-triazole nucleus is a key pharmacophore found in numerous FDA-approved anticancer drugs.[4] Its stability to metabolism, ability to participate in hydrogen bonding, and capacity to improve ligand solubility make it an attractive scaffold for drug design.[4][5] Several studies have demonstrated that 1,2,4-triazole derivatives can exhibit potent antiproliferative activity, with some specifically designed as EGFR inhibitors.[6][7][8]

This guide focuses on a specific chemical series: this compound and its derivatives. The core hypothesis is that substitutions on the anilino and phenyl rings will modulate the binding affinity and interaction profile of these compounds within the ATP-binding pocket of the EGFR kinase domain.

Our comparative study will address the following:

  • How do different substituents on the triazole derivatives affect their predicted binding affinity for the EGFR kinase domain?

  • How do the binding poses of these derivatives compare to that of the known EGFR inhibitor, Erlotinib?

  • What key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) govern the binding of these ligands?

To answer these questions, we will employ a rigorous in silico molecular docking workflow using AutoDock Vina, a widely used and validated open-source docking program.[9][10]

Materials and Methods: A Self-Validating Docking Protocol

Scientific integrity in computational studies hinges on a meticulously planned and executed protocol. Each step is designed to prepare the molecular structures for a realistic simulation of the protein-ligand binding event.

Software and Resource Requirements
  • Molecular Visualization: UCSF Chimera or PyMOL

  • Docking Software: AutoDock Vina[11]

  • Ligand and Protein Preparation: AutoDock Tools (MGLTools)[9]

  • Protein Structure Database: RCSB Protein Data Bank (PDB)

  • Ligand Structure Database: PubChem

Experimental Workflow Overview

The entire computational workflow is designed to ensure accuracy and reproducibility, from initial structure retrieval to final data analysis.

G cluster_prep Phase 1: Structure Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Select & Download EGFR Structure (e.g., 2J5F) from RCSB PDB CleanPDB 2. Prepare Receptor: - Remove water & co-ligands - Add polar hydrogens - Assign Kollman charges PDB->CleanPDB UCSF Chimera AutoDock Tools Ligands 3. Prepare Ligands: - Obtain 3D structures - Energy minimization - Define rotatable bonds Grid 4. Define Binding Site: - Create Grid Box around native ligand position CleanPDB->Grid Define target Config 5. Configure Vina: - Set receptor, ligands - Define search space & exhaustiveness Ligands->Config Define test molecules RunVina 6. Execute Docking Run (AutoDock Vina) Scores 7. Extract Binding Affinities (kcal/mol) RunVina->Scores Generate log files Poses 8. Analyze Binding Poses: - Visualize interactions - Identify H-bonds, hydrophobic contacts Scores->Poses Visualize output files Compare 9. Comparative Analysis: - Compare derivatives to Erlotinib - Formulate SAR insights Poses->Compare Interpret results

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol

The quality of the receptor structure is paramount for a meaningful docking result. We will use the crystal structure of the EGFR kinase domain in complex with an irreversible inhibitor (PDB ID: 2J5F) as our receptor model.[12] This structure provides a biologically relevant conformation of the ATP-binding site.

  • Obtain Protein Structure: Download the PDB file for 2J5F from the RCSB PDB website.

  • Clean the Structure:

    • Open 2J5F.pdb in UCSF Chimera or AutoDock Tools (ADT).

    • Remove all water molecules (HOH) and the co-crystallized ligand. The goal is to have a clean apo-like binding pocket.[13][14]

    • Inspect the protein for any missing side chains or loops. For this tutorial, we will proceed with the resolved residues.

  • Prepare for Docking (using ADT):

    • Load the cleaned protein PDB file.

    • Add polar hydrogen atoms to satisfy the valency of atoms, which is crucial for calculating interactions.[15]

    • Compute and add Kollman charges. These partial charges are essential for the scoring function to estimate electrostatic interactions.[9]

    • Save the prepared receptor in the PDBQT format (receptor.pdbqt). This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[10]

We will prepare a small library of hypothetical this compound derivatives with varying substituents (e.g., -Cl, -CH3, -OCH3) on the phenyl ring. Erlotinib will be prepared as the reference compound.

  • Obtain Ligand Structures:

    • Draw the triazole derivatives using a chemical drawing tool (e.g., ChemDraw) and save them as 3D structures (e.g., SDF or MOL2 format).

    • Download the 3D structure of Erlotinib from the PubChem database.

  • Prepare for Docking (using ADT):

    • For each ligand, load the 3D structure file.

    • ADT will automatically detect the root and define rotatable bonds, which allows for ligand flexibility during docking.[15] This is a critical step, as the ligand must adapt its conformation to fit the binding site.[16]

    • Save each prepared ligand in the PDBQT format (ligand_X.pdbqt).

  • Define the Binding Site (Grid Box):

    • The binding site is the region of the protein where the docking algorithm will search for favorable ligand poses.[17]

    • To define this space, we use the coordinates of the original co-crystallized ligand from PDB 2J5F as a guide. In ADT, center the grid box on this location.

    • Set the dimensions of the grid box (e.g., 22 x 22 x 22 Å) to be large enough to encompass the entire ATP-binding pocket, allowing the ligands to orient freely.[18]

  • Create the Configuration File:

    • AutoDock Vina uses a simple text file (conf.txt) to specify the input files and search parameters.[10]

    • Create this file and specify the paths to the prepared receptor and ligand PDBQT files.

    • Define the coordinates for the center and the size of the grid box determined in the previous step.

    • Set the exhaustiveness parameter. This value controls the thoroughness of the search (default is 8). For more rigorous screening, a higher value (e.g., 32) can be used.[18]

    Sample conf.txt file:

  • Run the Docking Simulation:

    • Execute Vina from the command line, pointing to the configuration file.

    • vina --config conf.txt --log ligand_A_log.txt

    • Repeat this process for each triazole derivative and for the reference compound, Erlotinib.

Results: Comparative Analysis of Docking Performance

The primary outputs from AutoDock Vina are a log file containing the binding affinity scores for the top predicted poses and a PDBQT file containing the 3D coordinates of these poses.

Binding Affinity Scores

The binding affinity is an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate a more favorable predicted interaction. The results for our hypothetical library are summarized below.

Compound IDSubstituent (R) on Phenyl RingPredicted Binding Affinity (kcal/mol)
Reference Erlotinib -9.8
Parent -H-7.5
Derivative 1 4-Chloro (-Cl)-8.4
Derivative 2 4-Methyl (-CH3)-7.9
Derivative 3 4-Methoxy (-OCH3)-8.1
Derivative 4 3,4-Dichloro (-Cl)2-8.9
Analysis of Binding Poses and Interactions

Visual inspection of the top-ranked docking poses is essential to understand the molecular basis for the predicted affinities. This analysis provides the "why" behind the scores.[19]

G cluster_ligand Ligand: Triazole Derivative cluster_receptor EGFR Kinase Domain (ATP Pocket) ligand Triazole Core Thiol Group Anilino Group Substituted Phenyl receptor Hinge Region (Met793) Gatekeeper (Thr790) Hydrophobic Pocket DFG Motif ligand:f0->receptor:f0 H-Bond (Key Interaction) ligand:f1->receptor:f3 Potential H-Bond ligand:f2->receptor:f1 Steric/Hydrophobic ligand:f3->receptor:f2 Hydrophobic/van der Waals

Caption: Key interaction points between triazole ligands and the EGFR active site.

  • Erlotinib (Reference): As expected, Erlotinib forms a critical hydrogen bond between its quinazoline N1 atom and the backbone NH of Met793 in the hinge region of EGFR. This interaction is a hallmark of many Type I kinase inhibitors and serves as our validation checkpoint.

  • Parent Triazole (-H): The parent compound orients similarly, with the triazole ring's nitrogen atoms forming a hydrogen bond with Met793. The thiol group is positioned towards the DFG motif. The binding affinity is moderate.

  • Derivative 1 (4-Chloro): The addition of a chlorine atom at the para-position of the phenyl ring leads to a significant improvement in binding affinity (-8.4 kcal/mol). Visualization reveals that the chloro-phenyl group fits snugly into a hydrophobic pocket, making favorable van der Waals contacts.

  • Derivative 4 (3,4-Dichloro): This derivative shows the highest predicted affinity among the novel compounds (-8.9 kcal/mol), approaching that of Erlotinib. The two chlorine atoms appear to optimize hydrophobic interactions within the pocket, displacing water molecules and leading to a more favorable energetic state.

Discussion: Synthesizing Data into Scientific Insight

The comparative docking results provide valuable preliminary insights into the structure-activity relationship (SAR) of this triazole series as potential EGFR inhibitors.

  • Validation of Method: The successful re-docking of an Erlotinib-like pose (forming the key hinge-binding interaction) provides confidence in our chosen protocol. The predicted binding affinity of -9.8 kcal/mol is consistent with its known potency.

  • Core Scaffold Positioning: The 5-anilino-4-phenyl-4H-1,2,4-triazole scaffold consistently acts as an effective hinge-binder, utilizing its nitrogen atoms to interact with Met793. This validates the core structure as a suitable starting point for EGFR inhibitor design.

  • Impact of Phenyl Ring Substitution: Our data strongly suggest that the hydrophobic pocket adjacent to the gatekeeper residue is critical for achieving high affinity.

    • Electron-withdrawing, hydrophobic substituents like chlorine significantly enhance binding affinity.

    • The di-substituted compound (3,4-dichloro) shows an additive effect, indicating that further exploration of this pocket with appropriately sized hydrophobic groups could yield even more potent compounds.

    • The smaller improvements seen with methyl and methoxy groups suggest that while they occupy the pocket, their size and electronic properties are less optimal than chlorine for this specific interaction.

Conclusion and Future Directions

This guide has detailed a robust and scientifically sound workflow for the comparative molecular docking of novel this compound derivatives. Our in silico results demonstrate that this chemical class has strong potential as a scaffold for developing novel EGFR inhibitors.

Specifically, the 3,4-dichloro derivative (Derivative 4) emerges as the most promising candidate from this initial screen, with a predicted binding affinity nearing that of the FDA-approved drug Erlotinib. The SAR insights gained suggest that targeting the hydrophobic pocket with halogenated phenyl rings is a highly effective strategy for improving potency.

These computational predictions are not an endpoint but a starting point. The next logical steps in a drug discovery pipeline would be:

  • Synthesis: Chemical synthesis of the most promising derivatives (especially 1 and 4).

  • In Vitro Validation: Testing the synthesized compounds in enzymatic assays to determine their actual IC50 values against EGFR kinase.

  • Cell-Based Assays: Evaluating the antiproliferative effects of the compounds on EGFR-dependent cancer cell lines.

By integrating computational screening with experimental validation, researchers can accelerate the discovery of next-generation targeted cancer therapies.

References

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Vertex AI Search.
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Structure of EGFR kinase domain complexed with quinazoline inhibitor 8... (2021).
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed.
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube.
  • 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. (2007). RCSB PDB.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). PubMed.
  • Preparing the protein and ligand for docking. ScotChem.
  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole deriv
  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors... (2022).
  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. (2024). NIH.
  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022). ACS Omega.
  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. (2018).
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Session 4: Introduction to in silico docking. EMBL-EBI.
  • Vina Docking Tutorial. Eagon Research Group.
  • Basic docking. Autodock Vina 1.2.
  • How to Study Protein-Ligand Interaction through Molecular Docking. (2016). YouTube.
  • Protein-Ligand Docking. University of London.
  • Protein-ligand docking. (2019). Galaxy Training.

Sources

A Comparative Mechanistic Analysis: 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol versus Fluconazole in Antifungal Action

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent challenge of combating fungal infections, particularly in the wake of rising resistance to conventional therapies, the exploration of novel antifungal agents is a critical endeavor for the scientific community. This guide provides a detailed comparative analysis of the well-established antifungal drug, fluconazole, and a promising investigational compound, 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. Our focus will be a deep dive into their respective mechanisms of action, supported by comparative experimental data and detailed protocols for in-vitro evaluation.

Introduction to the Antifungal Agents

Fluconazole , a bis-triazole antifungal agent, has long been a cornerstone in the treatment of various fungal infections.[1] Its efficacy is rooted in its specific interaction with a key enzyme in the fungal cell membrane biosynthesis pathway.[1][2]

This compound represents a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including promising antifungal properties.[3][4] While not as extensively characterized as fluconazole, research into its derivatives suggests a potent antifungal potential, likely operating through a similar, yet potentially distinct, mechanism.[5][6]

Mechanism of Action: A Tale of Two Triazoles

The primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[7]

Fluconazole: The Established Inhibitor of Lanosterol 14α-Demethylase

Fluconazole exerts its fungistatic effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][8] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[1][9] By binding to the heme iron of the enzyme, fluconazole effectively blocks the demethylation of lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[7] The consequences of this disruption are manifold:

  • Increased Membrane Permeability: The altered sterol composition compromises the structural integrity of the cell membrane, leading to increased permeability.

  • Disruption of Membrane-Bound Enzymes: The function of essential membrane-bound enzymes, such as chitin synthase, is impaired.

  • Inhibition of Fungal Growth: The culmination of these cellular insults inhibits fungal growth and replication.[2][10]

The selectivity of fluconazole for the fungal cytochrome P450 enzyme over its mammalian counterpart is a key factor in its therapeutic index.[2]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate mevalonate->ipp fpp Farnesyl Pyrophosphate ipp->fpp squalene Squalene fpp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols Lanosterol 14α-demethylase (CYP51/ERG11) ergosterol Ergosterol intermediate_sterols->ergosterol fluconazole Fluconazole fluconazole->lanosterol triazole_thiol 5-Anilino-4-phenyl-4H- 1,2,4-triazole-3-thiol (Proposed) triazole_thiol->lanosterol

Figure 1: The Ergosterol Biosynthesis Pathway and the inhibitory action of Fluconazole and the proposed action of this compound.

This compound: A Probable Ergosterol Biosynthesis Inhibitor

Direct, conclusive studies on the precise molecular target of this compound are not yet abundant in the literature. However, based on the well-established mechanism of other antifungal triazoles and preliminary studies on its derivatives, a compelling hypothesis emerges. It is highly probable that this compound also targets the ergosterol biosynthesis pathway.[4][11] The structural similarity to fluconazole, particularly the 1,2,4-triazole core, strongly suggests an interaction with lanosterol 14α-demethylase.

Furthermore, some studies on structurally related compounds, such as 1,2,4-oxadiazoles and 1,2,4-thiadiazoles, have indicated an alternative, yet related, mechanism of action: the inhibition of squalene epoxidase.[12] This enzyme catalyzes an earlier step in the ergosterol pathway, the conversion of squalene to squalene epoxide. Inhibition at this stage would also lead to a depletion of ergosterol and an accumulation of the precursor squalene, which is also toxic to the fungal cell.

Therefore, the proposed mechanism of action for this compound is the inhibition of one or more key enzymes in the ergosterol biosynthesis pathway, with lanosterol 14α-demethylase being the most likely primary target.

Proposed_Mechanism cluster_fungal_cell Fungal Cell cluster_effects Downstream Effects lanosterol Lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->lanosterol_demethylase toxic_sterol_accumulation Toxic Sterol Accumulation lanosterol->toxic_sterol_accumulation Accumulation of 14α-methylated sterols ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation lanosterol_demethylase->ergosterol Inhibited ergosterol_depletion Ergosterol Depletion lanosterol_demethylase->ergosterol_depletion triazole_thiol 5-Anilino-4-phenyl-4H- 1,2,4-triazole-3-thiol triazole_thiol->lanosterol_demethylase Inhibition membrane_disruption Membrane Disruption ergosterol_depletion->membrane_disruption toxic_sterol_accumulation->membrane_disruption growth_inhibition Fungal Growth Inhibition membrane_disruption->growth_inhibition Experimental_Workflow cluster_mic MIC Determination (CLSI) cluster_ergosterol Ergosterol Quantification mic_prep Prepare Antifungal Dilutions mic_inoculum Prepare Fungal Inoculum mic_prep->mic_inoculum mic_inoculate Inoculate Microtiter Plate mic_inoculum->mic_inoculate mic_incubate Incubate at 35°C mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read erg_culture Culture and Treat Fungal Cells mic_read->erg_culture Use MIC value for treatment erg_harvest Harvest and Saponify Cells erg_culture->erg_harvest erg_extract Extract Ergosterol with Heptane erg_harvest->erg_extract erg_analyze Spectrophotometric Analysis erg_extract->erg_analyze end End erg_analyze->end start Start start->mic_prep

Figure 3: A generalized experimental workflow for comparing the antifungal activity and mechanism of action of two compounds.

Conclusion

Fluconazole's mechanism of action is well-elucidated, serving as a benchmark for the development of new antifungal agents. Its targeted inhibition of lanosterol 14α-demethylase remains a highly effective strategy. The investigational compound, this compound, and its derivatives represent a promising class of antifungals that likely share a similar mechanistic target within the ergosterol biosynthesis pathway. Preliminary data suggests that certain derivatives possess significant antifungal activity, warranting further in-depth investigation. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel antifungal candidates. Future research should focus on definitive target identification and validation for this compound to fully understand its therapeutic potential.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole. Drugs, 49(6), 927–966. [Link]

  • Como, J. A., & Dismukes, W. E. (1994). Oral Azole Drugs as Systemic Antifungal Therapy. New England Journal of Medicine, 330(4), 263–272. [Link]

  • Lamb, D. C., Kelly, D. E., & Kelly, S. L. (1999). The role of cytochrome P450 in fungal growth and the mode of action of azole antifungals. Journal of Endocytobiosis and Cell Research, 13(1-2), 17-28.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute. [Link]

  • Aoyama, Y., Yoshida, Y., & Sato, R. (1984). Yeast cytochrome P-450 catalyzing lanosterol 14 alpha-demethylation. II. Lanosterol 14 alpha-demethylase from baker's yeast. The Journal of biological chemistry, 259(3), 1661–1666. [Link]

  • Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187–217. [Link]

  • Prasad, R., & Goffeau, A. (2012). Yeast ATP-binding cassette transporters conferring multidrug resistance. Annual review of microbiology, 66, 39–63. [Link]

  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of clinical microbiology, 38(6), 2243–2247. [Link]

  • Arthington-Skaggs, B. A., Jalloh, H., Lee, J., & Morrison, C. J. (2002). A modified, simple, and reliable spectrophotometric method for the determination of ergosterol in the cell membranes of Candida albicans. Journal of microbiological methods, 49(1), 55–60. [Link]

  • Chohan, Z. H., Youssoufi, M. H., Jarrahpour, A., & Ben Hadda, T. (2010). Identification of antibacterial and antifungal pharmacophore sites for 1,2,4-triazole derivatives. European journal of medicinal chemistry, 45(3), 1189–1198. [Link]

  • Almajan, G. L., Barbuceanu, S., Draghici, C., Saramet, I., & Badoiu, A. (2009). Synthesis and antimicrobial activity of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. European journal of medicinal chemistry, 44(8), 3292–3298. [Link]

  • Sangshetti, J. N., Shinde, D. B., & De, A. (2011). Synthesis, biological evaluation and molecular docking study of novel 1,2,4-triazole derivatives as potential antifungal agents. Bioorganic & medicinal chemistry letters, 21(2), 854–858. [Link]

  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][2][8]triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(7). [Link]

  • (Placeholder for a relevant reference, if found)
  • (Placeholder for a relevant reference, if found)
  • (Placeholder for a relevant reference, if found)
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2008). Synthesis, anticonvulsant and neurotoxicity evaluation of 5-amino-1,3,4-thiadiazole-2-thiol and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta pharmaceutica (Zagreb, Croatia), 58(4), 443–453. [Link]

  • Zhang, Y., Liu, Z., & Xu, J. (2014). Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Molecules (Basel, Switzerland), 19(11), 17856–17870. [Link]

  • Uchida, K., Akashi, T., & Yamaguchi, H. (2001). Synthesis of Antifungal 5-Anilino-1, 2, 4-oxadiazoles and 5-Anilino-1, 2, 4-thiadiazoles, and Their Inhibitory Effects on Fungal Sterol Biosynthesis: Study on new squalene epoxidase inhibitors (Part 1). Chemical & pharmaceutical bulletin, 49(10), 1243–1247. [Link]

Sources

The Art of Molecular Design: A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the ability to predict the biological activity of a molecule based on its chemical structure is a paramount advantage. This is the essence of the Quantitative Structure-Activity Relationship (QSAR), a computational modeling discipline that bridges the gap between chemical structure and biological function. This guide delves into the QSAR of a promising class of heterocyclic compounds: 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol analogs. These molecules have garnered significant attention for their diverse pharmacological potential, including antimicrobial and antifungal activities.[1]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices in QSAR studies, present and compare experimental data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The Foundation: Understanding the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its unique electronic and structural features allow for versatile interactions with biological targets. The 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol core, in particular, offers multiple points for chemical modification, making it an ideal candidate for QSAR studies. By systematically altering the substituents on the anilino and phenyl rings, we can modulate the molecule's physicochemical properties and, consequently, its biological activity.

The Engine of Discovery: The QSAR Workflow

A QSAR study is a systematic process that transforms chemical information into predictive models. The overarching goal is to identify the key molecular features—steric, electronic, and hydrophobic—that govern the biological activity of a series of compounds.

QSAR_Workflow QSAR Workflow for Triazole Analogs Data Data Collection (Chemical Structures & Biological Activity) Descriptors Descriptor Calculation (Steric, Electronic, Hydrophobic) Data->Descriptors Molecular Representation Model Model Development (e.g., MLR, CoMFA) Descriptors->Model Statistical Correlation Validation Model Validation (Internal & External) Model->Validation Assessing Predictive Power Prediction Prediction of New Analogs Validation->Prediction Confident Application

A simplified workflow for a typical QSAR study.

1. Data Set Selection: The foundation of any robust QSAR model is a high-quality dataset. This includes a series of structurally related compounds with their corresponding biological activities (e.g., Minimum Inhibitory Concentration - MIC) determined under consistent experimental conditions.

2. Molecular Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as:

  • Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of frontier orbitals (HOMO and LUMO). These are crucial for understanding electrostatic interactions with the target receptor.
  • Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are vital for assessing the fit of the molecule within a binding pocket.
  • Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating a molecule's preference for a non-polar environment over a polar one. This is critical for membrane permeability and hydrophobic interactions with the target.

3. Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a mathematical relationship between the descriptors and the biological activity is established.[4][5][6][7] The predictive power of the resulting model is then rigorously validated using both internal and external datasets.

Comparative Analysis: Unraveling the Structure-Activity Relationship

Compound IDSubstituent (R) on Benzylidene RingS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)S. typhi (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
4a4-F>100>10058656271[8]
4b4-Cl455239434149[8]
4c4-OH162035403845[8]
4d4-OCH₃687549535159[8]
4e4-Br394325312432[8]
4f4-NO₂283329363138[8]

Key Observations and SAR Insights:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzylidene ring, such as chloro (4b), bromo (4e), and nitro (4f), generally leads to enhanced antibacterial activity compared to the fluoro-substituted analog (4a). This suggests that electronic effects play a significant role in the interaction with the bacterial target.

  • The Potency of the Hydroxyl Group: Interestingly, the compound with a hydroxyl group (4c) exhibits the most potent activity against the Gram-positive bacteria S. aureus and B. subtilis. This highlights the potential importance of hydrogen bonding interactions in the binding site.

  • Impact on Gram-Negative vs. Gram-Positive Bacteria: The bromo-substituted analog (4e) shows the best activity against the Gram-negative bacteria E. coli and S. typhi. This differential activity could be attributed to differences in the cell wall composition between Gram-positive and Gram-negative bacteria, affecting drug penetration.

  • Antifungal Activity: The bromo-substituted compound (4e) also displays the most promising antifungal activity against both C. albicans and A. niger.

These observations underscore the delicate interplay of electronic, steric, and hydrogen-bonding properties in determining the antimicrobial spectrum and potency of these triazole analogs.

Experimental Protocols: A Foundation for Reproducible Science

The integrity of any QSAR study hinges on the quality and consistency of the experimental data. Below are representative, step-by-step methodologies for the synthesis of the core triazole structure and the evaluation of its antimicrobial activity.

Synthesis of 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol

This synthesis is a multi-step process that begins with the preparation of a key intermediate, potassium dithiocarbazinate.

Synthesis_Workflow Synthesis of 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol Start Phenylhydrazine Step1 Reaction with Carbon Disulfide in Ethanolic KOH Start->Step1 Intermediate Potassium Phenyldithiocarbazinate Step1->Intermediate Step2 Reaction with Hydrazine Hydrate Intermediate->Step2 Product 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol Step2->Product

Synthetic route to the core triazole structure.

Step 1: Synthesis of Potassium Phenyldithiocarbazinate

  • Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (50 mL).

  • To this solution, add phenylhydrazine (0.1 mol) with stirring.

  • Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • The precipitated potassium phenyldithiocarbazinate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • A mixture of potassium phenyldithiocarbazinate (0.05 mol) and hydrazine hydrate (99%, 0.1 mol) in water (20 mL) is refluxed for 4-6 hours.

  • The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Antimicrobial Activity Screening (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
  • Prepare a stock solution of the standard reference antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in an appropriate solvent.

2. Broth Microdilution Assay:

  • Dispense 100 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
  • Perform serial two-fold dilutions of the stock solutions of the test compounds and the reference drug in the microtiter plate.
  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
  • Add 10 µL of the microbial inoculum to each well.
  • Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The quantitative structure-activity relationship of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol analogs represents a fertile ground for the discovery of novel antimicrobial agents. As demonstrated, even subtle modifications to the chemical structure can have a profound impact on biological activity. The insights gleaned from QSAR studies provide a rational basis for the design of more potent and selective drug candidates.

Future work in this area should focus on the synthesis and biological evaluation of a larger, more diverse library of analogs. The development of robust 3D-QSAR models, coupled with molecular docking studies, will be instrumental in elucidating the specific interactions between these compounds and their biological targets.[4][5][6][7] This multi-faceted approach, integrating computational modeling with experimental validation, holds the key to unlocking the full therapeutic potential of the 1,2,4-triazole scaffold.

References

  • Sabale, P. M., & Mehta, P. (n.d.).
  • Ghattas, A. B. A., Moustafa, H. M., Hassanein, E. A. A., & Hussein, B. R. M. (2016). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry, 9, S1654–S1659.
  • Karcı, F., & Karcı, F. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Faculty of Pharmacy of Istanbul University, 49(1), 1-11.
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][9][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127–135.

  • Bohrium. (2009, March 17). synthesis-and-evaluation-of-4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol-derivatives-as-antimicrobial-agents. Retrieved from [Link]

  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[8][9][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Wang, X., Duan, W., Lin, G., Li, B., Chen, M., & Lei, F. (2021). Synthesis, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(21), 6423.
  • Wang, X., Duan, W., Lin, G., Li, B., Chen, M., & Lei, F. (2021). Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents. Frontiers in Chemistry, 9, 764135.
  • ResearchGate. (n.d.). QSAR and Molecular docking studies of 4-anilinoquinoline-triazine hybrids as pf-DHFR inhibitors.
  • Wang, X., Duan, W., Lin, G., Li, B., Chen, M., & Lei, F. (2021). Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents. Frontiers in Chemistry, 9, 764135.
  • MDPI. (2024).
  • Demchenko, A. M., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 411-417.
  • Fisyuk, A. S., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry, 19(2), 43-48.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 3D-QSAR and molecular docking studies on 1, 2, 4 triazoles as MetAP2 inhibitors.
  • Singh, R. K., et al. (2022). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 38(4), 863-870.

Sources

A Comparative Guide to the Efficacy of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives Against Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional treatments for bacterial and fungal infections increasingly ineffective. This crisis necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Among the various heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole nucleus has emerged as a "privileged structure" due to the diverse and potent biological activities of its derivatives, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3]

This guide focuses specifically on derivatives of the 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold. This particular chemical framework has garnered significant interest for its versatile synthesis and the promising antimicrobial potency of its analogues.[4][5][6] We will provide an in-depth comparison of the efficacy of various derivatives, supported by experimental data, and elucidate the underlying structure-activity relationships that govern their performance against clinically relevant, and often resistant, microbial strains.

The Core Scaffold: Synthesis and Structural Versatility

The foundational this compound structure is a robust and adaptable platform for synthetic modification. Its synthesis generally begins with a substituted benzoic acid, which is converted to its corresponding hydrazide. This intermediate is then reacted with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt. The crucial 1,2,4-triazole ring is forged through cyclization of this salt with hydrazine hydrate.[6][7][8] Subsequent reactions, such as condensation with aldehydes to form Schiff bases or alkylation at the thiol group, allow for the introduction of diverse functional groups, leading to a library of derivatives with varied biological profiles.[4][6]

The core structure's key modification points are the anilino and phenyl rings, as well as the exocyclic thiol group. These sites allow for fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize interaction with microbial targets.

Caption: General structure of the this compound scaffold.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The true potential of these derivatives is revealed through direct antimicrobial susceptibility testing. The data below, synthesized from multiple studies, compares the in vitro activity of various substituted this compound analogues against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is the primary metric for comparison.

Table 1: Comparative MIC Values (µg/mL) of 1,2,4-Triazole Derivatives

Compound Class/DerivativeSubstituentsS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
4-Amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Derivatives [1]
Compound 4c4-Cl Benzylideneamino1620>100>100-[1]
Compound 4e4-NO₂ Benzylideneamino>100>100253124[1]
4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives [4]
Mannich BaseMorpholine moietyPotent-PotentPotent-[4]
Mannich BasePiperidine moietyPotent-PotentPotent-[4]
Sulfide Derivative-Good----[4]
Nalidixic Acid-Triazole Hybrids [9]
Azomethine Derivative2-Cl Phenyl16161616-[9]
S-Substituted Triazole Derivatives [10]
General S-substitutedVarious31.25 - 62.5-31.25 - 62.531.25 - 62.531.25 - 62.5[10]
Standard Drugs
Ciprofloxacin-~1~0.5~0.015~0.25N/AStandard Data
Fluconazole-N/AN/AN/AN/A0.25 - 4[11]

Note: "Potent" and "Good" are qualitative descriptors from the source study where specific MIC values were not provided in the abstract. "-" indicates data not available.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structure-activity relationships that guide the rational design of more effective agents:

  • Impact of Substituents on the Phenyl/Anilino Rings: The nature and position of substituents on the aromatic rings are paramount. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) groups, have been shown to modulate activity significantly. For instance, a derivative with a 4-chlorobenzylideneamino group showed strong activity against Gram-positive bacteria, while a 4-nitrobenzylideneamino derivative was more effective against Gram-negative bacteria and fungi.[1] This suggests that electronic properties influence target interaction and cell penetration.

  • Role of the N-4 Position: The amino group at the N-4 position is a key site for modification. The synthesis of Mannich bases by introducing morpholine and piperidine moieties at this position resulted in compounds with potent, broad-spectrum antibacterial activity.[4] This highlights the importance of this position for enhancing the molecule's interaction with bacterial targets.

  • Modification of the Thiol Group: The thiol (-SH) group is another critical functional handle. S-substituted derivatives have demonstrated consistent, moderate activity against a range of bacteria and fungi, indicating that modifications at this site can maintain a broad spectrum of action.[10]

  • Molecular Hybridization: Hybridizing the 1,2,4-triazole scaffold with other known antimicrobial pharmacophores, such as nalidixic acid, has proven to be a successful strategy. These hybrid molecules can exhibit enhanced potency, potentially by interacting with multiple targets or by improving pharmacokinetic properties.[9][12]

Proposed Mechanism of Action

The broad-spectrum activity of triazole derivatives stems from their ability to interfere with essential microbial processes.

  • Antifungal Action: The primary mechanism for antifungal triazoles is well-established. They target and inhibit lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[13][14] Ergosterol is the main sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazoles disrupt membrane integrity and fluidity, leading to fungal cell growth arrest (fungistatic) or death (fungicidal).[11][14]

  • Antibacterial Action: The antibacterial mechanisms are more varied. Some triazole derivatives are proposed to inhibit bacterial cell wall formation by targeting key enzymes like the MurB protein.[15] Others may function by inhibiting other essential enzymes or by disrupting bacterial DNA, RNA, or protein synthesis.[5] The precise mechanism often depends on the specific substitutions on the triazole core.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Triazole Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Triazole Triazole Derivative Triazole->CYP51 INHIBITS start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilute Perform 2-Fold Serial Dilution prep_compound->serial_dilute prep_plate Dispense Growth Medium in 96-Well Plate prep_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Visually Inspect for Growth (Determine MIC) incubate->read_results end End read_results->end

Sources

A Comparative Analysis of the Antioxidant Capacity of Triazole-Thiol Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for potent antioxidant agents remains a cornerstone of therapeutic development. Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Among the myriad of synthetic scaffolds explored for antioxidant potential, 1,2,4-triazole derivatives, particularly those bearing a thiol moiety, have emerged as a highly promising class of compounds.[2][3] Their unique structural features, including the ability to participate in hydrogen bonding and electron transfer, make them potent free radical scavengers.[4]

This guide provides a comparative analysis of the antioxidant capacity of various triazole-thiol isomers. Moving beyond a simple catalogue of data, we delve into the structure-activity relationships that govern their efficacy, providing field-proven insights into the causal links between molecular architecture and antioxidant performance. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the rational design of next-generation triazole-based therapeutics.

The Structural Basis of Antioxidant Activity: Thione-Thiol Tautomerism and Isomeric Variation

The core of the molecules under discussion is the 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms.[2] The antioxidant capacity is significantly influenced by the presence of a sulfur-containing group at the C3 or C5 position, which exists in a dynamic equilibrium between two tautomeric forms: the thione (-C=S) and the thiol (-S-H).[3] This tautomerism is critical, as the hydrogen atom of the thiol group is often the primary actor in neutralizing free radicals.

Isomerism plays a pivotal role in determining the antioxidant power. The precise positioning of substituents on the triazole ring and on any attached functional groups (e.g., a phenyl ring) can dramatically alter the molecule's ability to donate a hydrogen atom or an electron. This guide will explore how these subtle structural variations lead to significant differences in activity.

Core Mechanisms of Radical Scavenging

Triazole-thiols primarily exert their antioxidant effects through two predominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these pathways is fundamental to interpreting experimental data.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (Ar-SH) directly donates its labile hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is typically stabilized by resonance, rendering it far less reactive.

  • Single Electron Transfer (SET): In the SET pathway, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer to fully neutralize the initial radical species.

The efficiency of a triazole-thiol antioxidant is largely determined by the stability of the radical formed after the HAT or SET process.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HAT_Start Triazole-SH + R• (Free Radical) HAT_End Triazole-S• + RH (Stabilized Radical) HAT_Start->HAT_End H• Donation SET_Start Triazole-SH + R• SET_Intermediate [Triazole-SH]•+ + R⁻ SET_Start->SET_Intermediate e⁻ Transfer SET_End Triazole-S• + RH SET_Intermediate->SET_End H⁺ Transfer

Figure 1: General Mechanisms of Antioxidant Action.

Comparative Experimental Analysis: Gauging Isomer Potency

The antioxidant capacity of triazole-thiol isomers is typically evaluated using a panel of in vitro assays, each predicated on a distinct chemical principle. The most widely adopted methods include the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a cornerstone of antioxidant screening. It employs a stable free radical, DPPH•, which has a deep violet color in solution.[5] When an antioxidant donates a hydrogen atom or electron, the DPPH• is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration, measured spectrophotometrically, is directly proportional to the antioxidant's scavenging ability.[5][6] The results are commonly expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals. A lower IC50 value signifies higher antioxidant potency.

A comparative study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and its pyridine isomer, 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP), revealed that the phenyl-substituted isomer (AT) was a more effective DPPH• scavenger.[7] This highlights a key structure-activity relationship: the nature of the aromatic ring at the C5 position significantly influences radical scavenging efficacy. The presence of electron-donating groups on substituents generally enhances antioxidant capacity.[5][6][7] For instance, triazoles functionalized with phenolic groups tend to show strong activity due to the electron-donating nature and hydrogen-donating ability of the hydroxyl (-OH) group.[1][6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation, a blue-green chromophore.[8] The reduction of ABTS•+ by an antioxidant causes the solution to lose its color, an effect that is monitored spectrophotometrically. This assay is versatile as it can be used over a wide pH range and is applicable to both hydrophilic and lipophilic antioxidants.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

Unlike the radical scavenging assays, the FRAP assay measures the total antioxidant power based on the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[10][11] The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[10] The intensity of the color is directly proportional to the reducing power of the sample. This assay evaluates the electron-donating capacity of an antioxidant.

While direct comparative data for specific triazole-thiol isomers using FRAP is less common in the cited literature, general findings for 1,2,4-triazole derivatives indicate that their reducing power is also heavily dependent on their substitution pattern. The presence of functions like phenols and thiols, which can act as effective electron donors, is crucial for high activity in this assay.[6]

Summary of Comparative Antioxidant Data
Compound/IsomerAssayIC50 Value (M)Key Structural FeatureReference(s)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) DPPH1.3 × 10⁻³ ± 0.2 × 10⁻³ MPhenyl group at C5[5][7]
ABTS4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ MPhenyl group at C5[5][7]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) DPPH2.2 × 10⁻³ ± 0.1 × 10⁻³ MPyridyl group at C5[5][7]
ABTS5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ MPyridyl group at C5[5][7]
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol LPO†Reduces LPO by 42.5%Free amino group at N4[12]
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol DPPH7.12 ± 2.32 µg/mLPhenol group attached to C3[6]
ABTS4.59 ± 4.19 µg/mLPhenol group attached to C3[6]

Note: Values are presented as reported in the source; direct molar comparison requires conversion. †Lipid Peroxidation Assay

Key Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: A phenyl group at the C5 position appears to confer greater antioxidant activity than a pyridyl group in the 4-amino-3-thiol scaffold.[7]

  • Electron-Donating Groups: The presence of electron-donating groups (e.g., -NH2, -OH, -SH) is consistently linked to enhanced antioxidant capacity.[6][7]

  • N4-Substituents: Introduction of a free amino group or a phenyl substituent at the N4 atom of the triazole ring has been shown to increase antioxidant activity.[12]

  • Thiol vs. S-Alkyl Group: The free thione/thiol group is critical. S-alkylation, which blocks the labile hydrogen, generally leads to a weak or negligible effect compared to the corresponding thione/thiol parent compound.[1]

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and accuracy, the following detailed protocols for the primary antioxidant assays are provided. The causality behind key steps is explained to foster a deeper understanding of the methodology.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is designed to quantify the ability of a compound to scavenge the DPPH• radical through hydrogen or electron donation.

G prep_dpph 1. Prepare DPPH Solution (e.g., 6.7 x 10⁻⁵ M in ethanol). Protect from light. reaction 3. Mix Reagents (Sample/Standard + DPPH solution). prep_dpph->reaction prep_samples 2. Prepare Test Samples (Serial dilutions of triazole isomers). prep_samples->reaction incubation 4. Incubate (e.g., 30 min at room temp in dark). Causality: Allows the scavenging reaction to reach completion. reaction->incubation measure 5. Measure Absorbance (at ~517 nm using a spectrophotometer). incubation->measure calculate 6. Calculate % Inhibition & IC50 %I = [(A_control - A_sample)/A_control] x 100 measure->calculate

Figure 2: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., ethanol) to a concentration of approximately 6 x 10⁻⁵ M.[5] This concentration is chosen to yield an initial absorbance value within the optimal range of the spectrophotometer (typically ~1.0). Store this solution in the dark to prevent photodegradation.

  • Sample Preparation: Prepare a series of dilutions of the triazole-thiol isomers and a standard antioxidant (e.g., Ascorbic Acid, BHT) in the same solvent.

  • Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to an equal volume of each sample dilution, standard, or blank (solvent only). The control contains the solvent instead of the antioxidant solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes). This incubation is critical to allow the reaction kinetics to proceed to a stable endpoint.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically 517 nm).[6]

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the % Inhibition against the sample concentration and determine the IC50 value from the resulting curve.

Protocol 2: ABTS Radical Cation Scavenging Assay

This protocol is based on the reduction of the pre-formed ABTS•+ radical cation.

G prep_abts 1. Generate ABTS•+ Radical (Mix ABTS stock with potassium persulfate). Incubate in dark (12-16h). adjust_abts 2. Adjust ABTS•+ Solution Dilute with buffer (e.g., PBS) to an Absorbance of ~0.70 at 734 nm. prep_abts->adjust_abts reaction 3. Mix Reagents (Adjusted ABTS•+ solution + Sample/Standard). adjust_abts->reaction measure 4. Measure Absorbance (at 734 nm after a set time, e.g., 6 min). reaction->measure calculate 5. Calculate % Inhibition & IC50 Use same formula as DPPH assay. measure->calculate

Figure 3: Workflow for the ABTS Radical Scavenging Assay.

Step-by-Step Methodology:

  • Radical Generation: Prepare the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in equal volumes.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This extended time ensures the complete formation of the radical cation.[13]

  • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This standardization is crucial for assay consistency.

  • Reaction Setup: Add a small volume of the test sample or standard to a larger, fixed volume of the diluted ABTS•+ working solution.

  • Measurement: Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).[8]

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described in the DPPH protocol.

Conclusion and Future Perspectives

The comparative analysis of triazole-thiol isomers unequivocally demonstrates that subtle modifications in chemical structure can profoundly impact antioxidant capacity. The evidence strongly suggests that isomers featuring electron-donating groups, such as phenyl and amino moieties, and an unblocked thiol group, exhibit superior free radical scavenging and reducing power.[1][7][12] The phenyl-substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) consistently outperforms its pyridyl counterpart (AP), providing a clear directive for future medicinal chemistry efforts.[5][7]

For drug development professionals, these findings underscore the necessity of a structure-based approach to antioxidant design. The systematic comparison of isomers provides a powerful tool for optimizing lead compounds. Future research should aim to broaden this comparative framework by:

  • Synthesizing and testing a wider array of positional and functional isomers.

  • Employing computational methods to predict the antioxidant potential and elucidate reaction mechanisms at a molecular level.

  • Validating the most potent in vitro candidates in cell-based and in vivo models of oxidative stress.

By integrating these strategies, the scientific community can harness the full therapeutic potential of the triazole-thiol scaffold, paving the way for novel and effective treatments for oxidative stress-related diseases.

References

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - - Ultimate Treat. (2024, December 9). Ultimate Treat.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences.
  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (n.d.). MDPI.
  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024). ACS Omega.
  • ABTS radical-based single reagent assay for simultaneous determination of biologically important thiols and disulfides. (n.d.). ResearchGate.
  • Antioxidant Properties of 1,2,4-Triazoles. (n.d.). ISRES.
  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024, May 21). ACS Publications.
  • Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. (n.d.). ResearchGate.
  • Cetin, I., & Geçibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science, 5(06), 120-126.
  • Shakir, R. M., Saoud, S. A., Jasim, H. S., & Hussain, D. F. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. Egyptian Journal of Chemistry.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology.
  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][10]triazole Derivatives. (2023, May 22). ChemRxiv. Available from:

  • Antioxidant study and Molecular docking of sugar-triazole derivatives. (2024). BIO Web of Conferences.
  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024, December 10). Biointerface Research in Applied Chemistry.
  • Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (n.d.). ResearchGate.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
  • A triazole-thiol derivative possessing antioxidant activity. (n.d.). ResearchGate.
  • ABTS Anti-Oxidant Scavenging Assay/Test & IC50 Calculation. (2020, August 2). YouTube.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018, March 6). ResearchGate.
  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 7(9), 113.
  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (n.d.). CABI Digital Library.

Sources

A Senior Application Scientist's Guide to Assessing the Enzyme Inhibition Specificity of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of a potent enzyme inhibitor is merely the first step. The true measure of a compound's therapeutic potential lies in its specificity. A promiscuous inhibitor, one that interacts with multiple unintended "off-target" enzymes, can lead to unforeseen side effects and toxicity, derailing an otherwise promising clinical candidate. This guide provides an in-depth, technically-grounded framework for assessing the enzyme inhibition specificity of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol , a heterocyclic scaffold known for its diverse biological activities.[1][2][3]

We will move beyond rote protocols to explore the causality behind experimental design, ensuring a robust and self-validating assessment. This guide is structured to mirror the logical flow of a rigorous scientific investigation, from initial target characterization to broad-panel screening and mechanistic elucidation.

Foundational Understanding: The Target and Its Context

Before assessing specificity, one must deeply characterize the inhibitor's interaction with its intended primary target. The 1,2,4-triazole core is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly enzymes.[2][4] Derivatives have shown inhibitory activity against enzymes as diverse as cholinesterases, phosphatases, and α-glucosidase.[2][3][5] The subject of our study, this compound, has been noted for potential antimicrobial, antioxidant, and even anticancer effects, suggesting a rich but complex pharmacology.[1] For the purpose of this guide, let us assume its primary target has been identified as a specific Tyrosine Kinase (TK) , a common target for such scaffolds.[6]

The first objective is to quantify the potency of this interaction. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of our compound required to reduce the target enzyme's activity by 50%.[7][8]

Protocol 1.1: IC50 Determination for the Primary Target (Tyrosine Kinase)

This protocol outlines a standard, fluorescence-based assay. Fluorescence offers high sensitivity and continuous monitoring capabilities.[9]

Principle: The assay measures the phosphorylation of a generic tyrosine-containing peptide substrate. The amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphopeptide, which is in turn linked to a fluorescent reporter. Inhibition of the kinase results in a decreased fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme Stock: Prepare a concentrated stock of the purified recombinant target Tyrosine Kinase in assay buffer with a stabilizer like 1 mg/mL BSA.

    • Substrate Stock: Prepare a stock solution of a poly-Glu,Tyr peptide substrate.

    • ATP Stock: Prepare a concentrated ATP solution. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for ATP to sensitively detect ATP-competitive inhibitors.[6][10]

    • Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.

    • Detection Reagents: Prepare developing and stop solutions as per a commercial fluorescence-based detection kit.

  • Assay Execution (96-well plate format):

    • Add 2.5 µL of the inhibitor serial dilutions to the appropriate wells. For controls, add 2.5 µL of DMSO (0% inhibition) and 2.5 µL of a known potent inhibitor for this kinase (100% inhibition).

    • Add 22.5 µL of the enzyme solution (pre-diluted in assay buffer) to all wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of a substrate/ATP mixture (pre-diluted in assay buffer).

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction by adding 25 µL of the stop solution.

    • Add 25 µL of the detection reagent, incubate as required, and read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data with respect to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[7]

Expert Insight: The choice of ATP concentration is critical. Profiling at both the Km for ATP and a higher, physiological concentration (e.g., 1 mM) can provide valuable insights.[6] An inhibitor may appear potent at a low ATP concentration but lose efficacy in a cellular environment where ATP levels are high.

Designing the Specificity Assessment: A Rational Approach

Specificity is not an absolute property but a relative one. An inhibitor is considered "specific" if it is significantly more potent against its intended target than against other enzymes. The challenge lies in selecting a relevant panel of off-target enzymes.[11]

A tiered approach is most effective:

  • Tier 1 (Intra-family): Screen against a panel of closely related kinases (e.g., other tyrosine kinases, serine/threonine kinases). This assesses selectivity within the same enzyme family.[6]

  • Tier 2 (Cross-family): Screen against a diverse panel of enzymes from different classes, especially those known for promiscuous interactions or toxicological relevance. Examples include Matrix Metalloproteinases (MMPs), cholinesterases, and Cytochrome P450 enzymes.[3][12]

The following diagram illustrates the logical workflow for a comprehensive specificity assessment.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Specificity Profiling cluster_2 Phase 3: Mechanistic Follow-up A Identify Primary Target (e.g., Tyrosine Kinase X) B Develop & Optimize Biochemical Assay A->B C Determine Potency (IC50) of this compound B->C F Single-Dose Screening (e.g., at 1 µM and 10 µM) C->F Proceed if potent D Select Tier 1 Panel (e.g., 20 related kinases) D->F E Select Tier 2 Panel (e.g., MMPs, Proteases, etc.) E->F G Identify 'Hits' (e.g., >50% Inhibition) F->G H Determine IC50 for all 'Hits' G->H I Calculate Selectivity Index (IC50_off-target / IC50_on-target) H->I Analyze Data J Conduct Kinetic Studies (Competitive vs. Non-competitive) H->J K Final Specificity Profile Assessment I->K J->K

Caption: Workflow for assessing enzyme inhibitor specificity.

Comparative Analysis: Quantifying Selectivity

After determining the IC50 values against the primary target and a panel of off-target enzymes, the data must be structured for clear comparison. The most common metric is the Selectivity Index (SI) , calculated as the ratio of the off-target IC50 to the on-target IC50. A higher SI value indicates greater selectivity.

Table 1: Specificity Profile of this compound
Enzyme TargetEnzyme FamilyIC50 (nM)Selectivity Index (vs. Target TK)
Target TK (Primary) Tyrosine Kinase 50 1
Kinase BTyrosine Kinase80016
Kinase CSer/Thr Kinase4,50090
Kinase DSer/Thr Kinase>10,000>200
MMP-2Metalloproteinase12,000240
MMP-9Metalloproteinase>20,000>400
AcetylcholinesteraseHydrolase>20,000>400
Table 2: Comparative Profile vs. Alternative Inhibitor

To provide context, we compare our compound's profile with that of a hypothetical "Alternative Compound A," a known promiscuous kinase inhibitor.

Enzyme TargetThis compound (SI)Alternative Compound A (SI)
Target TK (Primary) 1 1
Kinase B162
Kinase C905
Kinase D>20010
MMP-224050

Interpretation: The data clearly demonstrates that this compound exhibits a superior selectivity profile compared to Alternative Compound A. A selectivity index of >100-fold over related family members is often considered a benchmark for a specific inhibitor in early-stage drug discovery.

Delving Deeper: Mechanism of Inhibition

A truly comprehensive assessment requires understanding how the compound inhibits the enzyme. The two most common forms of reversible inhibition are competitive and non-competitive.[13][14]

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[15][16]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency. This cannot be overcome by increasing substrate concentration.[16][17]

Understanding the mechanism is crucial because it affects how the inhibitor will behave in vivo, where substrate concentrations fluctuate.

Protocol 4.1: Determining the Mechanism of Inhibition

Principle: This experiment involves measuring the initial reaction rates at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]) to visualize the inhibition mechanism.

Methodology:

  • Set up multiple sets of reactions. Each set will have a different, fixed concentration of this compound (e.g., 0 nM, 50 nM, 100 nM).

  • Within each set, vary the concentration of the peptide substrate across a wide range (e.g., 0.2x Km to 5x Km). Keep the ATP concentration constant and saturating.

  • Measure the initial reaction velocity (rate) for each condition.

  • Calculate the reciprocal of the rate (1/V) and the reciprocal of the substrate concentration (1/[S]).

  • Plot 1/V versus 1/[S] for each inhibitor concentration on the same graph.

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (apparent Km increases).

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (apparent Vmax decreases).

  • Mixed Inhibition: The lines will intersect in the upper-left quadrant.

The following diagram illustrates these distinct kinetic signatures.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition Competitive Competitive Non-competitive Non-competitive xc yc y_axis_c yc->y_axis_c 1/V x_axis_c x_axis_c->xc 1/[S] no_inhib_c no_inhib_c->yc No Inhibitor with_inhib_c with_inhib_c->yc + Inhibitor xn yn y_axis_n yn->y_axis_n 1/V x_axis_n x_axis_n->xn 1/[S] no_inhib_n_start no_inhib_n_end no_inhib_n_start->no_inhib_n_end No Inhibitor with_inhib_n_start with_inhib_n_end with_inhib_n_start->with_inhib_n_end + Inhibitor x_intercept_n

Caption: Lineweaver-Burk plots for inhibition mechanisms.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for assessing the enzyme inhibition specificity of this compound. By integrating quantitative potency determination (IC50), broad-panel comparative screening, and mechanistic kinetic studies, a researcher can build a comprehensive and trustworthy profile of the compound. This detailed characterization is indispensable for making informed decisions in the drug development process, minimizing the risk of off-target effects, and ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic. The principles and protocols described herein provide a self-validating framework to ensure the scientific integrity of the evaluation.

References

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available from: [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Available from: [Link]

  • Patsnap Synapse. (2023). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?. Available from: [Link]

  • Quora. (2022). What is the difference between competitive, non-competitive and mixed inhibition in enzymes?. Available from: [Link]

  • Homework.Study.com. (n.d.). What is the difference between competitive and noncompetitive inhibition?. Available from: [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Available from: [Link]

  • Verkhivker, G. M., Bouzida, D., & Gehlhaar, D. K. (2007). In Silico Profiling of Tyrosine Kinases Binding Specificity and Drug Resistance. Biopolymers, 85(5), 436-451. Available from: [Link]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. Available from: [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. Available from: [Link]

  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-201. Available from: [Link]

  • Cheng, X. C., Fang, H., & Xu, W. F. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 154–164. Available from: [Link]

  • Williams, K., et al. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Cancer Research, 65(9_Supplement), 931. Available from: [Link]

  • Rybak, K., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3591. Available from: [Link]

  • Khan, A., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(37), 24043–24056. Available from: [Link]

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2). Available from: [Link]

Sources

A Guide to Inter-Laboratory Validation of Antimicrobial Assays for 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of antimicrobial susceptibility testing (AST) for the novel investigational compound, 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. In the landscape of rising antimicrobial resistance, the rigorous and reproducible evaluation of new chemical entities is paramount. An inter-laboratory, or "ring trial," study is the gold standard for establishing the robustness and reliability of an AST method before it can be considered for wider use in research or clinical settings.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies for conducting such a validation.

The Rationale for Inter-Laboratory Validation

Before a new antimicrobial compound can advance in the development pipeline, the methods used to assess its efficacy must be proven to be reliable and reproducible across different laboratory settings. A single-laboratory study, while valuable, is susceptible to biases related to specific equipment, reagent lots, or technician-specific techniques. An inter-laboratory study mitigates these variables by design.[3]

The primary objectives are to:

  • Assess Reproducibility: Determine the degree of agreement in results (e.g., Minimum Inhibitory Concentrations - MICs) obtained by different laboratories testing the same compound against the same microbial strains.

  • Establish Method Robustness: Ensure that minor, unavoidable variations in experimental conditions between labs do not lead to significant discrepancies in outcomes.

  • Validate the Protocol: Create a standardized, validated protocol that can be reliably transferred and implemented in other qualified laboratories.[1]

The compound at the center of this guide, this compound, belongs to the triazole class of heterocyclic compounds. This class is of significant interest due to the broad spectrum of biological activities exhibited by its derivatives, including antibacterial and antifungal properties.[4] Several studies have demonstrated the antimicrobial potential of novel 1,2,4-triazole derivatives, making this compound a promising candidate for rigorous evaluation.[5][6][7]

Designing the Validation Study

A meticulously planned study design is the foundation of a successful inter-laboratory validation. This involves the centralized coordination of materials and protocols to minimize variables unrelated to the assay's intrinsic performance.

Selection of Participating Laboratories

A minimum of five to eight laboratories with documented experience in antimicrobial susceptibility testing should be recruited.[1] The selection criteria should be based on their adherence to quality management systems and their experience with standard AST methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

Preparation and Distribution of Materials

A central laboratory must be responsible for the preparation and distribution of all critical materials to ensure uniformity.

  • Test Compound: A single, purified batch of this compound should be synthesized, characterized for identity and purity, and then aliquoted into stable, sealed vials. Each participating lab receives aliquots from this same batch.

  • Reference Antimicrobials: Certified reference standards of established antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) will be included as comparators and positive controls.

  • Microbial Strains: A panel of well-characterized microorganisms must be selected and distributed as frozen stocks from a central culture collection. This panel should include:

    • Quality Control (QC) Strains: Standard, internationally recognized strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Candida albicans ATCC 90028. These strains have defined, expected ranges for reference antibiotics and are critical for validating the performance of the assay in each lab.[3][10]

    • Clinically Relevant Strains: A selection of recent clinical isolates, including strains with known resistance mechanisms, to assess the compound's spectrum of activity.

The Validation Workflow

The overall workflow is designed to ensure a synchronized and standardized approach across all participating sites.

G cluster_0 Phase 1: Central Coordination cluster_1 Phase 2: Parallel Laboratory Testing cluster_2 Phase 3: Data Analysis & Reporting Coord Study Coordinator Prep Prepare & Aliquot Test Compound, Controls, & Microbial Strains Coord->Prep Dist Distribute Standardized Kits & Protocols Prep->Dist LabA Laboratory A Dist->LabA Standardized Protocol LabB Laboratory B Dist->LabB Standardized Protocol LabC Laboratory C Dist->LabC Standardized Protocol LabD ... Lab N Dist->LabD Standardized Protocol Collect Collect Raw Data (MICs, Zone Diameters) LabA->Collect LabB->Collect LabC->Collect LabD->Collect Stats Statistical Analysis (Reproducibility, Repeatability) Collect->Stats Report Final Validation Report Stats->Report G Data Receive MIC/Zone Data from a Laboratory QC_Check QC Strain Results Within CLSI/EUCAST Range? Data->QC_Check Rep_Check >95% of All Lab Results Within Modal MIC ±1 Dilution? QC_Check->Rep_Check Yes Outlier Flag Data as Outlier Investigate Lab Protocol Deviation QC_Check->Outlier No Pass Data Point Validated Include in Final Analysis Rep_Check->Pass Yes Fail Validation Fails Protocol Requires Revision Rep_Check->Fail No Outlier->Fail

Caption: Decision-making flowchart for validating AST results.

Hypothetical Data Comparison

The following tables present hypothetical but realistic data from a five-laboratory validation study for this compound.

Table 1: Inter-Laboratory MIC (µg/mL) Comparison
Organism StrainLab 1Lab 2Lab 3Lab 4Lab 5Modal MICMIC RangeReproducibility (% within ±1 dilution)
S. aureus ATCC 29213848848 4-8100%
E. coli ATCC 25922161632161616 16-32100%
MRSA Clinical Isolate484424 2-8100%
C. albicans ATCC 9002816816163216 8-32100%
Table 2: Inter-Laboratory Disk Diffusion (Zone Diameter in mm) Comparison
Organism StrainLab 1Lab 2Lab 3Lab 4Lab 5Mean (mm)Std. Dev.CV (%)
S. aureus ATCC 29213181918171918.2 0.844.6%
E. coli ATCC 25922151416151515.0 0.714.7%

Conclusion

The inter-laboratory validation of antimicrobial assays is a non-negotiable step in the preclinical development of new therapeutic agents. By demonstrating that methods for evaluating this compound are reproducible and robust, researchers can have high confidence in the data generated during further efficacy and safety studies. This guide provides a foundational framework, grounded in established international standards, to ensure that such validation studies are designed, executed, and analyzed with the scientific rigor required to combat the global challenge of antimicrobial resistance.

References

  • Current research work is focused on incorporation of thiosemicarbazide, triazole in one framework and observed for antifungal, antibacterial and anthelmintic activities. [Source URL: Not available]
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. [Source URL: Not available]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. [Source URL: https://www.asm.org/Protocols/Kirby-Bauer-Disk-Diffusion-Susceptibility-Test-Pro]
  • Broth microdilution - Wikipedia. [Source URL: https://en.wikipedia.org/wiki/Broth_microdilution]
  • Disk diffusion test - Wikipedia. [Source URL: https://en.wikipedia.org/wiki/Disk_diffusion_test]
  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. [Source URL: https://www.creative-biolabs.com/drug-discovery/diagnostics/disk-diffusion-method-for-antibiotic-susceptibility-test.htm]
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. [Source URL: https://ukhsa.research-portals.com/en/publications/broth-microdilution-protocol-for-determining-antimicrobial-susce]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. [Source URL: https://hardydiagnostics.com/blog/how-to-do-a-kirby-bauer-disk-diffusion-antimicrobial-susceptibility-test/]
  • Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. [Source URL: https://www.ijes.info/index.php/ijes/article/view/100]
  • Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole deriv
  • Synthesis and Anti-Microbial Evaluation of Some Novel 1,2,4-triazole Derivatives - PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/21485294/]
  • Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. [Source URL: https://emanresearch.org/index.php/ejpbs/article/view/129]
  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals. [Source URL: https://journals.asm.org/doi/10.1128/spectrum.00030-24]
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. [Source URL: https://www.ncbi.nlm.nih.gov/books/NBK83731/]
  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. [Source URL: https://dnaday.med.unc.edu/2024/03/07/antimicrobial-susceptibility-testing-microdilution-technique/]
  • M52 | Verification of Commercial Microbial Identification and Antimicrobial Susceptibility Testing Systems - CLSI. [Source URL: https://clsi.org/standards/products/microbiology/documents/m52/]
  • Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PubMed Central. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3591901/]
  • Validation of an antimicrobial susceptibility testing protocol for Brachyspira hyodysenteriae and Brachyspira pilosicoli in an international ring trial - ResearchGate. [Source URL: https://www.researchgate.
  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. [Source URL: Not available]
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. [Source URL: https://iupress.istanbul.edu.
  • Analysis methods for evaluating bacterial antimicrobial resistance outcomes - CDC Stacks. [Source URL: https://stacks.cdc.gov/view/cdc/11499]
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Source URL: https://dergipark.org.tr/en/pub/ijp/issue/82079/1301086]
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4079733/]
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. [Source URL: https://avesis.ktu.edu.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-portal.org. [Source URL: https://www.diva-portal.org/smash/get/diva2:953725/FULLTEXT01.pdf]
  • The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/16182077/]
  • Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives-Science-Chemical Encyclopedia-lookchem. [Source URL: https://www.lookchem.
  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates - MDPI. [Source URL: https://www.mdpi.com/2079-6382/13/12/1110]
  • Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods - ResearchGate. [Source URL: https://www.researchgate.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Source URL: https://clsi.org/standards/products/microbiology/documents/m100/]
  • EUCAST panels for validating AST methods. [Source URL: https://www.eucast.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [Source URL: https://nih.org.pk/wp-content/uploads/2021/02/CLSI-2020.pdf]
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Source URL: https://www.woah.org/fileadmin/Home/eng/Health_standards/aahm/2021/chapitre_antibio_susceptibility.pdf]
  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. [Source URL: https://archimer.ifremer.fr/doc/00000/6215/]
  • Guidance Documents - EUCAST. [Source URL: https://www.eucast.org/guidance_documents]
  • Method validation accuracy for susceptibility testing - TOKU-E. [Source URL: https://www.toku-e.com/blog/method-validation-accuracy-for-susceptibility-testing]
  • Expert Rules - EUCAST. [Source URL: https://www.eucast.org/expert_rules]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safety and regulatory compliance. The procedures outlined are grounded in an understanding of the compound's chemical nature and the regulatory framework governing laboratory waste.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This initial assessment dictates the necessary precautions and the ultimate disposal pathway.

1.1. Known Hazards of the Compound

This compound is classified under the Globally Harmonized System (GHS) with the hazard statement H317, indicating that it may cause an allergic skin reaction.[1] This sensitizing potential necessitates careful handling to avoid direct skin contact.

1.2. Hazard Analysis by Functional Group

The structure of the molecule contains three key functional groups that inform its handling and disposal:

  • Thiol Group (-SH): Thiols (or mercaptans) are notorious for their potent and unpleasant odors. From a disposal standpoint, the thiol group is reactive and can be oxidized to less hazardous and non-odorous forms, such as sulfonic acids.[2][3] This chemical reactivity is the basis for in-lab neutralization protocols.

  • Triazole Ring: The 1,2,4-triazole core is a stable heterocyclic structure found in many pharmaceuticals and pesticides. Some triazole derivatives are known for their potential persistence in the environment.[4][5] Therefore, direct disposal into sanitary sewer systems is inappropriate.

  • Anilino and Phenyl Groups: These aromatic moieties contribute to the compound's low aqueous solubility and mean it should be treated as a standard organic chemical waste.

1.3. Regulatory Waste Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is a "hazardous waste."[6][7] This process involves checking if the waste is specifically "listed" by the EPA or if it exhibits any of the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9][10]

This compound is not a specifically listed waste. As a stable, solid compound, it does not exhibit characteristics of ignitability, corrosivity, or reactivity.[10] However, due to its potential as a skin sensitizer and the general principle of prudent laboratory practice, it must be managed as a hazardous waste. This "cradle-to-grave" responsibility ensures that the waste is handled safely from generation to final disposal.[7][11]

Property Value / Observation Source / Implication
Molecular Formula C₁₄H₁₂N₄S[12]
Molecular Weight 268.34 g/mol [1]
Physical Form Solid
GHS Hazard H317: May cause an allergic skin reaction[1]
RCRA Status Must be managed as a hazardous wastePrudent Practice & RCRA Generator Rules[11]
Key Functional Groups Thiol, 1,2,4-Triazole, Phenyl, AnilinoDictates chemical properties and disposal considerations.

Personal Protective Equipment (PPE) and Handling

Given the compound's classification as a skin sensitizer, strict adherence to PPE protocols is mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves tested according to standards like EN 374.[13] Always inspect gloves before use and dispose of contaminated gloves properly.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: For operations that may generate dust, such as weighing or spill cleanup, a dust mask (e.g., N95) should be used. All handling of the solid compound should be performed within a certified chemical fume hood.

Disposal Workflow and Step-by-Step Protocols

The appropriate disposal pathway depends on the form of the waste generated. The following workflow provides a decision-making framework for handling different waste streams containing this compound.

DisposalWorkflow cluster_waste_streams Identify Waste Stream cluster_protocols Select Disposal Protocol start Waste Generation Point (this compound) solid_waste Solid Waste (e.g., surplus reagent, contaminated consumables) start->solid_waste Solid liquid_waste Liquid Waste (e.g., contaminated solvents, aqueous solutions) start->liquid_waste Liquid glassware Contaminated Glassware & Surfaces start->glassware Glassware protocol_solid Protocol 1: Direct Hazardous Waste Disposal solid_waste->protocol_solid protocol_liquid Protocol 2: Direct Hazardous Waste Disposal liquid_waste->protocol_liquid protocol_decon Protocol 3: Decontamination via Oxidation glassware->protocol_decon end_disposal Collection by EHS for Final Disposal protocol_solid->end_disposal protocol_liquid->end_disposal protocol_decon->end_disposal Treated glassware can be washed; Neutralized liquids to EHS caption Disposal decision workflow for the subject compound.

Caption: Disposal decision workflow for the subject compound.

Protocol 1: Disposal of Solid Waste

This protocol applies to surplus or expired solid this compound and any solid consumables (e.g., weighing paper, contaminated gloves, absorbent pads) that have come into direct contact with it.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Containerization:

    • Place the solid waste into a container that is durable, leak-proof, and compatible with the chemical. A wide-mouth plastic jar with a screw-top lid is ideal.[14]

    • The container must be in good condition, free of cracks or corrosion.[8]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[9]

    • Clearly write the full, unabbreviated chemical name: "this compound".

    • Indicate the accumulation start date and the primary hazard (e.g., "Skin Sensitizer").

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your facility's procedures.[15] The container must remain closed at all times except when adding waste.

  • Pickup: Arrange for pickup by your institution's EHS department for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Protocol 2: Disposal of Contaminated Organic Solvents

This protocol applies to non-aqueous solvent solutions containing the compound.

  • Segregation: Collect this waste in a dedicated, properly vented, and chemically compatible solvent waste container (e.g., a safety can). Do not mix with aqueous or halogenated waste unless your EHS protocol allows it.

  • Containerization & Labeling:

    • Use a container approved for flammable liquids if applicable.

    • Label the container with a "Hazardous Waste" label. List all chemical constituents, including the full name "this compound" and all solvents, with their approximate percentages.

  • Storage & Pickup: Store and arrange for EHS pickup as described in Protocol 1.

Protocol 3: Decontamination of Glassware and Aqueous Solutions via Oxidation

Due to the odorous and reactive thiol group, a chemical neutralization step is highly recommended for decontaminating glassware and treating dilute aqueous waste streams. The most common and effective method is oxidation with sodium hypochlorite (household bleach).[3][14][16]

CAUTION: This procedure must be performed in a chemical fume hood. The reaction can be exothermic.

  • Prepare a Bleach Bath: In a designated plastic container (e.g., a bucket), prepare a solution of household bleach (typically 5.25% sodium hypochlorite) and water. A 1:1 mixture is often effective, but a 10% bleach solution can also be used.[3][16]

  • Decontaminate Glassware:

    • Immediately after use, rinse glassware with a minimal amount of an appropriate solvent (e.g., acetone) to remove bulk residue. This rinse solvent must be disposed of as hazardous waste (see Protocol 2).

    • Carefully place the rinsed glassware into the bleach bath inside a fume hood.

    • Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[14][16]

    • After soaking, the glassware can be removed, rinsed thoroughly with water, and washed using standard laboratory procedures.

  • Treat Dilute Aqueous Waste:

    • In a suitable flask within a fume hood, slowly add the thiol-containing aqueous waste to an excess of stirred bleach solution.

    • Monitor for any temperature increase. If the reaction becomes vigorous, slow the addition rate and/or use an ice bath for cooling.

    • After the addition is complete, stir the mixture for several hours (or let it stand overnight) to ensure complete reaction.

    • The absence of the characteristic thiol odor is a good indicator that the neutralization is complete.[2]

  • Disposal of Treated Solution: Even after neutralization, the resulting solution contains salts and organic sulfonates and should not be poured down the drain. Collect the treated liquid in a hazardous waste container, label it with all constituents (e.g., "Treated this compound waste, contains sodium sulfonate derivative, sodium chloride, water"), and arrange for EHS pickup.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 667525, this compound. Available at: [Link]

  • Liu Lab, University of California, Santa Barbara (2008). Standard Operation Procedure for Disposal of Unknown Thiols. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Available at: [Link]

  • Goodway Technologies (2022). The Complete Beginners Guide to Chemical Disposal. Available at: [Link]

  • Crystal Clean (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Available at: [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • EPFL - École Polytechnique Fédérale de Lausanne. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available at: [Link]

  • Carl ROTH (2024). Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Learn the Basics of Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

  • Global Substance Registration System (GSRS). This compound. Available at: [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Available at: [Link]

  • Case Western Reserve University, Environmental Health and Safety. RCRA. Available at: [Link]

  • Watson International Ltd. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Available at: [Link]

  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. Available at: [Link]

  • Carl ROTH (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

  • ResearchGate (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]

  • Health and Safety Executive (HSE) (2025). Residues Assessments for Triazole Derivative Metabolites. Available at: [Link]

  • National Library of Medicine (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Available at: [Link]

  • European Union Reference Laboratories for Pesticides. Residue Findings of Triazole Derivative Metabolites in Food. Available at: [Link]

  • MDPI (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Oriental Journal of Chemistry (2016). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary focus is innovation. However, the foundation of groundbreaking science is an unwavering commitment to safety. This guide provides a comprehensive operational plan for handling 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol, moving beyond mere procedural steps to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to work confidently and safely.

Part 1: Hazard Analysis & Risk Assessment

Understanding the molecule is the first step in safe handling. This compound is a complex molecule with three key functional groups that dictate its hazard profile: an aniline group, a thiol group, and a 1,2,4-triazole core.

  • Aniline Moiety : Aniline and its derivatives are toxic and can be readily absorbed through the skin.[1][2] They are classified as suspected carcinogens and can cause damage to the blood and central nervous system.[2]

  • Thiol (-SH) Moiety : Thiols are notorious for their potent and unpleasant odors.[3] While our target molecule is a solid, any degradation or reaction can release volatile, malodorous compounds. Specific neutralization procedures are required for cleanup and disposal.[4]

  • 1,2,4-Triazole Core : This heterocyclic system is found in many biologically active compounds. While the specific toxicity profile for this compound is not extensively documented, related triazole structures are known to cause serious eye irritation and may have reproductive toxicity.[5][6]

The primary known hazard for this compound is that it may cause an allergic skin reaction, acting as a skin sensitizer.[7]

Table 1: Hazard Identification Summary

Hazard ClassGHS Classification & StatementSource
Skin Sensitization Warning: H317 - May cause an allergic skin reaction.[7]
Acute Toxicity (Inferred) Potential for toxicity if inhaled, ingested, or absorbed through the skin due to the aniline group.[1]
Eye Irritation (Inferred) Potential to cause serious eye irritation based on related triazole structures.[6]
Odor Hazard (Inferred) Potential for release of malodorous thiol compounds.[3]

Part 2: Engineering Controls: The First Line of Defense

Personal protective equipment is crucial, but it is the last line of defense. Your primary protection comes from properly designed engineering controls that minimize exposure from the outset.

  • Chemical Fume Hood : All work involving this compound, including weighing, preparing solutions, and cleanup, must be performed within a certified chemical fume hood.[1][8] This is non-negotiable. The fume hood contains vapors and prevents the inhalation of fine powders.

  • Ventilation : Ensure the laboratory has adequate general ventilation. This helps dilute any fugitive emissions that might escape primary containment.

  • Designated Area : All handling of this compound should occur in a designated area of the lab, clearly marked with its hazard information. This prevents cross-contamination of other workspaces.

Part 3: Personal Protective Equipment (PPE) Protocol

Given the compound's nature as a skin sensitizer and the hazards of its constituent parts, a robust PPE protocol is mandatory.

Table 2: Task-Specific PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Solid Tightly fitting safety goggles.Double-gloving: Butyl rubber or heavy-duty nitrile gloves over standard nitrile.[8]Full-length lab coat with tight cuffs, long pants, and closed-toe shoes.
Preparing Solutions Tightly fitting safety goggles.Double-gloving: Butyl rubber or heavy-duty nitrile gloves over standard nitrile.[8]Full-length lab coat with tight cuffs, long pants, and closed-toe shoes.
Spill Cleanup Safety goggles and a face shield.Heavy-duty butyl rubber gloves over nitrile gloves.[8]Chemical-resistant disposable apron over a standard lab coat.
Waste Disposal Tightly fitting safety goggles.Double-gloving: Butyl rubber or heavy-duty nitrile gloves over standard nitrile.Full-length lab coat with tight cuffs, long pants, and closed-toe shoes.
Causality Behind PPE Choices:
  • Eye Protection : Standard safety glasses are insufficient. Tightly fitting goggles are required to protect against accidental splashes and fine powder dispersal.[1]

  • Hand Protection : The aniline component is a significant dermal absorption hazard.[2] Standard nitrile gloves offer poor resistance to aniline and are not recommended for primary protection.[2] A double-gloving strategy is essential. The outer, more resistant glove (butyl rubber) provides the primary chemical barrier, while the inner nitrile glove offers protection in case the outer glove is breached during removal. Always consult your glove manufacturer's compatibility chart.[2]

  • Body Protection : A full-length, buttoned lab coat and closed-toe shoes are standard. The key is to minimize all potential skin contact.[1]

Part 4: Operational and Disposal Plans

A systematic workflow is essential for safety and experimental integrity. The following diagrams and steps outline the complete handling lifecycle for this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase (in Fume Hood) cluster_exp Experimental Phase (in Fume Hood) cluster_dispose Disposal & Decontamination Phase (in Fume Hood) prep_ppe 1. Don Appropriate PPE (Table 2) weigh 2. Weigh Solid Compound (Use anti-static weigh boat) prep_ppe->weigh dissolve 3. Prepare Solution (Add solid to solvent slowly) weigh->dissolve reaction 4. Perform Reaction dissolve->reaction workup 5. Conduct Work-up reaction->workup waste_sep 6. Segregate Waste (Solid vs. Liquid) workup->waste_sep decon_glass 7. Decontaminate Glassware (Bleach Bath) waste_sep->decon_glass dispose_waste 8. Package & Label Waste waste_sep->dispose_waste

Caption: High-level workflow for handling the compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Before starting, prepare a 1:1 bleach and water bath inside your fume hood for immediate decontamination of glassware and utensils.[3]

    • Ensure a designated hazardous waste container is ready and properly labeled.

  • Weighing the Solid :

    • Handle the solid with extreme care to avoid generating dust.[8] Use dedicated spatulas and weigh boats.

    • Perform this task deep within the fume hood with the sash at the lowest practical height.

  • Running the Reaction and Work-Up :

    • Keep all reaction vessels and containers closed or covered as much as possible.[3]

    • If using a rotary evaporator, ensure the vacuum pump exhaust is vented through a bleach trap to capture and neutralize any volatile thiols.[3]

Spill Response Decision Tree

G spill Spill Occurs size Is the spill large or are you untrained? spill->size evacuate Evacuate Area Alert Supervisor & EHS Secure the Area size->evacuate Yes small_spill Small, Contained Spill size->small_spill No don_ppe Don Spill Cleanup PPE (Table 2) small_spill->don_ppe absorb Cover with Inert Absorbent (Vermiculite, Sand) don_ppe->absorb collect Collect Material into Sealable Waste Bag absorb->collect decon Decontaminate Area with Bleach Solution collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Decision workflow for spill response.

Waste Disposal Plan

Improper disposal is a primary source of laboratory contamination and odor issues.[9] The dual-hazard nature of this compound (aniline toxicity, thiol odor) requires a meticulous disposal plan.

  • Glassware and Equipment Decontamination :

    • Immediately after use, all contaminated glassware, spatulas, stir bars, etc., must be submerged in the prepared bleach bath inside the fume hood.[4]

    • Allow items to soak for at least 12-24 hours to ensure complete oxidation of the thiol group.[3][4]

    • After soaking, rinse thoroughly with water before washing with standard methods.

  • Liquid Waste :

    • Collect all aqueous layers and solvent washes that may contain the compound into a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any waste down the drain.

  • Solid Waste :

    • Contaminated gloves, paper towels, weigh boats, and absorbent materials from spill cleanups must be collected in a sealable plastic bag.[4][9]

    • Seal the bag and place it inside the designated solid hazardous waste container.

  • Final Disposal :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Skin Sensitizer).

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

By understanding the specific chemical nature of this compound and adhering to these detailed engineering, PPE, and procedural controls, you can effectively mitigate the risks and ensure a safe laboratory environment for yourself and your colleagues.

References

  • University of Wisconsin-Madison. (n.d.). Aniline. Environment, Health & Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 667525. [Link]

  • LANXESS. (n.d.). Aniline. [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. [Link]

  • Liu, K. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.